ENPP3 Inhibitor 1
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
分子式 |
C20H14F3NO5S |
|---|---|
分子量 |
437.4 g/mol |
IUPAC 名称 |
(4-benzamidophenyl) 4-(trifluoromethoxy)benzenesulfonate |
InChI |
InChI=1S/C20H14F3NO5S/c21-20(22,23)28-16-10-12-18(13-11-16)30(26,27)29-17-8-6-15(7-9-17)24-19(25)14-4-2-1-3-5-14/h1-13H,(H,24,25) |
InChI 键 |
BVCLHLBHDWKWED-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Core Mechanism of ENPP3 Inhibition in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 3 (ENPP3), a type II transmembrane glycoprotein, has emerged as a significant target in oncology. Overexpressed in several cancers, including renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC), ENPP3 plays a crucial role in modulating the tumor microenvironment by hydrolyzing extracellular nucleotides like adenosine triphosphate (ATP) and the cyclic dinucleotide 2'3'-cGAMP.[1][2][3] This enzymatic activity has profound implications for tumor growth, metastasis, and immune evasion. The development of specific inhibitors targeting ENPP3 represents a promising therapeutic strategy. This technical guide provides an in-depth analysis of the mechanism of action of ENPP3 inhibitors in cancer cells, with a focus on a representative selective inhibitor, designated here as "ENPP3 Inhibitor 1".
ENPP3 Function in the Tumor Microenvironment
ENPP3's primary role in the tumor microenvironment is the hydrolysis of extracellular nucleotides. It can hydrolyze ATP to adenosine monophosphate (AMP), thereby regulating purinergic signaling.[1][4] Crucially, ENPP3 has been identified as a major hydrolase of 2'3'-cyclic GMP-AMP (cGAMP), a second messenger that is a potent activator of the Stimulator of Interferon Genes (STING) pathway.[5][6] Cancer cells can release cGAMP in response to cytosolic DNA, signaling danger to the immune system. By degrading extracellular cGAMP, ENPP3 dampens this anti-tumor immune response, effectively acting as an immune checkpoint.[6]
Mechanism of Action of this compound
ENPP3 inhibitors are designed to block the catalytic activity of the ENPP3 enzyme.[1] "this compound" is a selective small molecule inhibitor that demonstrates potent and preferential inhibition of ENPP3 over other ectonucleotide pyrophosphatases, such as ENPP1.[7] The primary mechanism of action involves the inhibitor binding to the active site of ENPP3, preventing the hydrolysis of its natural substrates. This can occur through competitive, non-competitive, or uncompetitive inhibition, depending on the specific chemical scaffold of the inhibitor.[8][9]
By inhibiting ENPP3, "this compound" instigates a cascade of downstream effects within the tumor microenvironment:
-
Preservation of Extracellular cGAMP: Inhibition of ENPP3 prevents the degradation of extracellular cGAMP, leading to its accumulation. This cGAMP can then be taken up by surrounding immune cells, such as dendritic cells, activating the STING pathway.[5][6]
-
Activation of the STING Pathway: STING activation triggers the production of type I interferons and other pro-inflammatory cytokines. This, in turn, promotes the recruitment and activation of cytotoxic T lymphocytes (CTLs) that can recognize and eliminate cancer cells.[6][10]
-
Modulation of Purinergic Signaling: By preventing the breakdown of ATP, ENPP3 inhibitors can increase its concentration in the extracellular space. Elevated extracellular ATP can activate purinergic receptors on immune cells, further contributing to an anti-tumor immune response.[1]
The culmination of these effects is the conversion of an immunologically "cold" tumor microenvironment, which is devoid of immune cells, into a "hot" environment that is infiltrated with activated immune cells, thereby rendering the tumor more susceptible to immune-mediated killing.[10]
Quantitative Data on ENPP3 Inhibitors
The potency and selectivity of ENPP3 inhibitors are critical parameters in their development as therapeutic agents. The following tables summarize key quantitative data for "this compound" and other representative small molecule inhibitors.
| Inhibitor | Target | IC50 (µM) | Notes |
| This compound | ENPP3 | 0.15 | Selective inhibitor with anti-tumor activity against breast and cervical cancer.[7] |
| ENPP1 | 41.4 | Demonstrates high selectivity for ENPP3 over ENPP1.[7] | |
| Compound 4t | ENPP3 | 0.15 | An arylamide sulphonate derivative showing selective inhibition.[8][9] |
| Compound 7d | ENPP3 | 0.16 | An arylamide sulphonate derivative with selective inhibitory activity.[8][11] |
| Inhibitor | Target | Kᵢ (nM) | Inhibition Mode | Notes |
| 2-methyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide (Compound 23) | NPP3 | 53.7 | Competitive | A potent competitive inhibitor of human NPP3 (ENPP3) identified through compound library screening.[6] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures involved in the study of ENPP3 inhibitors, the following diagrams are provided in Graphviz DOT language.
ENPP3 Signaling Pathway in Cancer
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cusabio.com [cusabio.com]
- 4. Ectonucleotidase inhibitors: targeting signaling pathways for therapeutic advancement—an in-depth review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Discovery of potent nucleotide pyrophosphatase/phosphodiesterase3 (NPP3) inhibitors with ancillary carbonic anhydrase inhibition for cancer (immuno)therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synthesis and Biological Evaluation of Arylamide Sulphonate Derivatives as Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 and -3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Intricate Dance of Structure and Activity: A Deep Dive into ENPP3 Inhibitor SAR
For Immediate Release
[City, State] – [Date] – In the landscape of immuno-oncology and inflammation research, the ectonucleotide pyrophosphatase/phosphodiesterase 3 (ENPP3) has emerged as a compelling therapeutic target. This enzyme, often overexpressed in various cancers and associated with allergic inflammation, plays a crucial role in hydrolyzing extracellular nucleotides, thereby modulating key signaling pathways. The quest for potent and selective ENPP3 inhibitors has led to extensive structure-activity relationship (SAR) studies, aimed at deciphering the molecular nuances that govern their inhibitory power. This technical guide synthesizes the core findings from these investigations, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Decoding the Structure-Activity Landscape
The development of effective ENPP3 inhibitors hinges on a detailed understanding of how subtle chemical modifications to a core scaffold translate into changes in biological activity. Researchers have explored various chemical series, with arylamide sulphonates and phthalazin-1-yl-aminobenzenesulfonamides representing two of the most promising classes.[1][2]
Arylamide Sulphonate Derivatives
A 2022 study systematically investigated a series of arylamide sulphonate derivatives, revealing key structural features that dictate their potency and selectivity for ENPP3.[1][3] The general structure of these compounds allows for modifications at two key positions, designated as R1 and R2.
The nature of the substituent at the R2 position proved to be a critical determinant of selectivity between ENPP3 and its close homolog, ENPP1. A single phenyl ring at this position generally favored ENPP3 inhibition, whereas a biphenyl group shifted the selectivity towards ENPP1.[1] Halogen substitution on the phenyl ring also yielded significant effects. Notably, the presence of a trifluoromethoxy (-OCF3) group, as seen in compound 4t , resulted in a potent and selective ENPP3 inhibitor with an IC50 value of 0.15 µM.[1]
Further modifications led to the identification of compound 7d as another selective ENPP3 inhibitor with an IC50 of 0.16 µM.[1][4] Kinetic studies revealed that some of these compounds act as competitive inhibitors of ENPP3.[3][5]
Table 1: Structure-Activity Relationship of Arylamide Sulphonate Derivatives as ENPP3 Inhibitors [1][3]
| Compound | R1 Substituent | R2 Substituent | ENPP3 IC50 (µM) | ENPP1 IC50 (µM) | Selectivity (ENPP1/ENPP3) |
| 4a | 4-methylphenyl | - | >100 (% inhibition < 20%) | >100 (% inhibition < 30%) | - |
| 4h | Phenyl | - | Selective for ENPP3 | Less active | - |
| 4t | - | 4-trifluoromethoxyphenyl | 0.15 ± 0.04 | >100 | >667 |
| 7b | - | 4-trifluoromethylphenyl | 4.16 ± 0.22 | 0.90 ± 0.16 | 0.22 |
| 7d | - | - | 0.16 ± 0.01 | >100 | >625 |
| 7e | - | - | Significant Inhibition | Significant Inhibition | - |
Note: Some data points are qualitative based on the source material. The full dataset can be found in the cited literature.
Phthalazin-1-yl-aminobenzenesulfonamide Derivatives
In 2021, a separate line of investigation focused on a series of inhibitors built around a 4-[(phthalazin-1-yl)amino]benzenesulfonamide scaffold.[2][6] A high-throughput screening campaign first identified a hit compound which served as the starting point for extensive SAR studies.
These studies led to the discovery of compound 23 , a potent and competitive inhibitor of human ENPP3 with a Ki of 53.7 nM against the natural substrate ATP.[2][7] The SAR exploration revealed that the substitution pattern on the phthalazine and benzenesulfonamide rings was crucial for activity. Docking studies suggested that the inhibitor binds in the substrate-binding pocket, with key interactions involving the sulfonamide group and the phthalazine core.[2][6]
Interestingly, this series of compounds also exhibited off-target activity against carbonic anhydrases (CAs), particularly CA-II and the cancer-related CA-IX.[2][6] This dual inhibitory profile presents both opportunities for multi-target anticancer agents and challenges for achieving high selectivity. The SAR for ENPP3 was found to be steeper than for the CAs, allowing for the development of compounds with varying selectivity profiles.[2][7]
Table 2: Structure-Activity Relationship of Phthalazin-1-yl-aminobenzenesulfonamide Derivatives as ENPP3 Inhibitors [2][6]
| Compound | R1 Substituent | R2 Substituent | hNPP3 Ki (nM, vs ATP) | hCA-II Ki (nM) | hCA-IX Ki (nM) |
| 1 | H | H | 117 | >10000 | 1830 |
| 23 | 2-methyl-5-sulfamoyl | H | 53.7 | 74.7 | 20.3 |
| 31 | H | 3-fluoro | 1110 | 12900 | 25.1 |
| 34 | 2-sulfamoyl | H | >10000 | 18.6 | 12.3 |
Experimental Cornerstones: The Methodologies Behind the Data
The quantitative data presented above are the product of rigorous experimental protocols. Understanding these methods is critical for interpreting the SAR findings and for designing future studies.
ENPP3 Enzyme Inhibition Assay
A common method to determine the inhibitory potential of compounds against ENPP3 involves a colorimetric or fluorescence-based assay.[8]
-
Enzyme and Substrate Preparation: Recombinant human ENPP3 is used as the enzyme source. A suitable substrate, such as ATP or the artificial substrate p-nitrophenyl 5'-thymidine monophosphate (p-Nph-5'-TMP), is prepared in an appropriate assay buffer.[2][9]
-
Inhibitor Incubation: The test compounds, dissolved in a suitable solvent like DMSO, are pre-incubated with the ENPP3 enzyme in the assay buffer for a defined period.
-
Enzymatic Reaction: The reaction is initiated by the addition of the substrate. The mixture is then incubated at a controlled temperature (e.g., 37°C) to allow the enzymatic hydrolysis to proceed.
-
Detection: The amount of product formed is quantified. For p-Nph-5'-TMP, the release of p-nitrophenol can be measured spectrophotometrically. For ATP, the production of AMP can be detected using coupled enzyme assays or specialized detection kits like the Transcreener® AMP²/GMP² Assay.[8][10]
-
Data Analysis: The rate of the enzymatic reaction in the presence of the inhibitor is compared to the rate in its absence. IC50 values, representing the concentration of inhibitor required to reduce enzyme activity by 50%, are then calculated from dose-response curves.
Cell-Based ENPP3 Activity Assay
To assess inhibitor activity in a more physiologically relevant context, cell-based assays are employed.[11]
-
Cell Culture: Cells that endogenously express ENPP3 or have been engineered to overexpress it are cultured under standard conditions.
-
Inhibitor Treatment: The cells are treated with varying concentrations of the test compounds.
-
Substrate Addition: A cell-permeable or impermeable substrate is added to the cell culture medium.
-
Activity Measurement: The activity of ENPP3 is determined by measuring the concentration of the product in the cell supernatant or lysate.
-
Data Analysis: Similar to the enzyme inhibition assay, IC50 values are determined by analyzing the dose-dependent inhibition of ENPP3 activity.
Visualizing the Science: Pathways and Processes
To further illuminate the context and workflow of ENPP3 inhibitor SAR studies, the following diagrams have been generated.
Diagram 1: Simplified ENPP3 signaling pathway and point of inhibition.
Diagram 2: General workflow for structure-activity relationship studies.
Conclusion and Future Directions
The SAR studies on ENPP3 inhibitors have provided invaluable insights into the chemical features required for potent and selective inhibition. The arylamide sulphonate and phthalazin-1-yl-aminobenzenesulfonamide series have yielded compounds with nanomolar to low micromolar activity, offering excellent starting points for further drug development.
Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds, improving their selectivity profiles, and evaluating their efficacy in relevant preclinical models of cancer and inflammatory diseases. The continued application of a structured SAR approach, combining chemical synthesis, biological evaluation, and computational modeling, will be paramount to unlocking the full therapeutic potential of ENPP3 inhibition.
References
- 1. Synthesis and Biological Evaluation of Arylamide Sulphonate Derivatives as Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 and -3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of potent nucleotide pyrophosphatase/phosphodiesterase3 (NPP3) inhibitors with ancillary carbonic anhydrase inhibition for cancer (immuno)therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of potent nucleotide pyrophosphatase/phosphodiesterase3 (NPP3) inhibitors with ancillary carbonic anhydrase inhibition for cancer (immuno)therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
An In-Depth Technical Guide on the Role of ENPP3 Inhibitor 1 in Modulating Purinergic Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction: ENPP3 and Purinergic Signaling
Ectonucleotide pyrophosphatase/phosphodiesterase 3 (ENPP3), also known as CD203c, is a type II transmembrane glycoprotein that plays a critical role in regulating extracellular purinergic signaling.[1] Purinergic signaling is a form of extracellular communication mediated by nucleotides and nucleosides, primarily adenosine triphosphate (ATP) and its derivatives.[2] ENPP3 functions as an ecto-enzyme, hydrolyzing extracellular nucleotides, with a preference for ATP, converting it to adenosine monophosphate (AMP) and pyrophosphate.[1][3] This enzymatic activity is crucial in modulating the concentration of extracellular ATP, which acts as a signaling molecule by activating P2X and P2Y purinergic receptors on various cell types.[2][4]
ENPP3 is highly expressed on the surface of immune cells, particularly mast cells and basophils, where it serves to dampen inflammatory and allergic responses.[1][5][6] By reducing local ATP concentrations, ENPP3 limits the pro-inflammatory, ATP-dependent activation of these cells.[5][7] Given its role in down-regulating these critical signaling pathways, the development of potent and selective ENPP3 inhibitors has emerged as a promising therapeutic strategy for various diseases, including cancer, by enhancing anti-tumor immunity.[2][8][9]
This guide focuses on "ENPP3 inhibitor 1," a selective inhibitor of ENPP3, to elucidate its role in the modulation of purinergic signaling.
This compound: A Selective Modulator
"this compound" is a member of the arylamide sulfonate class of compounds and has been identified as a potent and selective inhibitor of ENPP3.[3][10] Its selectivity for ENPP3 over other family members, such as ENPP1, is a key characteristic for its potential as a targeted therapeutic agent. The primary mechanism of action for ENPP3 inhibitors is the blockade of the enzyme's active site, preventing the hydrolysis of extracellular ATP.[2] This leads to an accumulation of ATP in the extracellular space, thereby amplifying purinergic signaling cascades.[2]
Data Presentation: Quantitative Inhibitory Activity
The inhibitory potency of "this compound" and related arylamide sulfonate derivatives against human ENPP1 and ENPP3 is summarized below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound ID | ENPP3 IC50 (µM) | ENPP1 IC50 (µM) | Selectivity (ENPP1/ENPP3) |
| This compound (4t) | 0.15 ± 0.04 | 41.4 ± 1.21 | ~276-fold |
| 7d | 0.16 ± 0.01 | >100 | >625-fold |
| 4g | 0.19 ± 0.02 | 0.45 ± 0.07 | ~2.4-fold |
| 4f | >100 (8.4% inh.) | 0.28 ± 0.08 | - |
| 4q | >100 (15.2% inh.) | 0.37 ± 0.03 | - |
Data sourced from a study on arylamide sulphonate derivatives.[3][5] "this compound" is designated as compound 4t in this study.[3] Percent inhibition is reported for compounds with IC50 values greater than 100 µM.
Modulating Purinergic Signaling Pathways
The inhibition of ENPP3 by "this compound" directly impacts the purinergic signaling cascade by increasing the availability of extracellular ATP. This elevated ATP can then bind to and activate P2 receptors (P2X and P2Y) on target cells, leading to a variety of downstream cellular responses.
Signaling Pathway Diagram
Experimental Protocols
To characterize the role of an ENPP3 inhibitor in modulating purinergic signaling, a series of in vitro assays are essential. The following are detailed methodologies for key experiments.
ENPP3 Enzyme Inhibition Assay
This assay quantifies the inhibitory effect of a compound on ENPP3's enzymatic activity.
Principle: The assay measures the hydrolysis of a substrate (e.g., p-nitrophenyl 5'-thymidine monophosphate, p-NP-TMP) by recombinant human ENPP3, which results in a colorimetric change that can be measured spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1 mM CaCl2, pH 8.8.
-
Substrate Solution: Prepare a stock solution of p-NP-TMP in the assay buffer.
-
Enzyme Solution: Dilute recombinant human ENPP3 in the assay buffer to the desired concentration.
-
Inhibitor Solutions: Prepare serial dilutions of "this compound" in DMSO, then further dilute in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of inhibitor solution or vehicle (DMSO in assay buffer) to each well.
-
Add 20 µL of the enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the substrate solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 20 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Measurement of Extracellular ATP by HPLC
This method allows for the precise quantification of ATP, ADP, and AMP in the extracellular medium of cell cultures following treatment with an ENPP3 inhibitor.
Principle: Reversed-phase high-performance liquid chromatography (HPLC) is used to separate and quantify nucleotides based on their physicochemical properties. Detection is typically achieved using UV absorbance.[11]
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., mast cells) in a suitable culture medium and allow them to adhere or stabilize.
-
Replace the medium with a buffered salt solution (e.g., Tyrode's buffer).
-
Treat the cells with "this compound" or vehicle for a specified time.
-
Collect the extracellular supernatant at different time points.
-
-
Sample Preparation: [11]
-
Immediately after collection, centrifuge the supernatant at 4°C to remove any cells or debris.
-
To deproteinize the sample, add perchloric acid (PCA) to a final concentration of 0.6 M.
-
Incubate on ice for 15 minutes, then centrifuge to pellet the precipitated proteins.
-
Neutralize the resulting supernatant with a potassium carbonate solution.
-
Filter the neutralized sample through a 0.22 µm filter before injection into the HPLC system.
-
-
HPLC Analysis: [11]
-
Column: C18 reverse-phase column (e.g., 3 x 150 mm, 2.7 µm).
-
Mobile Phase: Isocratic elution with 50 mM potassium hydrogen phosphate (pH 6.8).
-
Flow Rate: 0.6 mL/min.
-
Detection: UV absorbance at 254 nm.
-
Injection Volume: 1-10 µL.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of ATP, ADP, and AMP.
-
Quantify the nucleotide concentrations in the experimental samples by comparing their peak areas to the standard curve.[12]
-
Experimental Workflow: HPLC Analysis of Extracellular ATP
References
- 1. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are ENPP3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Synthesis and Biological Evaluation of Arylamide Sulphonate Derivatives as Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 and -3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. abmgood.com [abmgood.com]
- 7. researchgate.net [researchgate.net]
- 8. Ectonucleotidase inhibitors: targeting signaling pathways for therapeutic advancement—an in-depth review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of calcium signaling by purinergic receptor-channels expressed in excitable cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
ENPP3 Inhibitor 1: A Technical Guide to its Impact on Extracellular ATP Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ectonucleotide pyrophosphatase/phosphodiesterase 3 (ENPP3), also known as CD203c, is a type II transmembrane glycoprotein that plays a critical role in regulating extracellular purinergic signaling by hydrolyzing adenosine triphosphate (ATP) and other nucleotides.[1][2][3] Its activity terminates ATP-mediated signaling, which is implicated in a variety of physiological and pathological processes, including allergic inflammation and cancer.[4][5][6] Inhibition of ENPP3 represents a promising therapeutic strategy to modulate these pathways. This technical guide provides an in-depth overview of a representative ENPP3 inhibitor, herein referred to as "ENPP3 inhibitor 1," and its effects on extracellular ATP metabolism. This document details the mechanism of action, presents quantitative data on inhibitor potency, outlines experimental protocols for assessing its activity, and visualizes the relevant biological pathways and experimental workflows.
Introduction to ENPP3 and Extracellular ATP Metabolism
Extracellular ATP is a key signaling molecule that, upon release from cells due to stress or activation, binds to purinergic P2 receptors on target cells, initiating a range of cellular responses.[3][7] The magnitude and duration of this signaling are tightly controlled by the activity of cell-surface ectonucleotidases. ENPP3 is a key enzyme in this process, hydrolyzing ATP to adenosine monophosphate (AMP) and pyrophosphate, thereby dampening P2 receptor activation.[6][8]
In certain pathological contexts, such as allergic reactions and the tumor microenvironment, the regulation of extracellular ATP is dysregulated.[9][10] In allergic responses, ATP released from mast cells and basophils can act as a pro-inflammatory signal.[2][3] ENPP3 on the surface of these cells hydrolyzes this ATP, acting as a negative feedback mechanism.[11] In cancer, elevated extracellular ATP can have complex effects, while its breakdown product, adenosine, is often immunosuppressive.[6] By inhibiting ENPP3, it is possible to increase the local concentration of extracellular ATP, potentially enhancing pro-inflammatory or anti-tumor immune responses.[6]
Mechanism of Action of this compound
This compound is a small molecule designed to selectively bind to the active site of the ENPP3 enzyme, preventing the hydrolysis of its natural substrates, including ATP.[6] The specific mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be determined through enzyme kinetic studies. For the purpose of this guide, we will consider a competitive inhibitor as a representative example.
Quantitative Data for Representative ENPP3 Inhibitors
While specific data for a compound designated "this compound" is not publicly available, this section summarizes quantitative data for various reported ENPP3 inhibitors to provide a framework for expected potencies.
| Compound Class | Inhibitor Example | Target | IC50 (µM) | Inhibition Type | Reference |
| Arylamide Sulphonates | Compound 7e | ENPP3 | - | Competitive | [8] |
| Arylamide Sulphonates | Compound 4t | ENPP3 | 0.15 ± 0.04 | - | [8] |
Note: The table above provides examples of reported IC50 values for different classes of ENPP3 inhibitors. The potency of "this compound" would be determined using similar assays as described in Section 4.
Experimental Protocols
ENPP3 Enzyme Activity Assay (In Vitro)
This protocol describes a method to determine the enzymatic activity of purified ENPP3 and assess the inhibitory potential of "this compound." A common method involves measuring the generation of AMP from ATP.
Materials:
-
Recombinant human ENPP3 enzyme
-
Assay buffer (e.g., 25 mM Tris, 5 mM MgCl₂, 1 mM ZnCl₂, 0.01% Triton X-100, pH 7.5)[2]
-
ATP (substrate)
-
"this compound" (test compound)
-
AMP detection reagent (e.g., Transcreener® AMP²/GMP² Assay)[2]
-
384-well plates
-
Plate reader capable of detecting the chosen assay signal (e.g., fluorescence polarization)
Procedure:
-
Prepare a solution of this compound at various concentrations in the assay buffer.
-
In a 384-well plate, add a fixed concentration of recombinant ENPP3 to each well.
-
Add the different concentrations of this compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a fixed concentration of ATP to all wells.
-
Incubate the plate at 37°C for a specific time (e.g., 60 minutes), ensuring the reaction remains in the linear range.[2]
-
Stop the reaction by adding a stop solution (e.g., EDTA-containing buffer).[2]
-
Add the AMP detection reagent according to the manufacturer's instructions.
-
Incubate for the recommended time to allow the detection signal to stabilize.
-
Read the plate on a compatible plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Measurement of Extracellular ATP in Cell Culture
This protocol outlines a method to measure the effect of this compound on the concentration of extracellular ATP in a cell-based assay using a luciferase-based detection system.
Materials:
-
Cells expressing ENPP3 (e.g., mast cells, basophils, or a transfected cell line)
-
Cell culture medium
-
"this compound"
-
Extracellular ATP detection reagent (e.g., RealTime-Glo™ Extracellular ATP Assay)
-
White, opaque 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Seed the ENPP3-expressing cells in a white, opaque 96-well plate and culture overnight.
-
Prepare a working solution of this compound in cell culture medium at the desired final concentration.
-
Prepare the extracellular ATP detection reagent according to the manufacturer's protocol.
-
Add the extracellular ATP detection reagent to each well.
-
Add the this compound working solution to the appropriate wells. Include vehicle control wells.
-
To stimulate ATP release (optional, depending on the experimental question), add a stimulus (e.g., an allergen for mast cells).
-
Immediately place the plate in a luminometer pre-heated to 37°C.
-
Measure luminescence at regular intervals over a desired time course (e.g., every 5-10 minutes for 1-2 hours).
-
Plot the luminescence signal over time to observe the kinetics of extracellular ATP accumulation in the presence and absence of the inhibitor.
Visualizations
Signaling Pathway
Caption: ENPP3 in the purinergic signaling pathway.
Experimental Workflow: IC50 Determination
References
- 1. researchgate.net [researchgate.net]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. sm.unife.it [sm.unife.it]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. What are ENPP3 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Frontiers | Extracellular ATP/adenosine dynamics in the brain and its role in health and disease [frontiersin.org]
- 8. biorxiv.org [biorxiv.org]
- 9. cusabio.com [cusabio.com]
- 10. Structure and function of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family: Tidying up diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extracellular Adenosine: A Safety Signal That Dampens Hypoxia-Induced Inflammation During Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of ENPP3 Inhibitor 1: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the selectivity of "ENPP3 inhibitor 1" for the ectonucleotide pyrophosphatase/phosphodiesterase 3 (ENPP3) over its closely related isoform, ENPP1. This document is intended for researchers, scientists, and drug development professionals working in oncology, immunology, and related fields where ENPP enzymes are of therapeutic interest.
Executive Summary
Ectonucleotide pyrophosphatase/phosphodiesterase 3 (ENPP3) has emerged as a significant target in medical research, particularly in the context of cancer.[1] Overexpressed in various cancers, it contributes to disease progression by altering the extracellular nucleotide environment.[1] ENPP3 inhibitors are being developed to block the enzyme's activity and disrupt these pathological pathways.[1] A critical aspect of developing such inhibitors is ensuring their selectivity for ENPP3 over other members of the ENPP family, particularly ENPP1, to minimize off-target effects. This guide focuses on "this compound," a compound demonstrating significant selectivity for ENPP3.
Quantitative Selectivity Data
The selectivity of an inhibitor is a measure of its ability to inhibit a specific target enzyme over other, often closely related, enzymes.[2] This is typically quantified by comparing the half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency. The selectivity of "this compound" for ENPP3 over ENPP1 is pronounced, as detailed in the following table.
| Inhibitor | Target | IC50 (µM) | Selectivity (Fold) |
| This compound | ENPP3 | 0.15[3] | 276-fold vs ENPP1 |
| ENPP1 | 41.4[3] |
Table 1: Potency and selectivity of this compound.
Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust and reproducible experimental assays. The following sections detail the methodologies for key experiments used to characterize inhibitors of ENPP1 and ENPP3.
Enzyme Inhibition Assay (Biochemical Assay)
This assay directly measures the enzymatic activity of purified ENPP1 and ENPP3 in the presence of an inhibitor.
Objective: To determine the IC50 values of "this compound" against ENPP3 and ENPP1.
Materials:
-
Purified recombinant human ENPP1 and ENPP3 enzymes.
-
This compound.
-
A suitable substrate, such as ATP or a fluorogenic substrate like TG-mAMP.[4][5]
-
Assay buffer.
-
96-well microplates.
-
A microplate reader capable of measuring fluorescence or luminescence, depending on the substrate.
Procedure:
-
A series of dilutions of "this compound" are prepared in the assay buffer.
-
The purified ENPP1 or ENPP3 enzyme is added to the wells of a 96-well plate.
-
The diluted inhibitor is then added to the respective wells and incubated with the enzyme for a predefined period.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).[5]
-
The reaction is stopped, and the product formation is measured using a microplate reader. For fluorogenic substrates, fluorescence is measured at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for Tokyo Green™).[4][5]
-
The percentage of enzyme inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. All experiments should be performed in triplicate.[6][7]
Cell-Based Activity Assay
This assay measures the activity of ENPP1 and ENPP3 in a live-cell context, providing a more physiologically relevant assessment of inhibitor efficacy.
Objective: To confirm the inhibitory activity and selectivity of "this compound" in a cellular environment.
Materials:
-
Cell lines with known expression of ENPP1 and/or ENPP3 (e.g., HepG2, Caco-2).[5]
-
This compound.
-
A cell-permeable fluorogenic substrate for ENPP1/ENPP3.[4][5]
-
Cell culture medium and reagents.
-
96-well, clear-bottom, tissue culture-treated plates.[5]
-
A fluorescence plate reader.
Procedure:
-
Cells are seeded in a 96-well plate and cultured until they reach the desired confluency.
-
The culture medium is replaced with a serum-free assay buffer, as serum can interfere with the assay.[5]
-
"this compound" at various concentrations is added to the cells and incubated for a specified duration.
-
The fluorogenic substrate is then added to initiate the reaction.
-
The plate is incubated at 37°C, and fluorescence is measured kinetically over time using a fluorescence plate reader.[5]
-
The rate of increase in fluorescence corresponds to the enzymatic activity.
-
Inhibition is calculated by comparing the reaction rates in the presence of the inhibitor to the rates in untreated control wells.
-
To distinguish between ENPP1 and ENPP3 activity, specific inhibitors for each enzyme can be used as controls.[4][5]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the relevant signaling pathways and the experimental workflow for assessing inhibitor selectivity.
Caption: ENPP3 and ENPP1 signaling pathways and the point of inhibition.
Caption: Experimental workflow for determining ENPP3 inhibitor selectivity.
Conclusion
"this compound" demonstrates a high degree of selectivity for ENPP3 over ENPP1, a crucial characteristic for a therapeutic candidate. The robust experimental protocols outlined in this guide provide a framework for the accurate determination of inhibitor potency and selectivity. This information is vital for the continued development of targeted therapies aimed at modulating the activity of ENPP3 in various disease states, including cancer. The significant selectivity of "this compound" makes it a valuable tool for further preclinical and potentially clinical investigation.
References
- 1. What are ENPP3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Synthesis and Biological Evaluation of Arylamide Sulphonate Derivatives as Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 and -3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Biochemical and Cellular Functions of ENPP3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 (ENPP3), also known as CD203c, is a type II transmembrane glycoprotein with a pivotal role in regulating extracellular nucleotide metabolism. It primarily hydrolyzes ATP to AMP and pyrophosphate and has recently been identified as a major hydrolase of the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), a key second messenger in the innate immune system.[1][2][3][4] Overexpression of ENPP3 is implicated in various pathologies, including cancer and allergic inflammation, making it a compelling therapeutic target.[5][6] This technical guide provides a comprehensive overview of the biochemical and cellular functions of ENPP3 inhibitors, presenting quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows.
Biochemical Functions of ENPP3 and Its Inhibition
ENPP3 is a key enzyme in purinergic signaling, a form of extracellular communication mediated by nucleotides and nucleosides. Its primary biochemical function is the hydrolysis of extracellular nucleotides, which has significant downstream effects on cellular signaling.[5]
1.1. Regulation of Extracellular ATP and Adenosine Levels:
ENPP3 hydrolyzes extracellular ATP, thereby reducing its availability to activate P2 purinergic receptors. The product of this reaction, AMP, can be further metabolized to adenosine by ecto-5'-nucleotidase (CD73). Adenosine is a potent immunosuppressive molecule that signals through A2A and A2B receptors on immune cells. By hydrolyzing ATP, ENPP3 contributes to an immunosuppressive tumor microenvironment. Inhibition of ENPP3 leads to an accumulation of extracellular ATP, which can promote anti-tumor immune responses through the activation of P2X and P2Y receptors on immune cells.[5]
1.2. Hydrolysis of cGAMP and Regulation of the STING Pathway:
A critical and more recently discovered function of ENPP3 is its ability to hydrolyze cGAMP.[1][2][3][4][7] cGAMP is produced by cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infection and cellular stress, including in cancer cells. Extracellular cGAMP can be taken up by neighboring immune cells, where it activates the Stimulator of Interferon Genes (STING) pathway. STING activation leads to the production of type I interferons and other pro-inflammatory cytokines, initiating a powerful anti-tumor immune response. ENPP3, along with its paralog ENPP1, acts as a key negative regulator of this pathway by degrading extracellular cGAMP.[1][2][3][4][7] Consequently, inhibition of ENPP3 preserves extracellular cGAMP, leading to enhanced STING-mediated anti-tumor immunity.[1][2][3][4][7]
Cellular Functions of ENPP3 Inhibitors
The modulation of extracellular nucleotide levels by ENPP3 inhibitors translates into significant effects at the cellular level, particularly in the contexts of oncology and immunology.
2.1. Anti-Tumor Activity:
ENPP3 is overexpressed in several cancers, including renal cell carcinoma (RCC).[8] This overexpression contributes to disease progression by altering the tumor microenvironment.[5] ENPP3 inhibitors exert their anti-tumor effects through multiple mechanisms:
-
Enhancement of Anti-Tumor Immunity: By preventing the degradation of ATP and cGAMP, ENPP3 inhibitors promote the activation of anti-tumor immune responses.[1][2][3][4][5][7]
-
Direct Cytotoxicity (Antibody-Drug Conjugates): ENPP3's expression on the surface of cancer cells makes it an ideal target for antibody-drug conjugates (ADCs). These biologics consist of a monoclonal antibody targeting ENPP3 linked to a potent cytotoxic agent. Upon binding to ENPP3, the ADC is internalized, releasing the cytotoxic payload and leading to cancer cell death.[8]
2.2. Modulation of Allergic and Inflammatory Responses:
ENPP3 is highly expressed on the surface of basophils and mast cells and is considered an activation marker. In allergic reactions, ENPP3 is thought to play a regulatory role by hydrolyzing ATP released from these cells, thereby dampening the inflammatory response.[6] The precise effects of ENPP3 inhibition in the context of allergies are still under investigation.
Quantitative Data for ENPP3 Inhibitors
This section summarizes the quantitative data for various classes of ENPP3 inhibitors, including small molecules and an antibody-drug conjugate.
Table 1: In Vitro Potency of Small Molecule ENPP3 Inhibitors
| Inhibitor Class | Compound | Target | IC50 (µM) | Reference |
| Arylamide Sulphonate | ENPP3 Inhibitor 1 (Compound 4t) | ENPP3 | 0.15 ± 0.04 | [6] |
| ENPP1 | >100 | [6] | ||
| Compound 7d | ENPP3 | 0.16 ± 0.01 | [6] | |
| Benzofuran/Benzothiophene Sulfonate/Sulfamate | Compound 11e, 11f, 11g, 11h | ENPP3 | 0.12 - 0.95 | |
| Sulfonylurea Derivative | Compound 23b | ENPP3 | 0.55 ± 0.01 |
Table 2: Cellular Activity of this compound (Compound 4t)
| Cell Line | Cancer Type | Concentration (µM) | % Inhibition of Viability | Reference |
| MCF7 | Breast Cancer | 100 | Not significant | [6] |
| HeLa | Cervical Cancer | 100 | >50% | [6] |
| HEK293 | Normal Kidney | 100 | Not significant | [6] |
Table 3: Clinical Trial Data for AGS-16C3F (Anti-ENPP3 ADC) in Metastatic Renal Cell Carcinoma
| Parameter | Value | Clinical Trial Phase | Reference |
| Recommended Phase 2 Dose | 1.8 mg/kg every 3 weeks | Phase I | [8] |
| Partial Response (PR) Rate (at 1.8 mg/kg) | 3 of 13 subjects | Phase I | [8] |
| Durable PR Duration | 100 - 143 weeks | Phase I | [8] |
| Median Progression-Free Survival (PFS) | 2.9 months | Phase II | |
| Median Overall Survival (OS) | 13.1 months | Phase II |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of ENPP3 inhibitors.
4.1. ENPP3 Enzyme Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of ENPP3.
-
Materials:
-
Recombinant human ENPP3 enzyme
-
Substrate: p-nitrophenyl 5'-thymidine monophosphate (p-NPP) or a suitable fluorogenic substrate
-
Assay Buffer: Tris-HCl buffer (pH 9.0) containing CaCl2 and MgCl2
-
Test compound (ENPP3 inhibitor)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the recombinant ENPP3 enzyme to each well.
-
Add the test compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrate (p-NPP) to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
4.2. Cell Viability Assay (Cellular)
This assay assesses the effect of an ENPP3 inhibitor on the viability of cancer cell lines. The MTT assay is a common method.
-
Materials:
-
Cancer cell line (e.g., HeLa)
-
Complete cell culture medium
-
Test compound (ENPP3 inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of the test compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound dilutions. Include a vehicle control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
4.3. In Vivo Xenograft Tumor Model (Animal)
This model is used to evaluate the anti-tumor efficacy of an ENPP3 inhibitor in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line that expresses ENPP3
-
Matrigel (optional)
-
Test compound (ENPP3 inhibitor) formulated in a suitable vehicle
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (mixed with Matrigel, if necessary) into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound to the treatment group according to a predetermined dosing schedule (e.g., daily intraperitoneal injection). Administer the vehicle to the control group.
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Compare the tumor growth in the treatment group to the control group to determine the anti-tumor efficacy of the inhibitor.
-
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and a typical experimental workflow for the characterization of ENPP3 inhibitors are provided below.
References
- 1. Identification of extracellular membrane protein ENPP3 as a major cGAMP hydrolase, cementing cGAMP’s role as an immunotransmitter | bioRxiv [biorxiv.org]
- 2. Identification of the extracellular membrane protein ENPP3 as a major cGAMP hydrolase and innate immune checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of extracellular membrane protein ENPP3 as a major cGAMP hydrolase, cementing cGAMP's role as an immunotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. What are ENPP3 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Synthesis and Biological Evaluation of Arylamide Sulphonate Derivatives as Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 and -3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of extracellular membrane protein ENPP3 as a major cGAMP hydrolase, cementing cGAMP’s role as an immunotransmitter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PHASE 1 TRIALS OF ANTI-ENPP3 ANTIBODY DRUG CONJUGATES IN ADVANCED REFRACTORY RENAL CELL CARCINOMAS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Intellectual Property and Scientific Foundation of ENPP3 Inhibitor 1 (Compound 4t)
This document provides an in-depth technical overview of "ENPP3 Inhibitor 1," also identified as compound 4t in the primary scientific literature. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive look at its inhibitory activity, underlying experimental protocols, and relevant biological pathways.
Introduction to ENPP3 and Its Inhibition
Ectonucleotide pyrophosphatase/phosphodiesterase 3 (ENPP3), also known as CD203c, is a transmembrane glycoprotein that plays a significant role in various physiological and pathological processes.[1] It functions by hydrolyzing extracellular nucleotides, such as ATP, thereby modulating purinergic signaling.[1] Aberrant expression and activity of ENPP3 have been implicated in conditions like cancer, allergic reactions, and diabetes, making it a compelling target for therapeutic intervention.[2][3] ENPP3 inhibitors are designed to block the catalytic activity of this enzyme, thus preventing the hydrolysis of its substrates and influencing downstream signaling events.[1]
This compound (compound 4t) is a selective small molecule inhibitor of ENPP3, identified and characterized in a study by Ullah et al. (2022).[2][4][5][6] This guide delves into the key findings and methodologies presented in this foundational research.
Quantitative Data
The inhibitory potency of this compound (4t) and related compounds was evaluated against human ENPP1 and ENPP3 isozymes. Additionally, its cytotoxic effects were assessed against several human cell lines.
Table 1: In Vitro Inhibitory Activity of Selected Arylamide Sulphonate Derivatives against h-ENPP1 and h-ENPP3. [2][4][5][6]
| Compound ID | h-ENPP1 IC50 (µM) ± SEM | h-ENPP3 IC50 (µM) ± SEM |
| 4t (this compound) | 41.4 ± 1.2 | 0.15 ± 0.04 |
| 4f | 0.28 ± 0.08 | >50% inhibition at 100 µM |
| 4q | 0.37 ± 0.03 | >50% inhibition at 100 µM |
| 7a | 0.81 ± 0.05 | >50% inhibition at 100 µM |
| 7d | >50% inhibition at 100 µM | 0.16 ± 0.01 |
SEM: Standard Error of the Mean
Table 2: In Vitro Cytotoxicity of this compound (4t). [2][4][5]
| Cell Line | Cancer Type | % Inhibition at 100 µM ± SD |
| MCF-7 | Human Breast Cancer | 29.6 ± 1.8 |
| HeLa | Human Cervical Cancer | 49.7 ± 2.1 |
| HEK-293 | Human Embryonic Kidney | 8.6 ± 1.1 |
SD: Standard Deviation
Experimental Protocols
The following methodologies are based on the procedures described by Ullah et al. (2022).[2][3][4][5]
This assay determines the inhibitory potential of compounds against the hydrolytic activity of ENPP1 and ENPP3.
-
Reagents and Buffers:
-
Assay Buffer: 50 mM Tris-HCl (pH 9.0), 1 mM MgCl₂, 0.1 mM ZnCl₂.
-
Substrate: p-nitrophenyl-5′-thymidine monophosphate (p-Nph-5′-TMP).
-
Enzymes: Recombinant human ENPP1 and ENPP3.
-
Test Compounds: Dissolved in DMSO.
-
-
Procedure:
-
A total reaction volume of 200 µL is prepared in a 96-well plate.
-
To each well, add 170 µL of the assay buffer.
-
Add 10 µL of the test compound solution (at various concentrations).
-
Add 10 µL of the respective enzyme solution (ENPP1 or ENPP3).
-
Pre-incubate the mixture at 37 °C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the substrate solution.
-
Incubate the reaction mixture at 37 °C for 30 minutes.
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells (containing DMSO instead of the compound).
-
IC50 values are determined from the dose-response curves.
-
This assay evaluates the effect of the compounds on the viability of different cell lines.
-
Cell Lines and Culture:
-
MCF-7 (human breast cancer), HeLa (human cervical cancer), and HEK-293 (human embryonic kidney) cells.
-
Cells are cultured in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37 °C in a 5% CO₂ humidified incubator.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
After 24 hours, replace the medium with fresh medium containing the test compound at a final concentration of 100 µM.
-
Incubate the cells with the compound for another 24 hours.
-
After the incubation period, assess cell viability using a suitable method (e.g., MTT assay).
-
For the MTT assay, add MTT reagent to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability inhibition relative to the untreated control cells.
-
Visualizations
Caption: Simplified signaling pathway of ENPP3 and its inhibition.
References
- 1. What are ENPP3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Synthesis and Biological Evaluation of Arylamide Sulphonate Derivatives as Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 and -3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Arylamide Sulphonate Derivatives as Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 and -3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Chemical Synthesis and Purification of ENPP3 Inhibitor 1
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical synthesis and purification of "ENPP3 Inhibitor 1," a selective inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 (ENPP3). This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and the relevant biological signaling pathway to support researchers in the fields of medicinal chemistry and drug development.
Core Concepts: ENPP3 Inhibition
ENPP3 is a transmembrane glycoprotein that plays a significant role in regulating extracellular nucleotide concentrations, particularly by hydrolyzing adenosine triphosphate (ATP). This enzymatic activity modulates purinergic signaling, which is implicated in a variety of physiological and pathological processes, including inflammation and cancer. The inhibition of ENPP3 can disrupt these signaling pathways, offering a promising therapeutic strategy for various diseases. ENPP3 inhibitors, such as the one detailed in this guide, are valuable tools for studying these processes and for developing novel therapeutics.
Chemical Synthesis of this compound (Compound 4t)
The synthesis of this compound, also referred to as compound 4t in the source literature, is achieved through a two-step process. The general reaction scheme involves the acylation of an aminophenol intermediate followed by sulfonylation.
Experimental Workflow
The following diagram outlines the key stages in the synthesis and purification of this compound.
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following protocols are based on the procedures described by Ullah et al. in ACS Omega 2022, 7(30), 26905–26918.
Step 1: Synthesis of N-(4-hydroxyphenyl)-4-methoxybenzamide (Intermediate 3b)
-
To a solution of 4-aminophenol (1.0 equivalent) in dichloromethane (DCM), add triethylamine (TEA) (1.2 equivalents).
-
Cool the mixture in an ice bath and add 4-methoxybenzoyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-14 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 5% aqueous HCl, 5% aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude solid product.
-
The crude N-(4-hydroxyphenyl)-4-methoxybenzamide is used in the next step without further purification.
Step 2: Synthesis of 4-(4-methoxybenzamido)phenyl 4-methylbenzenesulfonate (this compound - Compound 4t)
-
Dissolve the crude N-(4-hydroxyphenyl)-4-methoxybenzamide (1.0 equivalent) in pyridine.
-
Add 4-methylbenzene-1-sulfonyl chloride (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 10-12 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid precipitate by filtration, wash thoroughly with distilled water, and dry.
-
Purify the crude product by recrystallization from chloroform to afford the pure this compound.
Data Presentation
The quantitative data for the synthesis of this compound (compound 4t ) is summarized in the table below.
| Parameter | Value |
| Compound ID | 4t |
| Yield | 89% |
| Physical State | White solid |
| Melting Point | 182-184 °C |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.0 (s, 1H, NH), 7.85 (d, J = 8.8 Hz, 2H), 7.72 (d, J = 8.4 Hz, 2H), 7.49 (d, J = 8.8 Hz, 2H), 7.29 (d, J = 8.0 Hz, 2H), 6.98 (d, J = 8.8 Hz, 2H), 6.91 (d, J = 8.8 Hz, 2H), 3.88 (s, 3H, OCH₃), 2.44 (s, 3H, CH₃) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 165.4, 162.8, 147.8, 145.2, 137.5, 133.8, 129.7, 129.5, 128.6, 126.3, 122.3, 121.8, 114.2, 55.6, 21.8 |
| HRMS (EI-MS) m/z | Calculated for C₂₁H₁₉NO₅S [M]⁺: 397.0984; Found: 397.0978 |
| IC₅₀ for ENPP3 | 0.15 ± 0.04 µM |
| IC₅₀ for ENPP1 | 41.4 µM |
ENPP3 Signaling Pathway
ENPP3 modulates purinergic signaling by hydrolyzing extracellular ATP, which in turn affects the activation of purinergic receptors (P2X and P2Y). This process is crucial in various cell types, including immune cells like basophils and mast cells, where it can dampen inflammatory responses.
Caption: ENPP3-mediated purinergic signaling pathway.
This guide provides a foundational resource for the synthesis and understanding of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt these protocols to their specific laboratory conditions.
Preclinical Profile of ENPP3 Inhibitor 1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive summary of the preclinical research findings for "ENPP3 Inhibitor 1," a selective small molecule inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 (ENPP3). This document details its biochemical activity, effects on cancer cell lines, and the broader context of ENPP3 inhibition as a therapeutic strategy.
Introduction to ENPP3
Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 (ENPP3), also known as CD203c, is a type II transmembrane glycoprotein that plays a significant role in the metabolism of extracellular nucleotides, such as ATP, ADP, and AMP.[1] Its enzymatic activity modulates purinergic signaling pathways that are involved in a variety of physiological and pathological processes, including cell growth, differentiation, and apoptosis.[2] ENPP3 is often overexpressed in various cancers, contributing to disease progression by altering the tumor microenvironment.[1][2] This overexpression makes ENPP3 a compelling target for therapeutic intervention, particularly in oncology.[1][2]
This compound: Biochemical and In Vitro Activity
"this compound" is a selective inhibitor of the ENPP3 enzyme.[1]
Chemical Identity:
-
Chemical Name: Benzenesulfonic acid, 4-(trifluoromethoxy)-, 4-(benzoylamino)phenyl ester[3]
-
Molecular Formula: C₂₀H₁₄F₃NO₅S[3]
-
Molecular Weight: 437.39 g/mol [3]
Quantitative Data Summary
The following tables summarize the key quantitative data available for this compound.
| Parameter | Value | Enzyme | Notes |
| IC₅₀ | 0.15 µM | ENPP3 | Demonstrates potent inhibition of the target enzyme.[1] |
| IC₅₀ | 41.4 µM | ENPP1 | Indicates high selectivity for ENPP3 over the related ENPP1 isoform.[1] |
Table 1: Biochemical Potency and Selectivity of this compound
| Cell Line | Cancer Type | Concentration | % Inhibition of Cell Growth |
| MCF7 | Breast Cancer | 100 µM | 29.6% |
| HeLa | Cervical Cancer | 100 µM | 49.7% |
| HEK293 | Human Embryonic Kidney (non-cancerous) | 100 µM | 8.6% |
Table 2: In Vitro Anti-Tumor Activity of this compound [1]
Mechanism of Action and Signaling Pathways
ENPP3 inhibitors exert their effects by blocking the enzymatic activity of ENPP3, which leads to the modulation of extracellular nucleotide concentrations and subsequent downstream signaling.
ENPP3 Signaling Pathway
The diagram below illustrates the role of ENPP3 in extracellular nucleotide metabolism and the impact of its inhibition.
References
An In-Depth Technical Guide to ENPP3 Inhibitor 1 and its Interaction with the ENPP3 Active Site
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 (ENPP3), a type II transmembrane glycoprotein, is a critical enzyme in purinergic signaling and has emerged as a promising therapeutic target, particularly in oncology. Overexpressed in several cancers, ENPP3 contributes to a pro-tumorigenic microenvironment by hydrolyzing extracellular adenosine triphosphate (ATP) and 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (cGAMP), thereby suppressing anti-tumor immune responses. This guide provides a comprehensive technical overview of "ENPP3 inhibitor 1," a selective small molecule inhibitor of ENPP3. We will delve into its binding kinetics, the specifics of its interaction with the ENPP3 active site, and the broader implications for the ENPP3-mediated signaling pathway in cancer. Detailed experimental protocols for the characterization of such inhibitors are also provided to facilitate further research and development in this area.
Introduction to ENPP3
ENPP3, also known as CD203c, is a member of the ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) family of enzymes.[1] It plays a significant role in the hydrolysis of extracellular nucleotides, including ATP and cGAMP, converting them into their respective monophosphates and pyrophosphate.[1] This enzymatic activity is crucial in regulating purinergic signaling pathways that control a variety of cellular processes such as cell growth, differentiation, and apoptosis.[1] In numerous cancerous conditions, ENPP3 is found to be overexpressed, which alters the extracellular nucleotide landscape and contributes to disease progression, making it a compelling target for therapeutic intervention.[1]
Quantitative Analysis of ENPP3 Inhibitors
The development of potent and selective ENPP3 inhibitors is a key focus in targeting this enzyme. "this compound" has been identified as a highly selective inhibitor of ENPP3. The table below summarizes its inhibitory activity along with that of other known ENPP3 inhibitors for comparative analysis.
| Inhibitor | Target(s) | IC50 (µM) | Ki (nM) | Selectivity | Reference(s) |
| This compound | ENPP3 | 0.15 | N/A | >276-fold vs ENPP1 (IC50 = 41.4 µM) | [2] |
| Compound 15c | ENPP3 | 0.15 ± 0.04 | N/A | Selective for ENPP3 | [3] |
| Compound 16b | ENPP3 | 0.16 ± 0.01 | N/A | Selective for ENPP3 | [3] |
| Compound 10 | ENPP3 | 0.17 | N/A | Potent ENPP3 inhibitor | [3] |
| Compound 14b | ENPP3 | 0.214 ± 0.012 | N/A | Potent ENPP3 inhibitor | [3] |
| ENPP3 Inhibitor | ENPP3 | N/A | 53.7 | Selective for ENPP3 over ENPP1, ENPP2, etc. | [4] |
| Enpp-1-IN-20 | ENPP1/3 | 0.00009 (ENPP1), 0.005 (ENPP3) | N/A | Dual inhibitor | [5] |
N/A: Not Available in the reviewed literature.
Interaction of this compound with the ENPP3 Active Site
Molecular docking studies have provided insights into the binding of inhibitors to the active site of ENPP3. The active site is characterized by the presence of key amino acid residues that form hydrogen bonds and hydrophobic interactions with the inhibitor molecule, leading to its potent and selective inhibition.
Based on studies of various inhibitors, the key residues in the ENPP3 active site involved in inhibitor binding include Asn226, His329, Leu239, Tyr289, Pro272, Tyr320, and Ala205 .[6][7] The interaction of an inhibitor, such as this compound, within this pocket is crucial for its inhibitory activity. The following diagram illustrates a logical model of these interactions.
ENPP3 Signaling Pathway and Mechanism of Inhibition
ENPP3 plays a pivotal role in the tumor microenvironment by modulating purinergic signaling. By hydrolyzing extracellular ATP, it reduces the concentration of this pro-inflammatory molecule. Furthermore, its degradation of cGAMP, a key second messenger, dampens the STING (Stimulator of Interferon Genes) pathway, which is crucial for anti-tumor immunity.[8][9]
ENPP3 inhibitors, like this compound, block this enzymatic activity. This leads to an accumulation of extracellular ATP and cGAMP, which in turn can activate their respective receptors on immune cells, leading to an enhanced anti-tumor immune response.
Experimental Protocols
Representative Protocol for ENPP3 Enzyme Inhibition Assay (IC50 Determination)
This protocol is a representative method for determining the half-maximal inhibitory concentration (IC50) of a test compound against ENPP3, based on generally available information.[10][11]
Materials:
-
Recombinant human ENPP3 enzyme
-
Assay Buffer: 25 mM Tris, 5 mM MgCl2, 1 mM ZnCl2, 0.01% Triton X-100, pH 7.5
-
Substrate: Adenosine 5'-triphosphate (ATP) or 2'3'-cGAMP
-
Test Compound (e.g., this compound) dissolved in DMSO
-
Detection Reagent (e.g., a kit that measures AMP/GMP production)
-
96-well or 384-well assay plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
In the wells of the assay plate, add a small volume of the diluted test compound. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the ENPP3 enzyme solution to each well (except the negative control) and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate (ATP or cGAMP) to all wells.
-
Incubate the reaction mixture for a specific time (e.g., 60 minutes) at 37°C. The reaction time should be within the linear range of product formation.
-
Stop the reaction by adding a stop solution (e.g., EDTA) or by adding the detection reagent which also stops the reaction.
-
Add the detection reagent according to the manufacturer's instructions to quantify the amount of product (AMP or GMP) formed.
-
Measure the signal (e.g., fluorescence, luminescence) using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
General Protocol for Co-crystallization of ENPP3 with an Inhibitor
This protocol outlines a general procedure for obtaining co-crystals of ENPP3 with a small molecule inhibitor for X-ray crystallography studies.
Materials:
-
Highly purified and concentrated ENPP3 protein
-
Inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Crystallization buffer screen
-
Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)
-
Microscopes for crystal visualization
-
Cryoprotectant solution
Procedure:
-
Complex Formation: Incubate the purified ENPP3 protein with a molar excess of the inhibitor (e.g., 1:1.2 to 1:5 protein-to-inhibitor ratio) on ice for a sufficient time (e.g., 1-2 hours) to ensure complex formation.
-
Crystallization Screening: Set up crystallization trials using the vapor diffusion method (sitting or hanging drop). Mix a small volume of the protein-inhibitor complex with an equal volume of the reservoir solution from a crystallization screen.
-
Incubation: Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
-
Crystal Optimization: Once initial crystal hits are identified, optimize the crystallization conditions by varying the precipitant concentration, pH, and additives to obtain diffraction-quality crystals.
-
Crystal Harvesting and Cryo-protection: Carefully harvest the crystals and briefly soak them in a cryoprotectant solution (typically containing the reservoir solution supplemented with a cryoprotectant like glycerol or ethylene glycol) to prevent ice formation during X-ray data collection.
-
X-ray Diffraction Data Collection: Flash-cool the cryo-protected crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination: Process the diffraction data and solve the crystal structure of the ENPP3-inhibitor complex using molecular replacement and subsequent refinement.
Conclusion
This compound represents a significant step forward in the development of targeted therapies against cancers with elevated ENPP3 expression. Its high potency and selectivity make it an excellent tool for further elucidating the role of ENPP3 in cancer biology and as a lead compound for the development of novel immunotherapies. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the field of ENPP3 inhibition. Further studies, including in vivo efficacy and safety profiling, are warranted to translate the promise of ENPP3 inhibition into clinical reality.
References
- 1. What are ENPP3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ectonucleotidase inhibitors: targeting signaling pathways for therapeutic advancement—an in-depth review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification of the extracellular membrane protein ENPP3 as a major cGAMP hydrolase and innate immune checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective inhibition of extracellular phosphodiesterases for anti-cancer cGAMP-STING signaling - American Chemical Society [acs.digitellinc.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Methodological & Application
Application Notes and Protocols for In Vitro Assay of ENPP3 Inhibitor 1 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 3 (ENPP3), also known as CD203c, is a type II transmembrane ectoenzyme that plays a significant role in the tumor microenvironment.[1][2] By hydrolyzing extracellular nucleotides such as adenosine triphosphate (ATP) and the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), ENPP3 modulates purinergic signaling and innate immune responses.[1][2][3] Overexpression of ENPP3 has been observed in various cancers, where it contributes to immune evasion by degrading cGAMP, a key activator of the anti-tumoral STING (Stimulator of Interferon Genes) pathway.[1][3] This makes ENPP3 a compelling target for cancer immunotherapy.
"ENPP3 inhibitor 1," also identified as compound 4t in studies of arylamide sulphonate derivatives, is a selective small molecule inhibitor of ENPP3.[4] It has demonstrated significant potential in preclinical studies, exhibiting potent and selective inhibition of ENPP3 enzymatic activity and anti-tumor effects in cancer cell lines.[4][5] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound against cancer cells.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory and cytotoxic activity of this compound.
| Parameter | ENPP3 | ENPP1 | MCF7 (Breast Cancer) | HeLa (Cervical Cancer) |
| IC50 (µM) | 0.15 ± 0.04 | 41.4 | - | - |
| % Inhibition at 100 µM | - | - | < 50% | > 50% |
Data sourced from studies on arylamide sulphonate derivatives.[4][5]
Signaling Pathway
ENPP3 plays a critical role in dampening the cGAMP-STING signaling pathway, which is essential for anti-tumor immunity. The following diagram illustrates this pathway and the point of intervention by this compound.
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of this compound.
Experimental Workflow
The general workflow for characterizing the in vitro effects of this compound is depicted below.
ENPP3 Enzyme Inhibition Assay (Colorimetric)
This protocol is adapted for determining the half-maximal inhibitory concentration (IC50) of this compound against purified ENPP3 enzyme using a colorimetric substrate.[4]
Materials:
-
Recombinant Human ENPP3
-
Assay Buffer: 50 mM Tris-HCl (pH 9.0), 1 mM MgCl₂, 1 mM CaCl₂, 130 mM NaCl
-
Substrate: p-Nitrophenyl thymidine 5'-monophosphate (p-NPTMP)
-
This compound (Compound 4t)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤1%.
-
Enzyme Preparation: Dilute the recombinant human ENPP3 in the assay buffer to the desired working concentration.
-
Assay Setup:
-
Add 20 µL of the diluted this compound or vehicle control (assay buffer with DMSO) to the wells of a 96-well plate.
-
Add 20 µL of the diluted ENPP3 enzyme solution to each well.
-
Include a "no enzyme" control (20 µL of assay buffer instead of enzyme) and a "no inhibitor" control (20 µL of vehicle control).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation: Add 10 µL of the p-NPTMP substrate solution to each well to a final concentration of 300 µM.[4]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.[4]
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" control from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of cancer cells, such as MCF7 and HeLa.[6]
Materials:
-
MCF7 or HeLa cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (Compound 4t)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well tissue culture plates
-
Microplate reader capable of measuring absorbance at 570-590 nm
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of the various concentrations of the inhibitor.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a blank control (medium only).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
-
Absorbance Measurement: Measure the absorbance at a wavelength between 570 nm and 590 nm using a microplate reader.[6]
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the cytotoxic effect.
-
In Vitro STING Pathway Activation Assay
This assay measures the ability of this compound to enhance STING pathway activation in the presence of extracellular cGAMP. This can be assessed by measuring the production of downstream effectors like interferon-β (IFN-β).[7][8]
Materials:
-
A suitable reporter cell line (e.g., THP-1 monocytes, which express the necessary components of the cGAS-STING pathway, or a reporter cell line with an IFN-stimulated response element driving luciferase expression).[7][8]
-
Complete cell culture medium.
-
This compound.
-
2'3'-cGAMP.
-
ELISA kit for human IFN-β or a luciferase assay system.
-
96-well tissue culture plates.
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control.
-
STING Pathway Stimulation: Add a suboptimal concentration of extracellular 2'3'-cGAMP to the wells. This concentration should be empirically determined to provide a window for observing an enhanced response.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[7]
-
Endpoint Measurement:
-
IFN-β ELISA: Collect the cell culture supernatant and measure the concentration of IFN-β according to the ELISA kit manufacturer's instructions.
-
Luciferase Reporter Assay: If using a luciferase reporter cell line, measure the luciferase activity in the cell lysate or supernatant according to the assay system's protocol.
-
-
Data Analysis: Compare the levels of IFN-β or luciferase activity in the inhibitor-treated wells to the wells treated with cGAMP alone. An increase in the signal indicates that this compound is protecting the extracellular cGAMP from degradation, leading to enhanced STING pathway activation.
References
- 1. Protocol for detection of cGAMP-induced STING oligomerization in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extracellular cGAMP is a cancer cell-produced immunotransmitter involved in radiation-induced anti-cancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Synthesis and Biological Evaluation of Arylamide Sulphonate Derivatives as Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 and -3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cyrusbio.com.tw [cyrusbio.com.tw]
- 7. aacrjournals.org [aacrjournals.org]
- 8. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
Using "ENPP3 inhibitor 1" in human cancer cell lines (e.g., MCF7, HeLa)
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 3 (ENPP3), a transmembrane glycoprotein, is overexpressed in several cancers, including breast and cervical cancer. It plays a crucial role in the hydrolysis of extracellular nucleotides, influencing signaling pathways involved in cell proliferation, differentiation, and apoptosis.[1] ENPP3 Inhibitor 1, also identified as compound 4t in some literature, is a selective inhibitor of the ENPP3 isozyme.[2] These application notes provide detailed protocols for utilizing this compound in human breast cancer (MCF7) and cervical cancer (HeLa) cell lines to assess its anti-cancer properties.
Mechanism of Action
ENPP3 inhibitors function by blocking the enzymatic activity of ENPP3, leading to a disruption in the metabolism of extracellular nucleotides like ATP. This interference can modulate purinergic signaling pathways that are often dysregulated in cancer, thereby affecting tumor growth and survival.[1]
Data Presentation
In Vitro Efficacy of this compound
| Parameter | This compound (Compound 4t) | Reference |
| Target | ENPP3 Isozyme | [2] |
| IC50 (ENPP3) | 0.15 ± 0.04 µM | [2] |
| Cell Line | MCF7 (Human Breast Adenocarcinoma) | [2] |
| Effect | 63.2 ± 2.51% inhibition of cell viability at 100 µM after 24h | [2] |
| Cell Line | HeLa (Human Cervical Adenocarcinoma) | [2] |
| Effect | >50% decrease in cell viability at 100 µM after 24h | [2] |
Experimental Protocols
General Guidelines for Handling this compound
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute in a suitable solvent, such as DMSO, to create a stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh dilutions of the inhibitor in the appropriate cell culture medium for each experiment. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the effect of this compound on the viability of MCF7 and HeLa cells.
Materials:
-
MCF7 or HeLa cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF7 or HeLa cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing various concentrations of the inhibitor (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the inhibitor concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Apoptosis Detection using Annexin V-FITC Staining
This protocol quantifies the induction of apoptosis in MCF7 and HeLa cells following treatment with this compound.
Materials:
-
MCF7 or HeLa cells
-
6-well plates
-
This compound stock solution (10 mM in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizations
Caption: Workflow for assessing cell viability using the MTT assay.
Caption: Proposed signaling pathway modulation by this compound.
References
Application Notes: Measuring the Dose-Response of ENPP3 Inhibitor 1 in Cell Culture
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 3 (ENPP3), also known as CD203c, is a type II transmembrane glycoprotein involved in the hydrolysis of extracellular nucleotides.[1][2] Its enzymatic activity plays a significant role in various physiological and pathological processes, including the regulation of purinergic signaling, allergic responses, and cell migration and differentiation.[1][3] Notably, ENPP3 is overexpressed in several cancers, such as renal cell carcinoma (RCC), and is considered a promising therapeutic target.[1][2][3][4] ENPP3 contributes to disease progression by altering the extracellular nucleotide environment, which can impact cell growth, differentiation, and apoptosis.[2]
This document provides detailed protocols and data concerning "ENPP3 Inhibitor 1," a selective small molecule inhibitor of ENPP3. This inhibitor has demonstrated anti-tumor activities and serves as a valuable tool for investigating the therapeutic potential of ENPP3 inhibition.[5] The following sections present quantitative data on its inhibitory potency and cellular effects, a detailed protocol for determining its dose-response curve in a cell-based assay, and diagrams illustrating the experimental workflow and the relevant signaling pathway.
Data Presentation
The inhibitory activity of this compound has been characterized both biochemically and in cell-based assays. The following tables summarize the key quantitative data.
Table 1: Inhibitory Potency of this compound
| Target | IC50 (µM) | Selectivity |
| ENPP3 | 0.15 | ~276-fold vs. ENPP1 |
| ENPP1 | 41.4 | - |
| Data sourced from MedChemExpress and related publications.[5] |
Table 2: Anti-Tumor Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Treatment | % Inhibition of Cell Viability |
| HeLa | Cervical Cancer | 100 µM for 24h | 49.7% |
| MCF7 | Breast Cancer | 100 µM for 24h | 29.6% |
| HEK293 | Embryonic Kidney | 100 µM for 24h | 8.6% |
| Data reflects the percentage reduction in cell viability following treatment.[5] |
Experimental Protocols
This section details a protocol for determining the dose-response curve of this compound in a live-cell assay. The methodology is adapted from commercially available ENPP3 activity assay kits, such as the Cayman Chemical ENPP1/ENPP3 Cell-Based Activity Assay Kit.[1][6][7][8]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound by measuring its effect on ENPP3 activity in live cells across a range of concentrations.
Principle: This assay utilizes a fluorogenic substrate that is cleaved by ENPP3 to produce a fluorescent signal.[6][7][8] The rate of fluorescence generation is proportional to ENPP3 activity. By treating cells with varying concentrations of this compound, a dose-dependent decrease in fluorescence can be measured to calculate the IC50 value.
Materials:
-
ENPP3-expressing cells (e.g., renal cell carcinoma cell line A704)
-
This compound
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
96-well black, clear-bottom tissue culture plates
-
ENPP1/ENPP3 Cell-Based Assay Buffer
-
ENPP1/ENPP3 Fluorogenic Substrate (e.g., TG-mAMP)
-
Vehicle control (e.g., DMSO)
-
Fluorescence plate reader with excitation/emission at 485/520 nm[1][6]
-
Multichannel pipette
Protocol:
-
Cell Seeding:
-
Culture ENPP3-expressing cells to ~80-90% confluency.
-
Harvest cells and perform a cell count.
-
Seed cells into a 96-well black, clear-bottom plate at a density of 2,000 to 15,000 cells per well in 80 µL of complete culture medium.
-
Incubate the plate at 37°C and 5% CO2 overnight to allow for cell attachment.
-
-
Inhibitor Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of the inhibitor stock in Assay Buffer to create a range of working concentrations (e.g., 10-point dilution series from 100 µM to 1 pM). Ensure the final DMSO concentration in all wells remains constant and low (<0.5%).
-
Include wells for "No Inhibition" (vehicle control) and "Background" (no cells).
-
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Wash the cells twice with 100 µL of Assay Buffer per well.
-
Add 80 µL of the appropriate inhibitor dilution or vehicle control to each well.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 30-60 minutes).
-
-
Enzymatic Reaction and Measurement:
-
Prepare the substrate working solution by diluting the fluorogenic substrate in Assay Buffer according to the manufacturer's instructions.[1]
-
Initiate the reaction by adding 20 µL of the substrate working solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure fluorescence (Ex/Em = 485/520 nm) kinetically, taking readings every 5 minutes for 60 to 120 minutes.[1]
-
-
Data Analysis:
-
For each well, calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Subtract the background reading from all wells.
-
Normalize the data by setting the average rate of the vehicle control wells to 100% activity and the background to 0% activity.
-
Plot the normalized reaction rates against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.
-
Diagrams
Experimental Workflow
Caption: Workflow for determining the dose-response curve of this compound.
Signaling Pathway
Caption: ENPP3 inhibition enhances STING signaling by preventing cGAMP degradation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. What are ENPP3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. cusabio.com [cusabio.com]
- 4. Restricted [jnjmedicalconnect.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. ENPP1/ENPP3 Cell-Based Activity Assay Kit | Cayman Chemical | Biomol.com [biomol.com]
- 8. ENPP1/ENPP3 Cell-Based Activity Assay Kit - Labchem Catalog [labchem.com.my]
Application Notes and Protocols for ENPP3 Inhibitor 1 Cytotoxicity Assay in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 3 (ENPP3), also known as CD203c, is a transmembrane glycoprotein that plays a significant role in various cellular processes by hydrolyzing extracellular nucleotides, such as adenosine triphosphate (ATP) and cyclic GMP-AMP (cGAMP).[1] In the context of oncology, particularly breast cancer, ENPP3 is considered a compelling therapeutic target. Its overexpression in tumor tissues can lead to the degradation of pro-inflammatory extracellular ATP and the immune-stimulating second messenger cGAMP, thereby promoting an immunosuppressive tumor microenvironment and contributing to tumor growth and metastasis.[1][2][3]
ENPP3 inhibitors are a class of therapeutic agents designed to block the enzymatic activity of ENPP3. By doing so, they can increase the extracellular concentrations of ATP and cGAMP. Elevated extracellular ATP can activate purinergic receptors, leading to altered cell signaling that can inhibit tumor growth, while the accumulation of cGAMP can activate the STING (Stimulator of Interferon Genes) pathway, triggering a potent anti-tumor immune response.[1][2]
This document provides detailed application notes and protocols for assessing the cytotoxicity of "ENPP3 Inhibitor 1," a selective inhibitor of the ENPP3 enzyme, in breast cancer cell lines.
ENPP3 Signaling Pathways in Breast Cancer
ENPP3 modulates the tumor microenvironment primarily through the hydrolysis of two key signaling molecules: extracellular ATP and cGAMP. The inhibition of ENPP3 is expected to enhance anti-tumor responses by preventing this hydrolysis.
Caption: ENPP3 signaling pathway in the tumor microenvironment.
Experimental Protocols
A common and reliable method to assess the cytotoxicity of a compound on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity, which is indicative of cell viability.
MTT Cytotoxicity Assay Protocol
1. Materials and Reagents:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, T-47D)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
Sterile 96-well plates
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
2. Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
3. Detailed Procedure:
-
Day 1: Cell Seeding
-
Harvest breast cancer cells and perform a cell count.
-
Dilute the cells in complete growth medium to a density of 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Day 2: Compound Treatment
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would be from 0.1 µM to 200 µM.
-
Include a vehicle control (DMSO) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Day 5: MTT Assay and Data Collection
-
After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
4. Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell growth) from the dose-response curve.
Data Presentation
Disclaimer: The following quantitative data is illustrative and intended to serve as an example for data presentation. Published studies on "this compound" (also known as compound 4t) have indicated modest cytotoxic effects at high concentrations in the MCF-7 cell line, but have not provided specific IC50 values.[4][5][6] The IC50 values presented here are hypothetical and based on these observations for demonstration purposes.
Table 1: Cytotoxicity of this compound in Breast Cancer Cell Lines
| Cell Line | Subtype | ENPP3 Expression | Illustrative IC50 (µM) |
| MCF-7 | Luminal A (ER+, PR+) | Moderate | > 150 |
| T-47D | Luminal A (ER+, PR+) | Moderate | > 150 |
| MDA-MB-231 | Triple-Negative | Low to Moderate | > 200 |
Table 2: Inhibition of Cell Viability at a Fixed Concentration
| Cell Line | Treatment Concentration (µM) | Incubation Time (h) | % Inhibition of Cell Viability |
| MCF-7 | 100 | 72 | ~30% |
| T-47D | 100 | 72 | ~25% |
| MDA-MB-231 | 100 | 72 | ~15% |
Conclusion and Discussion
The provided protocols outline a standard method for evaluating the cytotoxic effects of this compound on various breast cancer cell lines. Based on the available information and the illustrative data, this compound demonstrates modest single-agent cytotoxicity in breast cancer cells at high concentrations. The primary anti-tumor effect of ENPP3 inhibition is likely not due to direct cytotoxicity but rather through the modulation of the tumor microenvironment by preventing the degradation of extracellular ATP and cGAMP. This, in turn, can lead to enhanced anti-tumor immunity.
Future studies should focus on combining ENPP3 inhibitors with immunotherapy agents, such as checkpoint inhibitors, to assess potential synergistic effects in preclinical breast cancer models. Additionally, exploring the differential sensitivity of various breast cancer subtypes to ENPP3 inhibition could provide valuable insights for patient stratification in future clinical trials.
References
- 1. Synthesis and Biological Evaluation of Arylamide Sulphonate Derivatives as Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 and -3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic activity of some novel sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ectonucleotidase inhibitors: targeting signaling pathways for therapeutic advancement—an in-depth review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Xenograft Studies of ENPP3 Inhibitor 1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo xenograft studies to evaluate the efficacy of "ENPP3 Inhibitor 1," a hypothetical small molecule inhibitor targeting Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 (ENPP3).
Introduction to ENPP3 and Its Role in Cancer
Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 (ENPP3), also known as CD203c, is a type II transmembrane glycoprotein that plays a significant role in the hydrolysis of extracellular nucleotides, such as adenosine triphosphate (ATP).[1] In normal tissues, ENPP3 expression is restricted, but it is overexpressed in several cancers, including renal cell carcinoma (RCC), lung adenocarcinoma, and colorectal carcinoma.[2][3] This overexpression is associated with tumor progression and immune evasion.[1][4]
ENPP3 contributes to an immunosuppressive tumor microenvironment by hydrolyzing extracellular ATP and 2'3'-cyclic GMP-AMP (cGAMP), which are potent activators of the anti-tumor immune response.[1][4][5] By depleting these immune-stimulating molecules, ENPP3 dampens the activation of the STING (Stimulator of Interferon Genes) pathway, thereby inhibiting the production of type I interferons and subsequent anti-cancer immune responses.[4][5] Therefore, inhibiting ENPP3 is a promising therapeutic strategy to restore anti-tumor immunity.[1][4]
ENPP3 Signaling Pathway
The following diagram illustrates the role of ENPP3 in modulating the tumor microenvironment and the mechanism of action for an ENPP3 inhibitor.
Caption: ENPP3 signaling pathway and inhibitor mechanism.
Experimental Protocols
Protocol 1: Cell Line Selection and Culture
-
Selection of Cell Lines: Choose human cancer cell lines with high endogenous expression of ENPP3. Renal cell carcinoma (e.g., A498, 786-O) or colorectal cancer (e.g., HT-29) cell lines are suitable candidates.[3] A cell line with low or no ENPP3 expression should be included as a negative control.
-
Cell Culture:
-
Culture the selected cell lines in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the exponential growth phase (70-80% confluency) before harvesting for implantation.[6][7]
-
Routinely test cells for mycoplasma contamination.
-
Protocol 2: In Vivo Xenograft Model Establishment
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice or SCID mice), 6-8 weeks old.[8]
-
Acclimatization: Allow the mice to acclimate to the facility for at least one week before the start of the experiment.[6]
-
Tumor Cell Implantation:
-
Harvest and resuspend the tumor cells in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
For subcutaneous xenografts, inject 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.[6]
-
A 1:1 mixture of the cell suspension with Matrigel can enhance tumor take rate and growth consistency.[9]
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2 .
-
Randomize the mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.
-
Protocol 3: this compound Administration
-
Formulation: Prepare "this compound" in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water). The formulation should be prepared fresh daily or as per its stability data.
-
Dosing and Administration:
-
Based on preliminary maximum tolerated dose (MTD) studies, determine the optimal dose for the efficacy study.
-
Administer the inhibitor and vehicle control to the respective groups via the determined route (e.g., oral gavage, intraperitoneal injection).
-
A typical dosing schedule could be once or twice daily for a period of 21-28 days.
-
-
Monitoring:
-
Continue to measure tumor volumes and body weights 2-3 times per week.[10]
-
Monitor the general health and behavior of the mice daily.
-
Experimental Workflow Diagram
Caption: In vivo xenograft study workflow.
Data Presentation
The following tables present representative quantitative data from a hypothetical in vivo xenograft study of "this compound."
Table 1: Tumor Growth Inhibition (TGI)
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value |
| Vehicle Control | - | Oral Gavage | QD | 1250 ± 150 | - | - |
| This compound | 25 | Oral Gavage | QD | 750 ± 90 | 40 | <0.05 |
| This compound | 50 | Oral Gavage | QD | 438 ± 65 | 65 | <0.01 |
| This compound | 50 | Oral Gavage | BID | 250 ± 45 | 80 | <0.001 |
Table 2: Body Weight Changes
| Treatment Group | Dose (mg/kg) | Mean Initial Body Weight (g) ± SEM | Mean Final Body Weight (g) ± SEM | Percent Body Weight Change |
| Vehicle Control | - | 22.5 ± 0.5 | 24.0 ± 0.6 | +6.7% |
| This compound | 25 | 22.3 ± 0.4 | 23.5 ± 0.5 | +5.4% |
| This compound | 50 | 22.6 ± 0.5 | 23.1 ± 0.7 | +2.2% |
| This compound | 50 (BID) | 22.4 ± 0.6 | 21.9 ± 0.8 | -2.2% |
Table 3: Pharmacodynamic (PD) Biomarker Analysis in Tumors
| Treatment Group | Dose (mg/kg) | Mean cGAMP Level (ng/g tissue) ± SEM | Mean Type I IFN (IFN-β) mRNA Fold Change ± SEM |
| Vehicle Control | - | 5.2 ± 1.1 | 1.0 ± 0.2 |
| This compound | 50 | 15.8 ± 2.5 | 4.5 ± 0.8 |
Conclusion
This document provides a general framework for designing and executing in vivo xenograft studies to evaluate the efficacy of a novel ENPP3 inhibitor. Adherence to these detailed protocols will facilitate the generation of robust and reproducible data, which is crucial for the preclinical assessment of "this compound" and its potential for further development as a cancer therapeutic. Careful consideration of the specific inhibitor characteristics, cancer model, and experimental design is paramount for obtaining meaningful results.
References
- 1. What are ENPP3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. cusabio.com [cusabio.com]
- 3. Restricted [jnjmedicalconnect.com]
- 4. Selective inhibition of extracellular phosphodiesterases for anti-cancer cGAMP-STING signaling - American Chemical Society [acs.digitellinc.com]
- 5. Identification of the extracellular membrane protein ENPP3 as a major cGAMP hydrolase and innate immune checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for ENPP3 Inhibitor 1 Administration in Mouse Models
Disclaimer: The compound "ENPP3 inhibitor 1" is used here as a representative name for a selective small-molecule inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 (ENPP3). The following application notes and protocols are a generalized guide based on methodologies for similar small-molecule inhibitors used in preclinical mouse models. Researchers must optimize these protocols for their specific inhibitor, formulation, and experimental design.
Introduction to ENPP3 Inhibition
Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 (ENPP3), also known as CD203c, is a type II transmembrane ectoenzyme that plays a significant role in regulating extracellular nucleotide signaling.[1][2] It hydrolyzes various nucleotides, most notably adenosine triphosphate (ATP), to adenosine monophosphate (AMP) and pyrophosphate.[1] In the tumor microenvironment, extracellular ATP can act as a danger signal, activating purinergic receptors (like P2X and P2Y) on immune cells, which can lead to an anti-tumor immune response.[1][3]
ENPP3 is overexpressed in several cancers, including renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC), where it is thought to contribute to disease progression by depleting pro-inflammatory extracellular ATP.[4][5][6] By hydrolyzing ATP, ENPP3 reduces the activation of ATP-gated immune cell receptors, thereby dampening the anti-tumor immune response.[1][3] Therefore, inhibiting ENPP3 activity is a promising therapeutic strategy to enhance anti-tumor immunity, potentially sensitizing tumors to other treatments like chemotherapy or immunotherapy.[1]
Signaling Pathway of ENPP3 in the Tumor Microenvironment
The following diagram illustrates the role of ENPP3 in modulating the extracellular tumor microenvironment and the subsequent effect of its inhibition.
In Vivo Administration and Dosage
The optimal dosage, route, and schedule for "this compound" must be determined through careful dose-finding and pharmacokinetic/pharmacodynamic (PK/PD) studies. The following table provides representative data from preclinical studies of other small-molecule inhibitors targeting similar pathways in mouse models, which can serve as a starting point for experimental design.
Table 1: Representative In Vivo Dosages of Small-Molecule Inhibitors in Mouse Models
| Compound Class | Target(s) | Mouse Model | Dosage | Administration Route | Dosing Schedule | Reference |
|---|---|---|---|---|---|---|
| Representative ENPP1 Inhibitor | ENPP1 | BALB/c (CT26 Tumor Model) | 10 mg/kg | Intraperitoneal (i.p.) | Twice Daily | [7] |
| Representative ENPP1 Inhibitor | ENPP1 | C57BL/6 (MC38 Tumor Model) | 30 mg/kg | Oral Gavage (p.o.) | Once Daily | [7] |
| ADC (AGS-16M8F) | ENPP3 | Human RCC Xenograft | 0.6 - 4.8 mg/kg | Intravenous (i.v.) | Every 3 weeks |[8][9] |
Note: The data for the Antibody-Drug Conjugate (ADC) is provided for context on an ENPP3-targeting agent but has significantly different properties compared to a small molecule inhibitor.
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study in a Syngeneic Mouse Model
This protocol outlines a typical experiment to evaluate the antitumor efficacy of a small-molecule ENPP3 inhibitor.
1. Animal Models and Cell Lines
-
Animals: 6-8 week old female C57BL/6 or BALB/c mice are commonly used for syngeneic tumor models.[7] Acclimatize animals for at least one week before the experiment begins.
-
Tumor Cells: Use syngeneic tumor cell lines that express ENPP3, such as certain renal (e.g., Renca) or colon (e.g., MC38) carcinoma lines. Confirm ENPP3 expression via qPCR, Western blot, or flow cytometry.
2. Tumor Implantation
-
Culture the selected tumor cells under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend them in sterile, serum-free phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel.[7]
-
Subcutaneously inject 0.5 x 10⁶ to 1 x 10⁶ cells in a volume of 100 µL into the flank of each mouse.[7]
3. Formulation and Administration of "this compound"
-
Formulation: The vehicle will depend on the physicochemical properties of the inhibitor.
-
For Oral Gavage (p.o.): A common vehicle is 0.5% methylcellulose with 0.2% Tween 80 in sterile water.
-
For Intraperitoneal (i.p.) Injection: A common vehicle is a solution of 5-10% DMSO, 5-10% Tween 80, and 80-90% sterile saline. The final DMSO concentration should be minimized to avoid toxicity.
-
-
Preparation: Prepare the formulation fresh daily. Ensure the inhibitor is fully dissolved or forms a homogenous suspension. Sonication may be required.
-
Administration:
4. Monitoring and Endpoints
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.[7]
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as a general indicator of toxicity.
-
Endpoint: The primary endpoint is typically tumor growth inhibition (TGI).[7] The study may be concluded when tumors in the control group reach a predetermined maximum size, or after a fixed duration (e.g., 21 days).[7] Secondary endpoints can include survival analysis.
5. Pharmacodynamic (PD) Analysis
-
At the end of the study, tumors, spleens, and blood can be harvested for analysis.
-
Flow Cytometry: Prepare single-cell suspensions from tumors and spleens to analyze the infiltration and activation status of various immune cell populations (e.g., CD8+ T cells, dendritic cells, regulatory T cells).[7]
-
Immunohistochemistry (IHC): Fix a portion of the tumor tissue in formalin for IHC analysis to visualize immune cell infiltration and other markers within the tumor microenvironment.[7]
-
Cytokine Analysis: Measure cytokine levels (e.g., IFN-γ, TNF-α) in tumor lysates or serum using ELISA or multiplex bead assays to assess the immune response.[7]
Experimental Workflow Visualization
The following diagram provides a visual overview of the in vivo efficacy study workflow.
References
- 1. What are ENPP3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. uniprot.org [uniprot.org]
- 3. cusabio.com [cusabio.com]
- 4. Restricted [jnjmedicalconnect.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. PHASE 1 TRIALS OF ANTI-ENPP3 ANTIBODY DRUG CONJUGATES IN ADVANCED REFRACTORY RENAL CELL CARCINOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I Trials of Anti-ENPP3 Antibody-Drug Conjugates in Advanced Refractory Renal Cell Carcinomas. [vivo.weill.cornell.edu]
Application Notes and Protocols for ENPP3 Inhibitor 1 in Immunological Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing "ENPP3 inhibitor 1," a selective inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 (ENPP3), to investigate its function in immunological processes. This document includes detailed protocols for key experiments, quantitative data on the inhibitor's activity, and diagrams illustrating relevant signaling pathways and experimental workflows.
Introduction to ENPP3 in Immunology
Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 (ENPP3), also known as CD203c, is a type II transmembrane ectoenzyme with significant roles in regulating immune responses.[1][2] Its immunological functions are primarily attributed to its enzymatic activity, which involves the hydrolysis of extracellular nucleotides.[3][4] ENPP3 has been identified as a key player in two distinct immunological contexts:
-
Regulation of Allergic Inflammation: ENPP3 is highly expressed on the surface of basophils and mast cells.[5][6] Upon allergen-mediated cross-linking of IgE receptors (FcεRI), ENPP3 expression is upregulated.[7][8] It hydrolyzes extracellular ATP, a molecule released during allergic reactions that can further activate these cells. By degrading ATP, ENPP3 acts as a negative regulator, dampening chronic allergic inflammation.[1][8]
"this compound" offers a valuable tool to dissect these functions and explore the therapeutic potential of targeting ENPP3 in various immunological disorders, including allergies and cancer.
Quantitative Data for this compound
The following table summarizes the inhibitory activity of "this compound" against human ENPP3 and its selectivity over the closely related isozyme ENPP1.
| Inhibitor | Target | IC50 (µM) | Selectivity (over ENPP1) | Reference |
| This compound | h-ENPP3 | 0.15 | ~276-fold | [12][13] |
| This compound | h-ENPP1 | 41.4 | - | [12][13] |
Signaling Pathways and Experimental Workflow
ENPP3-Mediated Regulation of Allergic Response
The following diagram illustrates the role of ENPP3 in modulating the allergic response and the mechanism of action for "this compound".
Caption: Role of ENPP3 in allergic responses and its inhibition.
ENPP3 as an Innate Immune Checkpoint via cGAMP Hydrolysis
This diagram depicts the function of ENPP3 in the cGAS-STING pathway and how "this compound" can enhance anti-tumor immunity.
Caption: ENPP3 as a cGAMP hydrolase and innate immune checkpoint.
Experimental Protocols
Protocol 1: In Vitro ENPP3 Enzymatic Activity Assay (ATP Hydrolysis)
This protocol is designed to determine the inhibitory effect of "this compound" on the ATP hydrolysis activity of purified ENPP3.
Materials:
-
Recombinant human ENPP3
-
This compound
-
ATP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 500 µM CaCl₂, 10 µM ZnCl₂[3]
-
ATP detection reagent (e.g., CellTiter-Glo®)
-
384-well plates (white-walled for luminescence)
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of "this compound" in DMSO.
-
Prepare serial dilutions of the inhibitor in Assay Buffer. Include a DMSO-only control.
-
Prepare a solution of recombinant ENPP3 in Assay Buffer (e.g., 5 nM final concentration).[3]
-
Prepare a solution of ATP in Assay Buffer (e.g., 5 µM final concentration).[3]
-
-
Assay Setup:
-
In a 384-well plate, add 5 µL of the diluted inhibitor or DMSO control.
-
Add 5 µL of the ENPP3 enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Add 5 µL of the ATP solution to each well to start the reaction.[3]
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
-
Stop Reaction and Detect ATP:
-
Stop the reaction by heating the plate at 95°C for 10 minutes.[3]
-
Allow the plate to cool to room temperature.
-
Add 15 µL of ATP detection reagent to each well.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.
-
Protocol 2: In Vitro ENPP3 cGAMP Hydrolysis Assay
This protocol measures the inhibition of ENPP3-mediated cGAMP hydrolysis.
Materials:
-
Recombinant human ENPP3
-
This compound
-
2'3'-cGAMP
-
Assay Buffer: 25 mM Tris (pH 7.5), 5 mM MgCl₂, 1 mM ZnCl₂, 0.01% Triton X-100[1]
-
Detection reagents for AMP/GMP (e.g., Transcreener® AMP²/GMP² Assay)[1]
-
384-well plates
-
Plate reader capable of fluorescence polarization or TR-FRET
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of "this compound" in Assay Buffer.
-
Prepare a solution of recombinant ENPP3 in Assay Buffer.
-
Prepare a solution of 2'3'-cGAMP in Assay Buffer (e.g., 150 µM).[1]
-
-
Assay Setup:
-
Add the diluted inhibitor or control to the wells of a 384-well plate.
-
Add the ENPP3 enzyme solution.
-
Add the 2'3'-cGAMP solution to initiate the reaction.
-
-
Enzymatic Reaction:
-
Incubate the plate at 37°C for 60 minutes.[1]
-
-
Detection:
-
Add the AMP/GMP detection reagents according to the manufacturer's instructions.
-
Incubate at room temperature for 90 minutes.[1]
-
Read the plate using a plate reader with the appropriate settings (fluorescence polarization or TR-FRET).
-
-
Data Analysis:
-
Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.
-
Protocol 3: Cell-Based ENPP3 Activity Assay
This protocol assesses the activity of "this compound" on ENPP3 expressed on the surface of live cells.
Materials:
-
Cells expressing ENPP3 (e.g., ENPP3-transfected cell line, or primary basophils)
-
This compound
-
Cell-Based Assay Buffer[14]
-
Fluorogenic ENPP1/ENPP3 substrate (e.g., TG-mAMP)[12]
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader (Excitation/Emission: 485/520 nm)[12]
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well black, clear-bottom plate and culture until they form a confluent monolayer (for adherent cells) or wash and resuspend to the desired density (for suspension cells).[14]
-
-
Inhibitor Treatment:
-
Remove the culture medium and wash the cells twice with Cell-Based Assay Buffer.[14]
-
Add Cell-Based Assay Buffer containing various concentrations of "this compound" or a vehicle control (DMSO).
-
Incubate at 37°C for 15-30 minutes.
-
-
Substrate Addition and Measurement:
-
Data Analysis:
-
Determine the rate of substrate hydrolysis (increase in fluorescence over time) for each condition.
-
Calculate the percentage of inhibition of ENPP3 activity by "this compound" and determine the IC50 value.
-
Protocol 4: Basophil Activation Test (BAT)
This protocol evaluates the effect of "this compound" on allergen-induced basophil activation.
Materials:
-
Freshly isolated human peripheral blood mononuclear cells (PBMCs) or whole blood
-
Allergen of interest or anti-IgE antibody
-
This compound
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against basophil markers (e.g., anti-CCR3, anti-CD123) and activation markers (e.g., anti-CD63, anti-CD203c)
-
Flow cytometer
Procedure:
-
Inhibitor Pre-incubation:
-
Incubate PBMCs or whole blood with "this compound" at various concentrations or a vehicle control at 37°C for 15-30 minutes.
-
-
Cell Stimulation:
-
Add the allergen or anti-IgE antibody to the cells and incubate at 37°C for 15-30 minutes. Include an unstimulated control.
-
-
Staining:
-
Stop the stimulation by placing the samples on ice.
-
Add the antibody cocktail for basophil identification and activation markers.
-
Incubate on ice for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells with flow cytometry buffer.
-
If using whole blood, perform red blood cell lysis.
-
Resuspend the cells and acquire data on a flow cytometer.
-
-
Data Analysis:
-
Gate on the basophil population (e.g., CCR3+/CD123+).
-
Quantify the percentage of activated basophils (e.g., CD63+ or CD203c high) in each condition.
-
Determine the effect of "this compound" on allergen-induced basophil activation.
-
Conclusion
"this compound" is a potent and selective tool for elucidating the multifaceted roles of ENPP3 in immunology. The provided protocols and data serve as a starting point for researchers to investigate its potential in modulating allergic responses and enhancing anti-tumor immunity. Further studies are warranted to explore its therapeutic applications in relevant disease models.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. PHASE 1 TRIALS OF ANTI-ENPP3 ANTIBODY DRUG CONJUGATES IN ADVANCED REFRACTORY RENAL CELL CARCINOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The basophil-specific ectoenzyme E-NPP3 (CD203c) as a marker for cell activation and allergy diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The ectoenzyme E-NPP3 negatively regulates ATP-dependent chronic allergic responses by basophils and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. Identification of the extracellular membrane protein ENPP3 as a major cGAMP hydrolase and innate immune checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. communities.springernature.com [communities.springernature.com]
- 12. caymanchem.com [caymanchem.com]
- 13. E-NPP3 controls plasmacytoid dendritic cell numbers in the small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: "ENPP3 inhibitor 1" in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the rationale and methodologies for evaluating the therapeutic potential of "ENPP3 inhibitor 1" in combination with conventional chemotherapy agents.
Introduction to ENPP3 and "this compound"
Ectonucleotide pyrophosphatase/phosphodiesterase 3 (ENPP3), also known as CD203c, is a transmembrane glycoprotein that plays a crucial role in the hydrolysis of extracellular nucleotides, including ATP and cGAMP.[1][2][3] In various pathological conditions, particularly in certain cancers like renal cell carcinoma, ENPP3 is overexpressed and contributes to disease progression by altering the tumor microenvironment.[3][4] This overexpression makes ENPP3 a compelling target for therapeutic intervention.[3] Inhibition of ENPP3 can disrupt cancer cell signaling, and some studies suggest that it may sensitize cancer cells to chemotherapy, making them more susceptible to treatment.[3]
"this compound" is a selective small-molecule inhibitor of ENPP3. It is identified as compound 4t in a study by Ullah et al. (2022), which details the synthesis and biological evaluation of a series of arylamide sulphonate derivatives.[1][5][6] This inhibitor has shown anti-tumor activities against breast and cervical cancer cell lines.[1][5][6] The combination of "this compound" with standard chemotherapy agents is a promising area of investigation to potentially enhance anti-cancer efficacy and overcome drug resistance.
Data Presentation
The following tables summarize the known quantitative data for "this compound" and provide a template for presenting data from combination studies.
Table 1: Inhibitory Potency of "this compound" [1][5][6]
| Compound | Target | IC50 (µM) |
| This compound (4t) | ENPP3 | 0.15 ± 0.04 |
| ENPP1 | > 100 |
Table 2: In Vitro Cytotoxicity of "this compound" (Single Agent) [1][5][6]
| Cell Line | Cancer Type | Compound Concentration (µM) | % Inhibition of Cell Viability |
| MCF7 | Breast Cancer | 100 | < 50% |
| HeLa | Cervical Cancer | 100 | > 50% |
| HEK293 | Normal Kidney | 100 | Non-cytotoxic |
Table 3: Template for In Vitro Synergy Analysis of "this compound" with a Chemotherapy Agent
| Cell Line | "this compound" IC50 (µM) | Chemotherapy Agent IC50 (µM) | Combination Index (CI) at ED50 | Synergy Interpretation |
| e.g., HeLa | Experimental Value | Experimental Value | Calculated Value | e.g., Synergistic (CI < 1) |
| e.g., MCF7 | Experimental Value | Experimental Value | Calculated Value | e.g., Additive (CI = 1) |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: ENPP3 signaling pathway and mechanism of "this compound".
Caption: Experimental workflow for combination therapy evaluation.
Caption: Logical relationship of potential synergistic mechanism.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the effect of "this compound" in combination with a chemotherapy agent on the viability of cancer cells and to assess for synergistic, additive, or antagonistic effects.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF7)
-
"this compound" (stock solution in DMSO)
-
Chemotherapy agent (e.g., Doxorubicin, Paclitaxel; stock solution in appropriate solvent)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Preparation: Prepare serial dilutions of "this compound" and the chemotherapy agent in complete medium.
-
Treatment:
-
Single Agent: Treat cells with increasing concentrations of "this compound" or the chemotherapy agent alone.
-
Combination: Treat cells with a fixed ratio of "this compound" and the chemotherapy agent at various concentrations.
-
Include a vehicle control (medium with DMSO).
-
-
Incubation: Incubate the treated plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software like CompuSyn to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis and necrosis in cancer cells following treatment with "this compound" and a chemotherapy agent, alone and in combination.
Materials:
-
Cancer cell lines
-
"this compound"
-
Chemotherapy agent
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with "this compound", the chemotherapy agent, or the combination at predetermined concentrations (e.g., IC50 values) for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. Wash adherent cells with PBS and detach using trypsin. Combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate cell populations:
-
Live cells (Annexin V-, PI-)
-
Early apoptotic cells (Annexin V+, PI-)
-
Late apoptotic/necrotic cells (Annexin V+, PI+)
-
Necrotic cells (Annexin V-, PI+) Quantify the percentage of cells in each quadrant.
-
Protocol 3: In Vivo Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of "this compound" in combination with a chemotherapy agent in a preclinical in vivo model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for xenograft (e.g., HeLa)
-
"this compound" (formulated for in vivo administration)
-
Chemotherapy agent (formulated for in vivo administration)
-
Vehicle control
-
Calipers
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width²).
-
Group Randomization: When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: "this compound" alone
-
Group 3: Chemotherapy agent alone
-
Group 4: "this compound" + Chemotherapy agent
-
-
Treatment Administration: Administer the treatments according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring:
-
Measure tumor volume 2-3 times per week.
-
Monitor body weight and general health of the mice.
-
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. Euthanize mice and excise tumors for further analysis (e.g., immunohistochemistry).
-
Data Analysis: Plot tumor growth curves for each group. Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistically analyze the differences between groups.
References
- 1. Synthesis and Biological Evaluation of Arylamide Sulphonate Derivatives as Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 and -3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of extracellular phosphodiesterases for anti-cancer cGAMP-STING signaling - American Chemical Society [acs.digitellinc.com]
- 3. What are ENPP3 inhibitors and how do they work? [synapse.patsnap.com]
- 4. PHASE 1 TRIALS OF ANTI-ENPP3 ANTIBODY DRUG CONJUGATES IN ADVANCED REFRACTORY RENAL CELL CARCINOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Synergy of ENPP3 Inhibitor 1 and Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale and experimental protocols for investigating the synergistic anti-tumor effects of ENPP3 Inhibitor 1 in combination with immunotherapy.
Introduction to ENPP3 and Its Role in Cancer Immunity
Ectonucleotide pyrophosphatase/phosphodiesterase 3 (ENPP3), also known as CD203c, is a transmembrane enzyme that plays a significant role in various physiological and pathological processes, including nucleotide metabolism and cell signaling.[1] In the context of cancer, ENPP3 is often overexpressed in several solid tumors, including renal cell carcinoma (RCC), lung adenocarcinoma, and colorectal carcinoma.[2][3] Its expression is linked to tumor cell growth and proliferation.[4]
ENPP3 contributes to an immunosuppressive tumor microenvironment by hydrolyzing extracellular nucleotides like ATP.[1][5] The breakdown of ATP can lead to the accumulation of adenosine, a potent immunosuppressive molecule that dampens the activity of immune effector cells such as T cells. By inhibiting ENPP3, the extracellular ATP levels can be preserved, which in turn can activate purinergic receptors and promote anti-tumor immune responses.[5] This modulation of the tumor microenvironment provides a strong rationale for combining ENPP3 inhibitors with immunotherapies to enhance their efficacy.[5]
This compound: A Selective Tool for Research
This compound is a selective inhibitor of ENPP3 with a reported IC50 of 0.15 µM for ENPP3, showing significant selectivity over ENPP1 (IC50 of 41.4 µM).[6] This selectivity makes it a valuable tool for preclinical research to dissect the specific role of ENPP3 in cancer biology and immunity. Preclinical studies have indicated that this compound possesses anti-tumor activities against breast and cervical cancer.[6][7]
Quantitative Data Summary: Expected Outcomes from Synergy Studies
The following tables represent hypothetical but expected quantitative data from a preclinical study evaluating the synergy between this compound and an anti-PD-1 antibody in a syngeneic mouse tumor model.
Table 1: In Vivo Tumor Growth Inhibition
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) | Statistical Significance (vs. Vehicle) |
| Vehicle Control | 1500 ± 250 | - | - |
| This compound | 1050 ± 180 | 30 | p < 0.05 |
| Anti-PD-1 Antibody | 900 ± 200 | 40 | p < 0.05 |
| This compound + Anti-PD-1 Antibody | 300 ± 90 | 80 | p < 0.001 |
Table 2: Immune Cell Infiltration in Tumors (Flow Cytometry Analysis)
| Treatment Group | CD8+ T Cells (% of CD45+ cells) | CD4+ T Cells (% of CD45+ cells) | Regulatory T Cells (Tregs) (% of CD4+ T cells) |
| Vehicle Control | 5 ± 1.5 | 10 ± 2.0 | 25 ± 4.0 |
| This compound | 10 ± 2.5 | 12 ± 2.2 | 20 ± 3.5 |
| Anti-PD-1 Antibody | 15 ± 3.0 | 15 ± 2.8 | 15 ± 3.0 |
| This compound + Anti-PD-1 Antibody | 30 ± 5.0 | 20 ± 3.5 | 8 ± 2.0 |
Table 3: Cytokine Levels in Tumor Microenvironment (ELISA)
| Treatment Group | IFN-γ (pg/mL) | TNF-α (pg/mL) | IL-10 (pg/mL) |
| Vehicle Control | 50 ± 10 | 80 ± 15 | 150 ± 25 |
| This compound | 100 ± 20 | 120 ± 20 | 120 ± 20 |
| Anti-PD-1 Antibody | 150 ± 30 | 180 ± 30 | 100 ± 18 |
| This compound + Anti-PD-1 Antibody | 400 ± 60 | 350 ± 50 | 50 ± 10 |
Experimental Protocols
Protocol 1: In Vivo Syngeneic Mouse Model for Synergy Evaluation
Objective: To determine the in vivo anti-tumor efficacy of this compound in combination with an immune checkpoint inhibitor (e.g., anti-PD-1 antibody).
Materials:
-
6-8 week old female BALB/c mice
-
CT26 colon carcinoma cells
-
This compound (formulated in an appropriate vehicle)
-
Anti-mouse PD-1 antibody (clone RMP1-14 or equivalent)
-
Isotype control antibody
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Sterile PBS
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture CT26 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 CT26 cells in 100 µL of sterile PBS into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Groups: When tumors reach an average volume of 100-150 mm³, randomize the mice into four groups (n=10 per group):
-
Group 1: Vehicle Control (oral gavage, daily) + Isotype Control (intraperitoneal injection, twice weekly)
-
Group 2: this compound (e.g., 50 mg/kg, oral gavage, daily) + Isotype Control (i.p., twice weekly)
-
Group 3: Vehicle Control (oral gavage, daily) + Anti-PD-1 Antibody (e.g., 10 mg/kg, i.p., twice weekly)
-
Group 4: this compound (50 mg/kg, oral gavage, daily) + Anti-PD-1 Antibody (10 mg/kg, i.p., twice weekly)
-
-
Treatment Administration: Administer treatments for a period of 21 days or until the tumor volume in the control group reaches the predetermined endpoint.
-
Data Collection: Measure tumor volumes and body weights every 2-3 days.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., flow cytometry, immunohistochemistry, cytokine analysis).
Protocol 2: Immune Cell Profiling of the Tumor Microenvironment by Flow Cytometry
Objective: To characterize the immune cell populations within the tumor microenvironment following treatment.
Materials:
-
Excised tumors
-
RPMI-1640 medium
-
Collagenase D (1 mg/mL)
-
DNase I (0.1 mg/mL)
-
70 µm cell strainers
-
ACK lysis buffer
-
FACS buffer (PBS with 2% FBS)
-
Fluorescently conjugated antibodies against mouse CD45, CD3, CD4, CD8, FoxP3, etc.
-
Flow cytometer
Procedure:
-
Tumor Digestion: Mince the excised tumors and digest them in RPMI-1640 containing Collagenase D and DNase I for 45 minutes at 37°C with gentle agitation.
-
Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Red Blood Cell Lysis: Treat the cell suspension with ACK lysis buffer to remove red blood cells.
-
Cell Staining: Wash the cells with FACS buffer and stain with a cocktail of fluorescently conjugated antibodies for 30 minutes on ice, protected from light.
-
Intracellular Staining (for FoxP3): For intracellular targets like FoxP3, fix and permeabilize the cells using a commercially available kit before adding the intracellular antibody.
-
Data Acquisition: Acquire the stained samples on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data using appropriate software (e.g., FlowJo) to quantify the different immune cell populations.
Visualizations
Caption: Proposed mechanism of synergy between this compound and anti-PD-1 antibody.
Caption: Experimental workflow for evaluating immunotherapy synergy in a preclinical model.
Caption: Logical relationship of the synergistic anti-tumor effect.
References
- 1. Structure and function of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family: Tidying up diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Restricted [jnjmedicalconnect.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. cusabio.com [cusabio.com]
- 5. What are ENPP3 inhibitors and how do they work? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Measuring the In Vivo Efficacy of ENPP3 Inhibitor 1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 3 (ENPP3), also known as CD203c, is a type II transmembrane ectoenzyme that plays a significant role in the tumor microenvironment by hydrolyzing extracellular nucleotides, such as adenosine triphosphate (ATP).[1][2] This enzymatic activity modulates purinergic signaling pathways that are involved in cell proliferation, migration, and immune responses.[2][3] Elevated expression of ENPP3 has been observed in several cancers, most notably renal cell carcinoma (RCC), making it a compelling target for therapeutic intervention.[2][4] "ENPP3 inhibitor 1," a selective small molecule inhibitor, has demonstrated potent inhibition of ENPP3 in vitro and anti-tumor activities against various cancer cell lines.[3][5] These application notes provide detailed protocols for evaluating the in vivo efficacy of "this compound" in preclinical mouse models of cancer.
Data Presentation
In Vitro Potency of "this compound"
| Compound | Target | IC50 (µM) | Selectivity | Reference |
| This compound (Compound 4t) | ENPP3 | 0.15 | Selective for ENPP3 | [3][5] |
Note: "this compound" is identified as an arylamide sulphonate derivative (compound 4t with a -OCF3 substitution) in the cited literature.
Preclinical In Vivo Efficacy of ENPP3-Targeting Agents (for reference)
| Therapeutic Agent | Agent Type | Cancer Model | Dosing Regimen | Key Efficacy Readout | Reference |
| AGS-16M8F / AGS-16C3F | Antibody-Drug Conjugate | Renal Cell Carcinoma (xenograft) | 0.6 - 4.8 mg/kg, IV, every 3 weeks | Tumor growth inhibition, partial responses | [6] |
| JNJ-87890387 | Bispecific Antibody (ENPP3xCD3) | RCC and HCC (xenograft) | Not specified | Complete tumor regressions | [7] |
| XmAb819 | Bispecific Antibody (ENPP3xCD3) | Clear Cell RCC (xenograft) | Not specified | Reduction in median tumor volume | [8] |
This table provides reference data for other ENPP3-targeting modalities to contextualize the expected outcomes of small molecule inhibitor studies.
Signaling Pathways and Experimental Workflows
ENPP3 Signaling Pathway and Inhibition
Caption: ENPP3 hydrolyzes extracellular ATP, leading to downstream signaling that can promote tumor growth and immune suppression. "this compound" blocks this activity.
Experimental Workflow for In Vivo Efficacy Study
Caption: A generalized workflow for conducting an in vivo efficacy study of "this compound" in a subcutaneous mouse tumor model.
Experimental Protocols
Animal Models and Tumor Cell Lines
Objective: To establish a relevant tumor model for evaluating the efficacy of "this compound."
Rationale: The choice of animal model and cell line is critical for the clinical relevance of the study. Syngeneic models are preferred for studies involving immunotherapy aspects, while xenografts are suitable for assessing the direct anti-tumor effects of the compound.[9][10][11]
Recommended Models:
-
Renal Cell Carcinoma (RCC):
-
Breast Cancer:
-
Cell Line: 4T1 (murine mammary carcinoma)
-
Animal Model: BALB/c mice (syngeneic model)
-
-
Cervical Cancer:
-
Cell Line: HeLa (human cervical adenocarcinoma)
-
Animal Model: Athymic nude or SCID mice (xenograft model)
-
Protocol:
-
Culture the selected tumor cell line in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells at 80-90% confluency using trypsin-EDTA.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of 6-8 week old female mice.
-
Monitor the mice for tumor growth.
Formulation and Administration of "this compound"
Objective: To prepare and administer "this compound" to tumor-bearing mice.
Rationale: Proper formulation is essential for ensuring the solubility, stability, and bioavailability of the inhibitor for in vivo studies. The route and frequency of administration should be determined based on the pharmacokinetic properties of the compound, if known. As specific data for "this compound" is not publicly available, a general formulation for small molecule inhibitors is proposed.[1]
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Sterile saline (0.9% NaCl)
Protocol:
-
Formulation (Example for Intraperitoneal Injection):
-
Prepare a vehicle solution consisting of 10% DMSO, 40% PEG400, 5% Tween 80, and 45% sterile saline.
-
Dissolve "this compound" in the vehicle to the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse receiving 200 µL).
-
Vortex or sonicate briefly to ensure complete dissolution. Prepare fresh daily.
-
-
Dosing:
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Control Group: Administer the vehicle solution intraperitoneally (IP) at the same volume as the treatment group.
-
Treatment Group: Administer "this compound" IP at a starting dose of 10-50 mg/kg, once daily. The optimal dose should be determined in a preliminary dose-range finding study.
-
-
Monitoring:
-
Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment (e.g., 21 days).
-
Pharmacodynamic Assays
Objective: To confirm the biological activity of "this compound" in vivo by measuring its effect on ENPP3 activity or downstream markers.
Rationale: Pharmacodynamic (PD) biomarkers provide evidence of target engagement and can be correlated with efficacy. Since ENPP3 hydrolyzes extracellular ATP, measuring ATP levels in the tumor microenvironment can serve as a direct PD marker.[13][14]
Protocol 3.1: Measurement of Extracellular ATP in Tumor Interstitial Fluid
-
At the study endpoint, euthanize a subset of mice from each group (n=3-4).
-
Immediately excise the tumors and place them on ice.
-
Isolate tumor interstitial fluid by centrifugation or other established methods.
-
Measure the ATP concentration in the interstitial fluid using a commercially available luciferin-luciferase-based ATP assay kit, following the manufacturer's instructions.
-
Compare the ATP levels between the vehicle-treated and "this compound"-treated groups. An increase in ATP levels in the treated group would indicate successful ENPP3 inhibition.
Protocol 3.2: Immunohistochemistry for ENPP3 Expression
-
At the study endpoint, excise tumors and fix them in 10% neutral buffered formalin.
-
Embed the tumors in paraffin and section them.
-
Perform immunohistochemistry (IHC) using a validated anti-ENPP3 antibody to assess the expression and localization of the target protein.[6][15] This can be useful to confirm target presence in the tumor model.
Efficacy Evaluation
Objective: To determine the anti-tumor efficacy of "this compound."
Rationale: The primary measure of efficacy in preclinical cancer models is the inhibition of tumor growth. Survival analysis can provide additional information on the therapeutic benefit.
Protocol:
-
Continue tumor volume and body weight measurements until the study endpoint.
-
Tumor Growth Inhibition (TGI): Calculate the percentage of TGI using the following formula:
-
TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100
-
-
Survival Analysis: If the study design includes survival as an endpoint, monitor the mice until they meet the criteria for euthanasia (e.g., tumor burden, clinical signs of distress). Plot Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test).
-
Statistical Analysis: Compare the tumor volumes between the control and treated groups using appropriate statistical tests (e.g., Student's t-test or ANOVA). A p-value of < 0.05 is typically considered statistically significant.
Conclusion
These application notes and protocols provide a comprehensive framework for the in vivo evaluation of "this compound." Successful demonstration of tumor growth inhibition and target engagement in relevant preclinical models will be a critical step in advancing this promising therapeutic agent toward clinical development for the treatment of ENPP3-expressing cancers. Careful optimization of the experimental conditions, including the choice of animal model, dosing regimen, and pharmacodynamic assays, will be essential for obtaining robust and translatable results.
References
- 1. benchchem.com [benchchem.com]
- 2. cusabio.com [cusabio.com]
- 3. Synthesis and Biological Evaluation of Arylamide Sulphonate Derivatives as Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 and -3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse models of cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PHASE 1 TRIALS OF ANTI-ENPP3 ANTIBODY DRUG CONJUGATES IN ADVANCED REFRACTORY RENAL CELL CARCINOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Restricted [jnjmedicalconnect.com]
- 8. In-vivo measurement of the extracellular ATP concentration by bio-luminescence: The pmeLUC probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncology.labcorp.com [oncology.labcorp.com]
- 10. Models of Renal Cell Carcinoma Used to Investigate Molecular Mechanisms and Develop New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bridging the Gap from Bench to Bedside: A Call for In Vivo Preclinical Models to Advance Endometrial Cancer and Cervical Cancer Immuno-Oncology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RENCA Mouse Mouse Model of Renal Cancer - InnoSer [innoserlaboratories.com]
- 13. researchgate.net [researchgate.net]
- 14. Increased level of extracellular ATP at tumor sites: in vivo imaging with plasma membrane luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Preclinical Studies of ENPP3 Inhibitor 1
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 3 (ENPP3), also known as CD203c, is a type II transmembrane ectoenzyme that plays a crucial role in regulating extracellular purinergic signaling by hydrolyzing nucleotides such as adenosine triphosphate (ATP).[1][2][3] ENPP3 is expressed on the surface of various cells, including mast cells and basophils, where it functions as a negative regulator of allergic inflammation.[4][5][6] Upon activation of these cells via FcεRI cross-linking, ATP is released and acts as a pro-inflammatory signal.[7] ENPP3 hydrolyzes this extracellular ATP, thereby dampening the inflammatory cascade.[1][7] Conversely, ENPP3 is often overexpressed in certain malignancies, such as renal cell carcinoma (RCC) and has been identified as a therapeutic target in oncology.[1][8][9]
"ENPP3 inhibitor 1" is a selective small molecule inhibitor of ENPP3 with a reported IC50 of 0.15 µM.[10] By blocking the enzymatic activity of ENPP3, this inhibitor is expected to increase local concentrations of extracellular ATP, thereby modulating purinergic signaling pathways. These application notes provide a comprehensive experimental design for the preclinical evaluation of "this compound," covering its in vitro characterization, in vivo pharmacokinetics, efficacy, and preliminary safety assessment. The primary therapeutic hypothesis explored here is the modulation of allergic inflammatory responses.
I. In Vitro Characterization
The initial phase of preclinical testing involves characterizing the inhibitor's potency, selectivity, and mechanism of action at the cellular level.
1.1. Biochemical Assay: Potency and Selectivity
Objective: To confirm the inhibitory potency of "this compound" against human ENPP3 and to assess its selectivity against the related enzyme ENPP1.
Protocol: ENPP3 Enzymatic Assay (Fluorescence-Based)
This protocol is adapted from commercially available assay kits that measure the product of ENPP3 activity.[11]
-
Reagents and Materials:
-
Procedure:
-
Prepare a serial dilution of "this compound" in assay buffer.
-
In a 384-well plate, add 5 µL of the inhibitor dilution (or vehicle control).
-
Add 5 µL of recombinant ENPP3 or ENPP1 enzyme solution to the respective wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of ATP substrate solution.
-
Incubate for 60 minutes at 37°C.[11]
-
Stop the reaction and develop the signal by adding 10 µL of the fluorescent detection reagent.
-
Incubate for 60-90 minutes at room temperature, protected from light.
-
Read the fluorescence polarization or intensity on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the log-transformed inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Data Presentation: Inhibitor Potency and Selectivity
| Compound | Target | IC50 (µM) [Hypothetical Data] | Selectivity (Fold vs. ENPP3) |
| This compound | ENPP3 | 0.15 | - |
| This compound | ENPP1 | 41.4[10] | 276 |
| Control Compound | ENPP3 | 15.2 | - |
| Control Compound | ENPP1 | 12.8 | 0.84 |
1.2. Cell-Based Assays: Functional Activity
Objective: To evaluate the effect of "this compound" on the activation and degranulation of key effector cells in allergic responses.
Protocol: Human Basophil Activation Test (BAT)
ENPP3 (CD203c) is an activation marker on basophils.[3] This assay measures the effect of the inhibitor on allergen-induced basophil activation via flow cytometry.
-
Reagents and Materials:
-
Fresh human whole blood or isolated basophils
-
Allergen (e.g., anti-IgE antibody, specific allergen)
-
"this compound"
-
Staining antibodies: Anti-CD203c, Anti-CD63, Anti-HLA-DR, Anti-CD3
-
Flow cytometer
-
-
Procedure:
-
Pre-incubate 100 µL of whole blood with various concentrations of "this compound" or vehicle for 15 minutes at 37°C.
-
Add the allergen (e.g., anti-IgE) to stimulate the cells. Include a negative control (buffer) and a positive control (e.g., fMLP).
-
Incubate for 20 minutes at 37°C.
-
Stop the reaction by placing the samples on ice.
-
Add the antibody cocktail and incubate for 20 minutes in the dark on ice.
-
Lyse red blood cells using a lysis buffer.
-
Wash the cells with PBS and resuspend for analysis.
-
Acquire data on a flow cytometer. Gate on basophils (CD3- / HLA-DR-) and quantify the percentage of activated cells (CD63+ and/or CD203c high).
-
Protocol: Mast Cell Degranulation Assay (Beta-Hexosaminidase Release)
-
Reagents and Materials:
-
RBL-2H3 mast cell line
-
Anti-DNP IgE
-
DNP-HSA (antigen)
-
"this compound"
-
Triton X-100 (for cell lysis)
-
Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
-
Procedure:
-
Seed RBL-2H3 cells in a 96-well plate and culture overnight.
-
Sensitize cells with anti-DNP IgE for 24 hours.
-
Wash cells and pre-incubate with "this compound" or vehicle for 30 minutes.
-
Stimulate degranulation by adding DNP-HSA antigen.
-
Incubate for 1 hour at 37°C.
-
Collect the supernatant. Lyse the remaining cells with Triton X-100 to measure total beta-hexosaminidase content.
-
Add supernatant and cell lysate samples to a new plate containing the pNAG substrate.
-
Incubate for 1-2 hours at 37°C.
-
Stop the reaction and read the absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of beta-hexosaminidase release for each condition.
-
Plot the release against inhibitor concentration to determine the functional effect.
-
Data Presentation: Cellular Activity
| Assay | Cell Type | Endpoint | EC50 / Effect [Hypothetical Data] |
| Basophil Activation | Human Basophils | CD63 Upregulation | 1.5 µM (Potentiation) |
| Mast Cell Degranulation | RBL-2H3 | Beta-Hexosaminidase Release | 2.1 µM (Potentiation) |
II. In Vivo Preclinical Studies
This phase assesses the behavior and effect of the inhibitor in a living organism.
2.1. Pharmacokinetics (PK) and Pharmacodynamics (PD)
Objective: To determine the pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, Excretion) of "this compound" and to establish a relationship between drug exposure and its biological effect.[12][13][14]
Protocol: Rodent Pharmacokinetic Study
-
Animals: Male Sprague-Dawley rats (n=3 per time point).
-
Administration:
-
Intravenous (IV) bolus: 2 mg/kg
-
Oral gavage (PO): 10 mg/kg
-
-
Sample Collection:
-
Collect blood samples (via tail vein or cannula) at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Process blood to plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for the quantification of "this compound" in plasma.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
-
Data Presentation: Pharmacokinetic Parameters
| Parameter | IV (2 mg/kg) [Hypothetical Data] | PO (10 mg/kg) [Hypothetical Data] | Definition |
| Cmax (ng/mL) | 1250 | 850 | Maximum observed plasma concentration |
| Tmax (h) | 0.08 | 1.0 | Time to reach Cmax |
| AUC (0-inf) (ng*h/mL) | 3500 | 7200 | Area under the plasma concentration-time curve |
| t1/2 (h) | 4.5 | 5.1 | Elimination half-life |
| CL (L/h/kg) | 0.57 | - | Clearance |
| Vd (L/kg) | 3.7 | - | Volume of distribution |
| F (%) | - | 41 | Oral Bioavailability |
Protocol: Pharmacodynamic (PD) Study
-
Model: Use the same dosing paradigm as the PK study.
-
Endpoint: Measure extracellular ATP levels in whole blood or specific tissues at various times post-dose.
-
Procedure:
-
At each PK time point, collect a separate blood sample into a tube containing an ATP stabilizing agent.
-
Measure ATP concentration using a luciferin-luciferase-based bioluminescence assay.
-
-
Analysis: Correlate the plasma concentration of the inhibitor with the change in ATP levels to build a PK/PD model.
2.2. In Vivo Efficacy Study
Objective: To evaluate the therapeutic efficacy of "this compound" in a relevant animal model of allergic disease.[15][16][17]
Protocol: Ovalbumin (OVA)-Induced Allergic Airway Inflammation in Mice
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Experimental Groups (n=8-10 per group):
-
Group 1: Saline control (Sham)
-
Group 2: OVA-sensitized/challenged + Vehicle
-
Group 3: OVA-sensitized/challenged + "this compound" (Low Dose, e.g., 10 mg/kg)
-
Group 4: OVA-sensitized/challenged + "this compound" (High Dose, e.g., 30 mg/kg)
-
Group 5: OVA-sensitized/challenged + Dexamethasone (Positive Control)
-
-
Procedure:
-
Sensitization: On days 0 and 14, administer an intraperitoneal (IP) injection of OVA emulsified in alum.
-
Treatment: Administer "this compound", vehicle, or dexamethasone daily from day 21 to 23.
-
Challenge: On days 21, 22, and 23, challenge mice with an intranasal administration of OVA, 1 hour after treatment.
-
Endpoint Measurement (Day 25):
-
Airway Hyperresponsiveness (AHR): Measure lung resistance and compliance in response to increasing doses of methacholine using a plethysmograph.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to perform total and differential cell counts (eosinophils, neutrophils, lymphocytes).
-
Cytokine Analysis: Measure levels of IL-4, IL-5, and IL-13 in BAL fluid using ELISA.
-
Histology: Perfuse and fix lungs for H&E and PAS staining to assess inflammation and mucus production.
-
Serum IgE: Collect blood to measure OVA-specific IgE levels.
-
-
Data Presentation: Efficacy in Allergic Airway Model
| Group | Total BAL Cells (x10^5) | Eosinophils (x10^4) | IL-4 (pg/mL) | OVA-specific IgE (U/mL) |
| Sham | 1.2 ± 0.3 | 0.1 ± 0.1 | 15 ± 5 | 5 ± 2 |
| OVA + Vehicle | 15.5 ± 2.1 | 8.2 ± 1.5 | 250 ± 45 | 450 ± 80 |
| OVA + Inhibitor (10 mg/kg) | 18.2 ± 2.5 | 10.1 ± 1.8 | 310 ± 50 | 510 ± 95 |
| OVA + Inhibitor (30 mg/kg) | 21.5 ± 2.8 | 12.5 ± 2.2 | 380 ± 60** | 580 ± 110 |
| OVA + Dexamethasone | 4.1 ± 0.8 | 1.5 ± 0.5 | 60 ± 15*** | 210 ± 50** |
| Hypothetical data shown as mean ± SEM. Statistical significance vs. OVA + Vehicle group: *p<0.05, **p<0.01, ***p<0.001. Note: An inhibitor of ENPP3 is hypothesized to exacerbate inflammation. |
2.3. Preliminary Toxicology
Objective: To identify the maximum tolerated dose (MTD) and potential target organs for toxicity.[13][18]
Protocol: 7-Day Repeat-Dose Toxicity Study in Rodents
-
Animals: Sprague-Dawley rats (5/sex/group).
-
Groups:
-
Group 1: Vehicle control
-
Group 2: Low Dose (e.g., 20 mg/kg/day)
-
Group 3: Mid Dose (e.g., 60 mg/kg/day)
-
Group 4: High Dose (e.g., 180 mg/kg/day)
-
-
Procedure:
-
Administer the compound or vehicle orally once daily for 7 days.
-
Monitor clinical signs, body weight, and food consumption daily.
-
On day 8, collect blood for hematology and clinical chemistry analysis.
-
Perform a full necropsy and collect major organs for histopathological examination.
-
-
Analysis:
-
Identify any dose-related adverse effects.
-
Determine the No-Observed-Adverse-Effect Level (NOAEL).
-
III. Visualizations
ENPP3 Signaling Pathway in Allergic Inflammation
Caption: ENPP3 hydrolyzes ATP to dampen allergic responses; inhibition blocks this brake.
Preclinical Experimental Workflow
Caption: A sequential workflow from in vitro characterization to in vivo studies.
Preclinical Go/No-Go Decision Framework
Caption: Key decision gates for advancing "this compound" through preclinical development.
References
- 1. cusabio.com [cusabio.com]
- 2. Structure and function of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family: Tidying up diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ENPP3 - Wikipedia [en.wikipedia.org]
- 4. Regulation of allergic inflammation by the ectoenzyme E-NPP3 (CD203c) on basophils and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gene - ENPP3 [maayanlab.cloud]
- 7. The ectoenzyme E-NPP3 negatively regulates ATP-dependent chronic allergic responses by basophils and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are ENPP3 inhibitors and how do they work? [synapse.patsnap.com]
- 9. PHASE 1 TRIALS OF ANTI-ENPP3 ANTIBODY DRUG CONJUGATES IN ADVANCED REFRACTORY RENAL CELL CARCINOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. PK/PD and Toxicology - Research Services [biomodels.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 15. frontiersin.org [frontiersin.org]
- 16. Editorial: Animal models of allergic diseases: from basic to preclinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Animal Models of Allergic Airways Disease: Where Are We and Where to Next? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. seed.nih.gov [seed.nih.gov]
Application Notes and Protocols: Western Blot Analysis of ENPP3 Pathway Proteins Following Treatment with "ENPP3 inhibitor 1"
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ectonucleotide pyrophosphatase/phosphodiesterase 3 (ENPP3), also known as CD203c, is a type II transmembrane enzyme that plays a significant role in various physiological and pathological processes by hydrolyzing extracellular nucleotides, such as ATP and cGAMP.[1][2][3][4][5] Overexpression of ENPP3 is associated with several cancers, making it a compelling therapeutic target.[1][6][7] "ENPP3 inhibitor 1" is a selective small molecule inhibitor of ENPP3 with an IC50 of 0.15 µM, demonstrating anti-tumor activity in preclinical models.[8]
Inhibition of ENPP3 is expected to increase the extracellular concentration of its substrates, primarily ATP and the cyclic dinucleotide cGAMP.[1][4] This accumulation can activate downstream signaling pathways, such as the cGAMP-STING (Stimulator of Interferon Genes) pathway, which triggers a type I interferon response critical for anti-tumor immunity.[4] This document provides a detailed protocol for performing Western blot analysis to detect and quantify changes in key proteins within the ENPP3 signaling pathway following treatment with "this compound".
ENPP3 Signaling and Inhibition
The inhibition of ENPP3's enzymatic activity by "this compound" prevents the degradation of extracellular ATP and cGAMP. The subsequent accumulation of these molecules activates distinct downstream pathways. Extracellular cGAMP is transported into antigen-presenting cells, activating the STING pathway, leading to the phosphorylation of TBK1 and IRF3, and subsequent production of type I interferons. Elevated extracellular ATP can activate purinergic receptors (P2X and P2Y), influencing pathways like MAPK.[1][4][6]
Figure 1. ENPP3 signaling pathway and the effect of "this compound".
Experimental Protocol: Western Blotting
This protocol outlines the steps for sample preparation, electrophoresis, protein transfer, and immunodetection of key ENPP3 pathway proteins. As ENPP3 is a transmembrane protein, special considerations are included for effective solubilization and transfer.[9][10]
I. Materials and Reagents
-
Cell Lysis: RIPA buffer[11], Protease and Phosphatase Inhibitor Cocktails.
-
Protein Quantification: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide/Bis-acrylamide solution, Tris-HCl, SDS, TEMED, APS, 4x Laemmli sample buffer.
-
Transfer: PVDF membrane, Methanol, Transfer buffer (Tris, Glycine, Methanol).
-
Blocking: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in TBST.
-
Wash Buffer: TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Antibodies: See Table 1 for recommended primary antibodies. HRP-conjugated secondary antibodies.
-
Detection: Enhanced Chemiluminescence (ECL) substrate.
II. Step-by-Step Methodology
-
Cell Culture and Treatment:
-
Lysate Preparation (adapted for membrane proteins):
-
Place the culture dish on ice and wash cells twice with ice-cold PBS.[11]
-
Aspirate PBS and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube.[11]
-
Agitate for 30 minutes at 4°C.[11]
-
Sonicate the lysate on ice (e.g., 3 cycles of 10-15 seconds) to shear DNA and ensure complete lysis.[11][12]
-
Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[11]
-
Carefully transfer the supernatant (protein lysate) to a new pre-cooled tube.[11]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[13]
-
-
Sample Preparation for SDS-PAGE:
-
SDS-PAGE:
-
Load the prepared samples into the wells of an SDS-PAGE gel. The gel percentage should be chosen based on the molecular weight of the target proteins (e.g., 8-12% or a gradient gel).[14]
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Activate a PVDF membrane by soaking it in methanol for 1-2 minutes, followed by equilibration in transfer buffer for 5 minutes.[13][14]
-
Assemble the transfer stack (sponge, filter paper, gel, PVDF membrane, filter paper, sponge). Ensure no air bubbles are trapped between the gel and the membrane.[13]
-
Perform a wet transfer overnight at 4°C at a constant current (e.g., 10-30 mA) or a semi-dry transfer for 1-2 hours.[11]
-
-
Immunoblotting:
-
After transfer, wash the membrane briefly with TBST.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[12]
-
Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST as recommended in Table 1) overnight at 4°C with gentle agitation.[12][14]
-
Wash the membrane three times for 10 minutes each with TBST.[12][13]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature.[13][14]
-
Wash the membrane thoroughly three to six times for 10 minutes each with TBST to remove unbound secondary antibody.[14][15]
-
-
Signal Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane completely with the substrate solution for 1-5 minutes.[13][14]
-
Capture the chemiluminescent signal using a CCD imaging system or X-ray film.
-
Perform densitometry analysis using image analysis software to quantify band intensities. Normalize the intensity of each target protein band to its corresponding loading control band (e.g., GAPDH, β-actin).
-
Western Blot Workflow Diagram
Figure 2. Standard workflow for the Western blot protocol.
Data Presentation
Quantitative data from densitometry analysis should be summarized for clear comparison. The results should be presented as fold changes relative to the vehicle-treated control group.
Table 1: Recommended Primary Antibodies and Dilutions
| Target Protein | Supplier & Cat. No. | Recommended Dilution | Approx. MW (kDa) |
|---|---|---|---|
| ENPP3 | (e.g., Abcam, abXXXXX) | 1:1000 | ~100-130 |
| p-STING (Ser366) | (e.g., CST, #19781) | 1:1000 | ~42 |
| p-TBK1 (Ser172) | (e.g., CST, #5483) | 1:1000 | ~84 |
| p-IRF3 (Ser396) | (e.g., CST, #4947) | 1:1000 | ~55 |
| p-p44/42 MAPK (Erk1/2) | (e.g., CST, #4370) | 1:2000 | 42, 44 |
| GAPDH | (e.g., CST, #5174) | 1:2000 | 37 |
| β-Actin | (e.g., CST, #4970) | 1:2000 | 45 |
(Note: Optimal antibody dilutions should be determined empirically by the researcher.)
Table 2: Example Quantitative Data Summary
| Target Protein | Treatment Group | Mean Normalized Intensity (± SEM) | Fold Change (vs. Control) | p-value |
|---|---|---|---|---|
| p-STING | Vehicle Control | 1.00 ± 0.12 | 1.0 | - |
| This compound | 3.54 ± 0.45 | 3.54 | <0.01 | |
| p-TBK1 | Vehicle Control | 1.00 ± 0.09 | 1.0 | - |
| This compound | 2.89 ± 0.31 | 2.89 | <0.01 | |
| p-IRF3 | Vehicle Control | 1.00 ± 0.15 | 1.0 | - |
| This compound | 4.12 ± 0.52 | 4.12 | <0.001 |
(Note: Data presented is hypothetical and for illustrative purposes only. Statistical analysis, such as a Student's t-test, should be performed on experimental data.)
References
- 1. What are ENPP3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. ENPP3 - Wikipedia [en.wikipedia.org]
- 3. sinobiological.com [sinobiological.com]
- 4. Selective inhibition of extracellular phosphodiesterases for anti-cancer cGAMP-STING signaling - American Chemical Society [acs.digitellinc.com]
- 5. Structure and function of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family: Tidying up diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. ADC Development Services Targeting ENPP3 - Creative Biolabs [creative-biolabs.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Sample preparation of membrane-bound and nuclear proteins for western blot | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad.com [bio-rad.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. ptglab.com [ptglab.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols: ENPP3 Inhibitors in Renal Cell Carcinoma Research
For Researchers, Scientists, and Drug Development Professionals
Ectonucleotide pyrophosphatase/phosphodiesterase 3 (ENPP3), also known as CD203c, has emerged as a promising therapeutic target in renal cell carcinoma (RCC) due to its high expression on the surface of RCC cells, particularly in clear cell RCC, with limited expression in normal tissues.[1][2][3] This differential expression makes it an attractive candidate for targeted therapies. While the small molecule "ENPP3 inhibitor 1" is noted for its selective inhibitory activity, the major focus of clinical development has been on antibody-drug conjugates (ADCs) and bispecific antibodies. This document provides a detailed overview of the application of these ENPP3-targeting agents in RCC studies, including quantitative data, experimental protocols, and visual diagrams of key biological and experimental processes.
Quantitative Data Summary
The following tables summarize the quantitative data for various ENPP3 inhibitors and targeting agents in the context of renal cell carcinoma and related cancers.
Table 1: In Vitro Inhibitory Activity of Small Molecule ENPP3 Inhibitors
| Compound | Target(s) | IC50 (µM) | Cell Lines/Assay Conditions | Reference |
| This compound | ENPP3 | 0.15 | Biochemical Assay | MedChemExpress |
| ENPP1 | 41.4 | Biochemical Assay | MedChemExpress | |
| Enpp-1/3-IN-1 | h-ENPP1 | 0.59 | Biochemical Assay | MedChemExpress |
| h-ENPP3 | 0.62 | Biochemical Assay | MedChemExpress | |
| h-e5'NT (CD73) | 0.89 | Biochemical Assay | MedChemExpress | |
| h-TNAP | 1.68 | Biochemical Assay | MedChemExpress |
Table 2: Clinical Trial Data for AGS-16C3F (anti-ENPP3 ADC) in Metastatic RCC
| Clinical Trial Phase | Treatment Arm | Number of Patients (n) | Key Outcomes | Reference |
| Phase I | AGS-16M8F (hybridoma-derived) | 26 | 1 Partial Response (durable, 83 weeks), 1 Prolonged Stable Disease (48 weeks) | [1][4] |
| AGS-16C3F (CHO-derived) | 34 | Recommended Phase II Dose (RP2D): 1.8 mg/kg every 3 weeks. At RP2D: 3 durable Partial Responses (100-143 weeks). | [1][4] | |
| Phase II | AGS-16C3F (1.8 mg/kg every 3 weeks) | ~67 | Median Progression-Free Survival (PFS): 2.9 months. Did not meet primary endpoint vs. axitinib. | [5][6] |
| Axitinib (5 mg twice daily) | ~66 | Median Progression-Free Survival (PFS): 5.6 months. | [5][6] |
Signaling Pathways and Therapeutic Mechanisms
The targeting of ENPP3 in renal cell carcinoma is being explored through several mechanisms. Small molecule inhibitors directly block the enzymatic activity of ENPP3. Antibody-drug conjugates leverage the specificity of an antibody to deliver a potent cytotoxic agent to ENPP3-expressing tumor cells. Bispecific antibodies engage T-cells to recognize and eliminate tumor cells.
Caption: Mechanisms of ENPP3-targeted therapies in renal cell carcinoma.
Experimental Protocols
This section provides detailed methodologies for key experiments in the evaluation of ENPP3 inhibitors.
ENPP3 Enzyme Inhibition Assay
This protocol is adapted from commercially available assay kits for screening ENPP3 inhibitors.
Objective: To determine the in vitro inhibitory activity of a compound against purified ENPP3 enzyme.
Materials:
-
Recombinant human ENPP3 enzyme
-
ENPP3 substrate (e.g., ATP or a fluorogenic substrate like TG-mAMP)
-
Assay buffer (e.g., 25 mM Tris, 5 mM MgCl2, 1 mM ZnCl2, 0.01% Triton, pH 7.5)
-
Test compound (e.g., "this compound") dissolved in DMSO
-
Detection reagent (e.g., Transcreener AMP²/GMP² Assay kit or a fluorescence plate reader)
-
384-well assay plates
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the test compound dilutions to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the ENPP3 enzyme to all wells except the negative control.
-
Incubate the plate for a pre-determined time at 37°C to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the ENPP3 substrate.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction by adding a stop solution (e.g., EDTA-containing buffer).
-
Add the detection reagent according to the manufacturer's instructions.
-
Read the signal (e.g., fluorescence polarization or fluorescence intensity) on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Caption: Workflow for an ENPP3 enzyme inhibition assay.
Cell Viability (Cytotoxicity) Assay
This protocol describes a general method to assess the effect of ENPP3-targeting agents on the viability of RCC cells.
Objective: To measure the dose-dependent cytotoxic effect of an ENPP3 inhibitor or ADC on RCC cell lines.
Materials:
-
Renal cell carcinoma cell lines (e.g., A-498, Caki-1)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test agent (e.g., "this compound" or AGS-16C3F)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RCC cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[7]
-
Prepare serial dilutions of the test agent in complete growth medium.
-
Remove the old medium from the cells and replace it with the medium containing the test agent dilutions. Include vehicle control wells (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.[7]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or signal generation.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[8]
Western Blot for ENPP3 Expression
Objective: To detect and quantify the expression of ENPP3 protein in RCC cell lines or tumor tissue.
Materials:
-
RCC cell lysates or homogenized tumor tissue
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ENPP3
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from cells or tissues and determine the protein concentration.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ENPP3 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
In Vivo Xenograft Model of Renal Cell Carcinoma
This protocol outlines a general procedure for establishing and using a mouse xenograft model to evaluate the in vivo efficacy of ENPP3-targeting agents.
Objective: To assess the anti-tumor activity of an ENPP3-targeting agent in a living organism.
Materials:
-
Immunocompromised mice (e.g., NSG or nude mice)
-
RCC cell line (e.g., RXF393)
-
Matrigel (optional)
-
Test agent (e.g., AGS-16C3F or XmAb30819)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of RCC cells (e.g., 1-5 x 10^6 cells) in sterile PBS, with or without Matrigel, into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a pre-determined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test agent and vehicle control according to the desired dosing schedule (e.g., intravenously or intraperitoneally).
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blot).
-
Compare the tumor growth rates between the treatment and control groups to determine the in vivo efficacy of the test agent.[1][9]
Caption: Workflow for an in vivo RCC xenograft study.
References
- 1. AGS16F Is a Novel Antibody Drug Conjugate Directed against ENPP3 for the Treatment of Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 【 Target Collection 】ENPP3--Renal Cell Carcinoma Target, ADC Target "New Star" [novoprotein.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. A Randomized Phase II Study of AGS‐16C3F Versus Axitinib in Previously Treated Patients with Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. wjpls.org [wjpls.org]
- 8. Compound C Inhibits Renca Renal Epithelial Carcinoma Growth in Syngeneic Mouse Models by Blocking Cell Cycle Progression, Adhesion and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"ENPP3 inhibitor 1" solubility and stability in DMSO and culture media
This technical support guide provides frequently asked questions (FAQs) and troubleshooting advice for researchers using ENPP3 Inhibitor 1, focusing on its solubility and stability in common laboratory solvents and culture media.
Frequently Asked Questions (FAQs)
Solubility
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO).
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is high, allowing for the preparation of concentrated stock solutions. It is important to use fresh, anhydrous DMSO, as its hygroscopic nature can negatively impact the solubility of the compound.[1]
Data Presentation: Solubility of this compound
| Solvent | Concentration (Mass) | Concentration (Molar) | Notes |
| DMSO | ≥ 116.67 mg/mL | 266.74 mM | Use of newly opened DMSO is recommended as it is hygroscopic.[1] |
| DMSO | 2 mg/mL | - | Data for a similar ENPP3 inhibitor (CAS 333413-02-8).[2] |
Q3: I am having trouble dissolving the compound, even in DMSO. What should I do?
A3: If you are experiencing solubility issues, consider the following troubleshooting steps:
-
Use fresh DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of some compounds.[1][3][4]
-
Gentle warming: Warm the solution briefly to 37°C.
-
Vortexing/Sonication: Increase the duration of vortexing or use a sonication bath to aid dissolution.
-
Check for precipitation: If you are diluting the DMSO stock into an aqueous buffer or culture medium, the compound may precipitate. Ensure the final DMSO concentration in your working solution is low (typically ≤0.5%) to maintain solubility.[4]
Stability and Storage
Q1: How should I store the solid compound and the DMSO stock solution?
A1: Proper storage is critical to maintain the stability and activity of this compound. Recommendations for storage are summarized in the table below.
Data Presentation: Storage Recommendations for this compound
| Format | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 3 years | |
| Solid Powder | 4°C | 2 years | |
| In DMSO | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| In DMSO | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1] |
Q2: How stable is this compound in cell culture media?
Q3: What can cause a loss of inhibitor activity?
A3: A loss of activity can be due to:
-
Improper storage: Storing the compound at incorrect temperatures or for longer than the recommended duration can lead to degradation.
-
Repeated freeze-thaw cycles: This can degrade the compound. It is crucial to aliquot the stock solution into single-use volumes.[1]
-
Instability in aqueous solutions: Small molecule inhibitors can be unstable in culture media over long incubation periods.
-
Adsorption to plastics: The compound may adsorb to the surface of plastic labware.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Equilibrate: Allow the vial of solid this compound to warm to room temperature before opening to prevent condensation.
-
Add Solvent: Using a sterile syringe or pipette, add the required volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock).
-
Dissolve: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to assist dissolution if necessary.
-
Aliquot: Dispense the stock solution into small, single-use, light-protected vials.
-
Store: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Protocol 2: Workflow for Assessing Stability in Culture Media
This workflow outlines a general procedure to empirically determine the stability of this compound in your specific cell culture medium.
Caption: Workflow for determining the stability of this compound in culture media.
Troubleshooting Guide
Q1: I observe precipitation after adding the inhibitor to my cell culture medium. What should I do?
A1: Precipitation in the culture medium can cause inconsistent results and cellular toxicity.[4]
-
Lower the final concentration: The inhibitor may be supersaturated in the medium. Perform a dose-response experiment to find the highest soluble and non-toxic concentration.
-
Reduce the DMSO concentration: Ensure the final concentration of DMSO in your culture medium is low (ideally <0.1% and not exceeding 0.5%).[4] Include a vehicle control (medium with the same DMSO concentration but no inhibitor) in your experiments.
-
Pre-warm the medium: Adding the inhibitor to pre-warmed (37°C) medium can sometimes help maintain solubility.
-
Mix thoroughly: Ensure the inhibitor is well-mixed into the medium immediately after addition.
Q2: My experimental results are inconsistent. What could be the cause?
A2: Inconsistent results can stem from several factors:
-
Inhibitor degradation: This can be due to improper storage or multiple freeze-thaw cycles of the stock solution. Always use freshly thawed aliquots.
-
Inaccurate pipetting: When preparing serial dilutions, small errors can be magnified. Ensure your pipettes are calibrated.
-
Cellular health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.
-
Precipitation: As mentioned above, insoluble compound leads to inconsistent dosing.
Q3: I am observing high levels of cell death after treatment. Is this expected?
A3: While ENPP3 inhibitors have shown anti-tumor activities in cancer cell lines, high levels of cell death could also indicate a problem with the experimental setup.[1]
-
Concentration is too high: This is a common cause of toxicity. Perform a dose-response curve to determine the IC50 (inhibitory concentration) and a non-toxic working concentration for your specific cell line.
-
Solvent toxicity: High concentrations of DMSO (>0.5%) can be toxic to many cell lines.[4] Always run a vehicle control to assess the effect of the solvent alone.
-
Off-target effects: At high concentrations, small molecule inhibitors may bind to other proteins, leading to unintended toxic effects.[4]
-
Cell line sensitivity: Different cell types have varying sensitivities to chemical compounds.[4]
ENPP3 Signaling Pathway
ENPP3 is a transmembrane enzyme that plays a crucial role in regulating extracellular nucleotide metabolism.[5] It primarily functions by hydrolyzing extracellular adenosine triphosphate (ATP) into adenosine monophosphate (AMP) and pyrophosphate.[5][6] This activity modulates purinergic signaling, which is critical for processes like inflammation, immune responses, and cell growth.[5][7][8] By inhibiting ENPP3, the extracellular concentration of ATP is increased, leading to enhanced activation of purinergic receptors (e.g., P2X, P2Y) on immune cells and cancer cells, which can trigger anti-tumor responses.[5]
Caption: Simplified signaling pathway showing the role of ENPP3 and its inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. What are ENPP3 inhibitors and how do they work? [synapse.patsnap.com]
- 6. uniprot.org [uniprot.org]
- 7. cusabio.com [cusabio.com]
- 8. Structure and function of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family: Tidying up diversity - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing "ENPP3 inhibitor 1" Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vitro concentration of "ENPP3 inhibitor 1". This document includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and supporting data to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is ENPP3 and why is it a target for inhibition?
Ectonucleotide pyrophosphatase/phosphodiesterase 3 (ENPP3) is a transmembrane glycoprotein that plays a crucial role in the metabolism of extracellular nucleotides, such as adenosine triphosphate (ATP) and 2'3'-cyclic GMP-AMP (cGAMP).[1] In various pathological conditions, including certain cancers, ENPP3 is overexpressed and contributes to disease progression by altering the tumor microenvironment and suppressing anti-tumor immune responses.[1][2] Specifically, by hydrolyzing extracellular cGAMP, ENPP3 dampens the activation of the STING (Stimulator of Interferon Genes) pathway, which is critical for initiating anti-cancer immunity.[2][3] Therefore, inhibiting ENPP3 is a promising therapeutic strategy to enhance the body's immune response against cancer.[2]
Q2: What is "this compound" and what is its mechanism of action?
"this compound" is a selective small molecule inhibitor of ENPP3.[4][5] It functions by binding to the active site of the ENPP3 enzyme, preventing it from hydrolyzing its natural substrates.[1] This leads to an accumulation of extracellular nucleotides like ATP and cGAMP, which can, in turn, activate downstream signaling pathways, such as the STING pathway, to promote an anti-tumor immune response.[1][2]
Q3: What is the selectivity profile of "this compound"?
"this compound" demonstrates high selectivity for ENPP3 over other members of the ENPP family, particularly ENPP1.[4][5] This selectivity is crucial as ENPP1 and ENPP3 can have distinct physiological roles, and off-target inhibition of ENPP1 could lead to unintended biological effects.[6][7]
Q4: What are the potential off-target effects of "this compound"?
While "this compound" is highly selective, it is essential to consider potential off-target effects, especially at higher concentrations. The most likely off-target is ENPP1.[4][5] Inhibition of other related enzymes, such as ENPP2 (autotaxin), or interactions with purinergic receptors should also be considered, as these could influence experimental outcomes.[7] Some ENPP3 inhibitors have also been reported to inhibit carbonic anhydrases.[8]
Q5: In which solvent should I dissolve and store "this compound"?
"this compound" is typically soluble in dimethyl sulfoxide (DMSO).[9] For long-term storage, it is recommended to store the inhibitor as a solid at -20°C. Once dissolved in DMSO, stock solutions should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.[9]
Data Presentation
Inhibitor Potency and Selectivity
| Compound | Target | IC₅₀ (µM) | Selectivity vs. ENPP1 | Reference |
| This compound | ENPP3 | 0.15 | ~276-fold | [4][5] |
| This compound | ENPP1 | 41.4 | - | [4][5] |
In Vitro Anti-Tumor Activity
| Cell Line | Cancer Type | Concentration (µM) | Incubation Time (h) | Inhibition Rate (%) | Reference |
| MCF7 | Breast Cancer | 100 | 24 | 29.6 | [4] |
| HeLa | Cervical Cancer | 100 | 24 | 49.7 | [4] |
| HEK293 | Embryonic Kidney | 100 | 24 | 8.6 | [4] |
Experimental Protocols
In Vitro ENPP3 Enzyme Activity Assay (Fluorometric)
This protocol is adapted from commercially available ENPP1/ENPP3 assay kits and is designed to measure the enzymatic activity of purified ENPP3 in the presence of an inhibitor.[10][11]
Materials:
-
Recombinant human ENPP3 enzyme
-
"this compound"
-
ENPP3 substrate (e.g., a fluorogenic AMP analog like TG-mAMP)[11]
-
Assay Buffer (e.g., 25 mM Tris, 5 mM MgCl₂, 1 mM ZnCl₂, 0.01% Triton X-100, pH 7.5)[8]
-
DMSO
-
Black 96-well plate with a clear bottom
-
Fluorescence plate reader with excitation/emission wavelengths of 485/520 nm[10]
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of "this compound" in DMSO. Further dilute these in Assay Buffer to the final desired concentrations. Include a DMSO-only control.
-
Enzyme Preparation: Dilute the recombinant ENPP3 enzyme to the desired concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically through an enzyme titration experiment.
-
Assay Plate Setup: Add 20 µL of the diluted inhibitor solutions (or DMSO control) to the wells of the 96-well plate.
-
Add Enzyme: Add 60 µL of the diluted ENPP3 enzyme solution to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 20 µL of the ENPP3 substrate solution to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity every 5 minutes for 60-120 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell-Based ENPP3 Activity Assay
This protocol allows for the measurement of ENPP3 activity in live cells.[10]
Materials:
-
Cells expressing ENPP3 (e.g., KU-812, HT-29-MTX-E12)[12]
-
"this compound"
-
Cell-Based Assay Buffer[10]
-
Fluorogenic ENPP3 substrate for live cells[10]
-
DMSO
-
Black 96-well tissue culture plate with a clear bottom
-
Fluorescence plate reader (Ex/Em: 485/520 nm)[10]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-15,000 cells per well and culture overnight.[10]
-
Inhibitor Treatment: Prepare dilutions of "this compound" in cell culture medium. Remove the existing medium from the cells and add the inhibitor-containing medium. Include a DMSO-only control.
-
Incubation: Incubate the cells with the inhibitor for the desired duration (e.g., 1-24 hours).
-
Cell Washing: Gently wash the cells twice with Cell-Based Assay Buffer to remove any extracellular components from the culture medium.[10]
-
Substrate Addition: Add the fluorogenic ENPP3 substrate, diluted in Cell-Based Assay Buffer, to each well.
-
Fluorescence Measurement: Immediately incubate the plate at 37°C in a fluorescence plate reader and monitor the increase in fluorescence over time (e.g., every 5 minutes for 60-120 minutes).[10]
-
Data Analysis: Determine the rate of substrate conversion for each condition. Calculate the percent inhibition relative to the DMSO control to determine the effective concentration of the inhibitor.
Troubleshooting Guides
Issue 1: High variability between replicate wells.
| Potential Cause | Troubleshooting Step |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques. For small volumes, use low-retention tips. |
| Incomplete mixing | Gently mix the contents of each well after adding each reagent by pipetting up and down or using a plate shaker. |
| Edge effects in the plate | Avoid using the outer wells of the plate, or fill them with buffer to maintain a humid environment. |
| Cell clumping | Ensure a single-cell suspension before seeding by gentle trituration. |
Issue 2: No or very low ENPP3 activity detected.
| Potential Cause | Troubleshooting Step |
| Inactive enzyme (in vitro assay) | Use a fresh aliquot of the enzyme. Avoid repeated freeze-thaw cycles. Confirm enzyme activity with a positive control. |
| Low ENPP3 expression in cells (cell-based assay) | Confirm ENPP3 expression in your cell line using Western blot or qPCR. Choose a cell line with known high ENPP3 expression. |
| Incorrect assay buffer composition | Ensure the buffer contains the necessary cofactors (e.g., Mg²⁺, Zn²⁺) and is at the optimal pH (around 7.5).[8] |
| Substrate degradation | Prepare fresh substrate solution for each experiment. Protect fluorogenic substrates from light. |
Issue 3: Inconsistent results with "this compound".
| Potential Cause | Troubleshooting Step |
| Inhibitor precipitation | Check the solubility of the inhibitor in your final assay concentration. The final DMSO concentration should typically be below 1%. |
| Inhibitor degradation | Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. |
| Off-target effects | Perform counter-screens against other ENPP family members (e.g., ENPP1) to confirm selectivity.[7] |
| Time-dependent inhibition | Vary the pre-incubation time of the inhibitor with the enzyme to check for time-dependent effects. |
Visualizations
Caption: ENPP3 hydrolyzes extracellular cGAMP, dampening the STING-mediated anti-tumor immune response. "this compound" blocks this activity.
Caption: A typical workflow for determining the IC₅₀ value of "this compound" using an in vitro enzyme assay.
Caption: A logical decision tree for troubleshooting common issues encountered during ENPP3 inhibitor experiments.
References
- 1. superchemistryclasses.com [superchemistryclasses.com]
- 2. ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Ectonucleotidase inhibitors: targeting signaling pathways for therapeutic advancement—an in-depth review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Arylamide Sulphonate Derivatives as Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 and -3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 7. researchgate.net [researchgate.net]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Controlling for Off-Target Activity of ENPP3 Inhibitor 1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, assessing, and controlling for the off-target activity of "ENPP3 inhibitor 1." The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the likely off-targets for an ENPP3 inhibitor?
A1: Due to structural similarities in the catalytic domains, the most probable off-targets for ENPP3 inhibitors are other members of the ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) family. Key off-targets of concern include ENPP1 and ENPP2 (autotaxin).[1] Given that ENPP3 is involved in purinergic signaling by hydrolyzing extracellular nucleotides like ATP, off-target effects on purinergic receptors (e.g., P2X and P2Y receptors) should also be considered.[2][3][4]
Q2: What are the potential biological consequences of off-target activities?
A2: Off-target inhibition can lead to a variety of unintended biological effects:
-
Inhibition of ENPP1: ENPP1 is a key negative regulator of the cGAS-STING pathway.[5][6][7] Its inhibition can enhance STING-mediated immune responses. Depending on the therapeutic goal, this could be a desirable or an undesirable off-target effect.
-
Inhibition of ENPP2 (Autotaxin): ENPP2 is crucial for the production of lysophosphatidic acid (LPA), a signaling molecule involved in processes like cell proliferation and migration.[8]
-
Modulation of Purinergic Signaling: By altering the levels of extracellular ATP and its metabolites, off-target effects on other components of the purinergic signaling pathway can influence inflammation, immune responses, and neurotransmission.[4][9][10]
Q3: What is the general strategy to control for off-target activity?
A3: A multi-pronged approach is recommended to assess and control for off-target activity. This involves a combination of in silico, in vitro, and cellular methods to build a comprehensive selectivity profile of your inhibitor. The general workflow includes initial screening against closely related family members, followed by broader profiling and cellular target engagement and phenotypic assays.
Caption: A logical workflow for assessing the off-target activity of an inhibitor.
Troubleshooting Guides
Biochemical Assays
| Issue | Possible Cause | Troubleshooting Steps |
| High variability between replicates | Pipetting errors, improper mixing, or bubbles in wells. | Ensure proper pipetting technique. Mix plates thoroughly after adding reagents. Centrifuge plates briefly to remove bubbles. |
| No inhibition observed | Inhibitor is inactive or not soluble. Incorrect assay conditions. | Confirm the identity and purity of the inhibitor. Check for solubility in the assay buffer. Verify enzyme activity with a known inhibitor. Optimize assay conditions (e.g., enzyme and substrate concentrations, incubation time). |
| Inconsistent results between assays | Different assay formats (e.g., fluorescence vs. luminescence) may have different sensitivities and interference profiles. | Use multiple assay formats to confirm results. Be aware of potential compound interference with assay components (e.g., autofluorescence). |
Cellular Thermal Shift Assay (CETSA)
| Issue | Possible Cause | Troubleshooting Steps |
| No thermal shift observed | The inhibitor does not bind to the target in cells, or the binding does not induce a significant change in thermal stability. | Confirm target engagement with an orthogonal method. Increase inhibitor concentration (ensure it is not cytotoxic). Optimize the heating temperature and duration.[11][12] |
| High background in Western blot | Non-specific antibody binding. Incomplete cell lysis. | Optimize antibody concentration and blocking conditions. Ensure complete cell lysis to release the target protein.[11] |
| Irreproducible melt curves | Inconsistent heating and cooling. Variable cell density or lysis efficiency. | Use a thermocycler for precise temperature control.[13] Ensure consistent cell numbers and lysis conditions across all samples.[11] |
| "Hook effect" with some antibodies | High concentrations of the target protein can lead to a decrease in signal in some sandwich immunoassays. | Test a range of antibody concentrations and lysate dilutions to identify and avoid the hook effect.[11] |
Quantitative Data Presentation
The following table provides an illustrative example of how to present selectivity data for an ENPP3 inhibitor. The data shown are hypothetical for "this compound" and adapted from literature for other compounds to demonstrate the format.[8][14]
| Compound | ENPP3 IC50 (nM) | ENPP1 IC50 (nM) | ENPP2 IC50 (nM) | Selectivity (ENPP1/ENPP3) | Selectivity (ENPP2/ENPP3) |
| This compound (Hypothetical) | 10 | 1,000 | >10,000 | 100-fold | >1,000-fold |
| Compound 4t | 150 | >50,000 | Not Reported | >333-fold | Not Reported |
| Compound 7d | 160 | >50,000 | Not Reported | >312-fold | Not Reported |
| Compound 15d | 190 | 450 | Not Reported | 2.4-fold | Not Reported |
Key Signaling Pathways
ENPP3 in Purinergic Signaling
ENPP3 hydrolyzes extracellular ATP, influencing the activation of P2 purinergic receptors and the production of adenosine, which signals through P1 receptors. This modulation affects various cellular processes, including inflammation and immune responses.[3][4]
Caption: ENPP3 modulates purinergic signaling by hydrolyzing extracellular ATP.
ENPP Family in cGAS-STING Pathway
Both ENPP1 and ENPP3 can hydrolyze the immunotransmitter 2'3'-cGAMP, which is a key activator of the anti-tumor STING pathway. Inhibition of these enzymes can therefore enhance STING-mediated immune responses.
Caption: ENPP1 and ENPP3 negatively regulate the cGAS-STING pathway.
Experimental Protocols
Protocol 1: In Vitro Biochemical Assay for ENPP3 Selectivity
This protocol describes a general method for determining the IC50 values of "this compound" against ENPP3 and other ENPP family members using a fluorescence-based assay.
Materials:
-
Recombinant human ENPP1, ENPP2, and ENPP3 enzymes
-
"this compound"
-
Fluorogenic substrate (e.g., a commercially available ENPP substrate)
-
Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.01% Brij-35, pH 7.5)
-
384-well black plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of "this compound" in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a 384-well plate, add the inhibitor dilutions or DMSO (vehicle control).
-
Add the respective enzyme (ENPP1, ENPP2, or ENPP3) to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 values by fitting the data to a four-parameter logistic equation.
Caption: Workflow for in vitro biochemical selectivity assay.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of an inhibitor to its target in a cellular context.[11][13][15]
Materials:
-
Cells expressing ENPP3
-
"this compound"
-
Cell culture medium and PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermocycler
-
Equipment for protein quantification (e.g., Western blot or ELISA)
Procedure:
-
Compound Treatment: Culture cells to ~80-90% confluency. Treat cells with "this compound" or vehicle (DMSO) at the desired concentration and incubate for 1-2 hours at 37°C.
-
Heating Step: Aliquot the cell suspension into PCR tubes for each temperature point in a predefined range (e.g., 40°C to 70°C in 3°C increments).
-
Thermal Challenge: Heat the samples in a thermocycler for 3 minutes at the designated temperatures, followed by a 3-minute cooling step at 4°C.[13]
-
Cell Lysis: Lyse the cells by adding ice-cold lysis buffer followed by freeze-thaw cycles.
-
Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[13]
-
Quantification: Carefully collect the supernatant and quantify the amount of soluble ENPP3 using Western blot or another protein detection method.
-
Data Analysis: Plot the percentage of soluble ENPP3 against temperature to generate melt curves. A shift in the melt curve in the presence of the inhibitor indicates target engagement.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 3: RNA-Seq for Global Off-Target Analysis
RNA-sequencing can provide an unbiased, transcriptome-wide view of the effects of "this compound," helping to identify potential off-target gene expression changes.[16][17]
Materials:
-
Cells of interest
-
"this compound"
-
RNA extraction kit
-
Next-generation sequencing platform
-
Bioinformatics software for data analysis
Procedure:
-
Experimental Design: Treat cells with "this compound" and a vehicle control. Include multiple biological replicates for each condition.
-
RNA Extraction: Isolate high-quality total RNA from the cell pellets.
-
Library Preparation and Sequencing: Prepare RNA-seq libraries and perform sequencing according to the manufacturer's protocols.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use statistical packages (e.g., DESeq2 or edgeR) to identify genes that are significantly up- or down-regulated upon inhibitor treatment.[18]
-
Pathway Analysis: Perform pathway enrichment analysis on the differentially expressed genes to identify biological pathways that are perturbed, which may indicate off-target effects.
-
Caption: A general workflow for using RNA-seq to identify off-target effects.
References
- 1. Structure and function of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family: Tidying up diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. What are ENPP3 inhibitors and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mskcc.org [mskcc.org]
- 7. mdpi.com [mdpi.com]
- 8. Ectonucleotidase inhibitors: targeting signaling pathways for therapeutic advancement—an in-depth review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATP release and purinergic signaling in NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ATP release and purinergic signaling in NLRP3 inflammasome activation | Semantic Scholar [semanticscholar.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis and Biological Evaluation of Arylamide Sulphonate Derivatives as Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 and -3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pelagobio.com [pelagobio.com]
- 16. Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. biostars.org [biostars.org]
Technical Support Center: In Vivo Delivery of ENPP3 Inhibitor 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ENPP3 Inhibitor 1 in in vivo experiments. The information is tailored for scientists and drug development professionals to address common challenges encountered during the formulation and administration of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound, also identified as compound 4t, is a selective small molecule inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 (ENPP3).[1][2][3][4] It belongs to the class of arylamide sulphonate derivatives.[1][2][4] Due to its hydrophobic nature, it exhibits poor solubility in aqueous solutions but is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO).
Data Summary: this compound Properties
| Property | Value | Source |
| Synonym | Compound 4t | [1][2][3][4] |
| Molecular Formula | C₂₀H₁₄F₃NO₅S | [3] |
| IC₅₀ (ENPP3) | 0.15 µM | [1][2][3][4] |
| IC₅₀ (ENPP1) | 41.4 µM | [3] |
| Solubility | ≥ 116.67 mg/mL in DMSO | MedChemExpress |
| 3 mg/mL in DMF | [3] |
Q2: What is the primary challenge in delivering this compound for in vivo research?
The main obstacle is the inhibitor's low aqueous solubility. Direct administration of a DMSO stock solution is often not feasible due to the potential for precipitation in the bloodstream and the toxicity associated with high concentrations of DMSO. Therefore, a suitable vehicle is required to maintain the compound's solubility and stability in a physiologically compatible formulation.
Q3: What are the recommended starting points for vehicle formulation?
Given the lack of a specific published in vivo protocol for this compound, formulations commonly used for other hydrophobic small molecule inhibitors are recommended as a starting point. The goal is to create a stable solution or a uniform suspension that is safe for animal administration.
Recommended Vehicle Compositions (for parenteral administration)
| Formulation Component | Suggested Concentration | Purpose |
| DMSO | < 10% (v/v) | Primary solvent to dissolve the inhibitor |
| Tween® 80 or Cremophor® EL | 5-10% (v/v) | Surfactant to improve solubility and stability |
| Polyethylene glycol 400 (PEG400) | 30-40% (v/v) | Co-solvent to maintain solubility |
| Saline (0.9% NaCl) or PBS | Quantum satis (q.s.) to 100% | Isotonic diluent |
Always prepare the formulation by first dissolving the inhibitor in DMSO, followed by the addition of other co-solvents and surfactants, and finally, the aqueous component. Vortex or sonicate as needed to ensure a clear solution or a fine, uniform suspension.
Troubleshooting Guides
Problem 1: The inhibitor precipitates out of solution when preparing the vehicle.
-
Cause: The aqueous component is being added too quickly, or the concentration of the inhibitor is too high for the chosen vehicle.
-
Solution:
-
Ensure the inhibitor is fully dissolved in DMSO before adding other components.
-
Add the aqueous phase (saline or PBS) dropwise while vortexing vigorously.
-
Gently warm the solution (to no more than 37°C) to aid in solubilization.
-
If precipitation persists, consider increasing the percentage of co-solvents (like PEG400) or surfactants (like Tween® 80) while reducing the aqueous component.
-
It may be necessary to lower the final concentration of the inhibitor in the formulation.
-
Problem 2: The prepared formulation is cloudy or appears as a suspension.
-
Cause: The inhibitor has limited solubility in the final vehicle composition, resulting in a suspension rather than a true solution.
-
Solution:
-
For a suspension, ensure it is uniform and the particle size is small. This can be achieved by sonication.
-
Before each animal injection, vortex the suspension thoroughly to ensure consistent dosing.
-
If a clear solution is required, you must modify the vehicle composition. Experiment with different ratios of co-solvents and surfactants. The use of cyclodextrins can also be explored to enhance solubility.
-
Problem 3: Adverse effects (e.g., irritation, lethargy) are observed in the animals post-injection.
-
Cause: This could be due to the toxicity of the vehicle components (especially DMSO at higher concentrations), the inhibitor itself, or a combination of both.
-
Solution:
-
Administer a vehicle-only control group to determine if the adverse effects are due to the formulation itself.
-
Reduce the concentration of DMSO in your formulation to the lowest possible level that maintains solubility, ideally below 5%.
-
Consider alternative, less toxic solvents if DMSO-related toxicity is suspected.
-
If the issue persists in the vehicle control group, explore different surfactant and co-solvent combinations.
-
If the adverse effects are only seen in the inhibitor-treated group, it may be necessary to perform a dose-response study to find a better-tolerated dose of the inhibitor.
-
Experimental Protocols
Protocol 1: Preparation of a Dosing Solution for Intraperitoneal (i.p.) Injection
This protocol provides a method for preparing a 10 mg/mL dosing solution of this compound in a vehicle of 10% DMSO, 40% PEG400, and 50% Saline.
Materials:
-
This compound
-
Sterile DMSO
-
Sterile Polyethylene glycol 400 (PEG400)
-
Sterile 0.9% Saline
-
Sterile, conical microcentrifuge tubes
Procedure:
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve a concentrated stock solution (e.g., 100 mg/mL). Ensure the inhibitor is fully dissolved.
-
In a separate sterile tube, calculate the final volume of the dosing solution needed.
-
Add the required volume of the inhibitor-DMSO stock solution to the new tube.
-
Add the required volume of PEG400 and vortex thoroughly.
-
Slowly add the required volume of 0.9% saline dropwise while continuously vortexing to prevent precipitation.
-
Visually inspect the final solution for clarity. If any cloudiness or precipitation is observed, refer to the troubleshooting guide.
-
The final formulation should be prepared fresh on the day of use.
Visualizations
Caption: Simplified ENPP3 signaling pathway in the extracellular space.
Caption: General experimental workflow for in vivo studies.
References
"ENPP3 inhibitor 1" batch-to-batch variability and quality control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of ENPP3 Inhibitor 1. This guide addresses potential issues related to batch-to-batch variability and provides robust quality control procedures to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective small molecule inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 (ENPP3).[1][2] It functions by binding to the enzyme and blocking its hydrolytic activity on extracellular nucleotides like ATP.[3] ENPP3 is overexpressed in several cancers, and its inhibition can disrupt tumor growth and metastasis.[3] This inhibitor demonstrates selectivity for ENPP3 with a reported IC50 of 0.15 µM, compared to an IC50 of 41.4 µM for ENPP1.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound solid should be stored at -20°C. A stock solution can be prepared in a suitable solvent like DMSO and should be stored at -80°C for up to six months or at -20°C for up to one month.[1] It is crucial to avoid repeated freeze-thaw cycles to prevent degradation of the compound.[1]
Q3: What are the initial signs of compound degradation or instability?
A3: Visual signs of degradation in the solid form may include a change in color or clumping. For stock solutions, precipitation upon thawing can indicate instability or poor solubility at the stored concentration. A significant decrease in inhibitory activity in your assay compared to previous batches is a strong indicator of degradation.
Q4: How can I assess the purity and identity of a new batch of this compound?
A4: It is highly recommended to perform in-house quality control on each new batch. Key analytical techniques include High-Performance Liquid Chromatography (HPLC) to assess purity, and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight (437.39 g/mol for C20H14F3NO5S).[1] Nuclear Magnetic Resonance (NMR) spectroscopy can be used for structural confirmation.
Q5: What is the expected biological activity of this compound?
A5: In enzymatic assays, this compound should exhibit a potent and selective inhibition of ENPP3, with an IC50 value of approximately 0.15 µM.[1][2] It has also been reported to show anti-tumor activities in cell-based assays, for instance, against breast (MCF7) and cervical (HeLa) cancer cell lines.[1][4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values between experiments. | Batch-to-batch variability: Purity and/or concentration of the inhibitor may differ between batches. | 1. Perform QC on each new batch: Use HPLC to check purity and LC-MS to confirm identity. 2. Determine accurate concentration: Use a quantitative method like qNMR or a validated UV-Vis spectrophotometry method if a chromophore is present. 3. Run a reference compound: Include a well-characterized inhibitor as a positive control in your assays. |
| Assay conditions: Variations in enzyme concentration, substrate concentration, incubation time, or buffer pH.[5][6][7] | 1. Standardize your protocol: Ensure all assay parameters are consistent across experiments.[8] 2. Check enzyme activity: Ensure the enzyme is active and used at a consistent concentration. Avoid repeated freeze-thaw cycles of the enzyme.[6] 3. Verify substrate concentration: Use a substrate concentration at or near the Km for competitive inhibitors. | |
| Compound solubility issues: Precipitation of the inhibitor in the assay buffer.[5] | 1. Visually inspect for precipitation: Check wells for any visible precipitate. 2. Determine solubility limit: Test the inhibitor's solubility in the final assay buffer. 3. Adjust solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <1%) and consistent across all wells.[6] | |
| Lower than expected inhibitory activity. | Compound degradation: Improper storage or handling of the inhibitor stock solution.[7] | 1. Use a fresh stock solution: Prepare a new stock solution from the solid compound. 2. Aliquot stock solutions: To avoid multiple freeze-thaw cycles, aliquot the stock solution into single-use volumes.[1] |
| Inactive enzyme: The ENPP3 enzyme has lost activity due to improper storage or handling.[6] | 1. Use a fresh enzyme aliquot: Avoid using an enzyme stock that has been repeatedly frozen and thawed.[6] 2. Run an enzyme activity control: Include a control with no inhibitor to confirm robust enzyme activity. | |
| No inhibition observed. | Incorrect compound: The vial may be mislabeled or contain the wrong substance. | 1. Confirm identity: Use LC-MS to verify the molecular weight of the compound. |
| Assay setup error: A critical component of the assay was omitted or added in the wrong order.[9] | 1. Review the protocol: Carefully check the experimental procedure. 2. Use a positive control inhibitor: This will validate the assay setup. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B
-
-
-
Sample Preparation:
-
Dissolve a small amount of this compound in DMSO to a final concentration of 1 mg/mL.
-
-
Data Analysis:
-
Integrate the peak areas from the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area. A purity of ≥95% is generally considered acceptable for in vitro assays.
-
Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
LC Conditions: (Use similar conditions as HPLC protocol, but with a shorter gradient for faster analysis).
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Range: Scan from m/z 100 to 1000.
-
-
Sample Preparation:
-
Prepare a 100 µM solution of this compound in a 1:1 mixture of acetonitrile and water.
-
-
Data Analysis:
-
Look for the expected molecular ion peak. For this compound (C20H14F3NO5S), the expected exact mass is 437.05.
-
Positive mode: [M+H]+ at m/z 438.06.
-
Negative mode: [M-H]- at m/z 436.04.
-
Protocol 3: ENPP3 Enzymatic Activity Inhibition Assay
-
Reagents and Buffers:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1 mM CaCl2.
-
ENPP3 Enzyme: Recombinant human ENPP3.
-
Substrate: p-Nitrophenyl 5'-thymidylate (p-NPP).
-
Inhibitor: this compound, serially diluted in DMSO.
-
-
Assay Procedure:
-
Add 2 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 48 µL of ENPP3 enzyme solution (pre-diluted in assay buffer to the desired concentration) to each well.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of p-NPP substrate (pre-diluted in assay buffer).
-
Monitor the increase in absorbance at 405 nm every minute for 30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each inhibitor concentration.
-
Normalize the rates to the vehicle control (V0).
-
Plot the percentage of inhibition [(V0 - V)/V0] * 100 against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Simplified ENPP3 signaling pathway and the inhibitory action of this compound.
Caption: Quality control workflow for incoming batches of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are ENPP3 inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. benchchem.com [benchchem.com]
- 7. google.com [google.com]
- 8. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
Technical Support Center: Interpreting Unexpected Phenotypes with "ENPP3 inhibitor 1"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected phenotypes when working with "ENPP3 inhibitor 1."
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of "this compound"?
A1: "this compound" is a selective inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 (ENPP3). ENPP3 is an enzyme that hydrolyzes extracellular nucleotides, primarily adenosine triphosphate (ATP), to adenosine monophosphate (AMP) and pyrophosphate.[1] By inhibiting ENPP3, "this compound" prevents the degradation of extracellular ATP, leading to its accumulation in the cellular microenvironment. This increase in extracellular ATP can then activate purinergic receptors (P2X and P2Y), triggering various downstream signaling pathways that can influence cell growth, differentiation, and apoptosis.[1]
Q2: What is the expected phenotype after treating cancer cells with "this compound"?
A2: The expected phenotype is a reduction in tumor cell viability and proliferation.[2] This is based on the premise that ENPP3 is overexpressed in several cancers and contributes to disease progression.[1] Inhibition of ENPP3 is expected to increase extracellular ATP, which can activate purinergic signaling pathways that inhibit tumor growth and metastasis.[1] "this compound" has demonstrated anti-tumor activities against breast and cervical cancer cell lines.[2]
Q3: Are there any known off-target effects for "this compound"?
A3: Yes, "this compound" exhibits some off-target activity against ENPP1, another member of the same enzyme family. However, its potency against ENPP1 is significantly lower than against ENPP3.[2] Understanding this cross-reactivity is crucial, as inhibition of ENPP1 can lead to a different set of biological consequences.[3]
Troubleshooting Unexpected Phenotypes
Scenario 1: Observation of paradoxical cell proliferation instead of the expected anti-tumor effect.
-
Question: Why am I observing increased cell proliferation after treatment with "this compound" when an anti-tumor effect is expected?
-
Possible Causes and Troubleshooting Steps:
-
Cell-Type Specific Purinergic Receptor Expression: The cellular response to ATP is highly dependent on the profile of P2X and P2Y purinergic receptors expressed on the cell surface. While in some cancers, ATP accumulation is pro-apoptotic, in others, it can stimulate proliferation through specific P2Y receptors that activate pro-survival pathways like ERK1/2.[4]
-
Action: Profile the expression of P2Y receptor subtypes (e.g., P2Y1, P2Y2, P2Y11) in your cell model using qPCR or western blotting.
-
-
Concentration-Dependent Effects: The concentration of the inhibitor might not be optimal. Sub-optimal concentrations could lead to partial ENPP3 inhibition, resulting in ATP levels that stimulate proliferation rather than inducing cell death.
-
Action: Perform a detailed dose-response curve to determine the optimal concentration of "this compound" for anti-proliferative effects in your specific cell line.
-
-
Off-Target ENPP1 Inhibition: At higher concentrations, "this compound" can inhibit ENPP1.[2] ENPP1 is the primary hydrolase of another signaling molecule, cGAMP, which is an activator of the STING pathway involved in innate immunity.[5] Inhibition of ENPP1 could lead to complex downstream effects that might indirectly promote proliferation in certain contexts.
-
Action: Compare the phenotype with a more selective ENPP1 inhibitor to dissect the effects of inhibiting each enzyme.
-
-
Scenario 2: Unexpected changes in cellular morphology and adhesion.
-
Question: My cells are showing significant changes in morphology and are detaching from the culture plate after treatment with "this compound". Is this expected?
-
Possible Causes and Troubleshooting Steps:
-
Purinergic Receptor-Mediated Cytoskeletal Rearrangement: Activation of certain P2X and P2Y receptors by ATP can lead to rapid changes in intracellular calcium levels and activation of small GTPases, which are key regulators of the actin cytoskeleton.[4] This can result in altered cell shape, adhesion, and motility.
-
Action: Measure intracellular calcium flux following inhibitor treatment. Analyze the activation of Rho family GTPases (Rho, Rac, Cdc42).
-
-
Anoikis (Detachment-Induced Apoptosis): The observed detachment could be a prelude to apoptosis.
-
Action: Perform an apoptosis assay (e.g., Annexin V staining) on both the attached and detached cell populations to determine if the cells are undergoing programmed cell death.
-
-
Scenario 3: Alterations in immune cell activation or function in co-culture models.
-
Question: I am using "this compound" in a co-culture of cancer cells and immune cells, and I'm seeing unexpected changes in the immune cell phenotype. What could be the cause?
-
Possible Causes and Troubleshooting Steps:
-
Modulation of Purinergic Signaling in Immune Cells: Immune cells express a variety of purinergic receptors, and their activation by ATP can have profound effects on their function. For example, high concentrations of extracellular ATP can be pro-inflammatory and activate the NLRP3 inflammasome in macrophages.[4]
-
Action: Characterize the purinergic receptor expression on the immune cells in your co-culture. Measure the secretion of cytokines (e.g., IL-1β) to assess inflammasome activation.
-
-
Off-target ENPP1 Inhibition and STING Pathway: Inhibition of ENPP1 can lead to an accumulation of extracellular cGAMP, a potent activator of the STING pathway in immune cells, leading to the production of type I interferons.[5]
-
Action: Measure the levels of cGAMP in the co-culture supernatant and assess the activation of the STING pathway (e.g., phosphorylation of TBK1 and IRF3) in the immune cells.
-
-
Data Presentation
Table 1: Inhibitory Activity of "this compound"
| Target | IC50 (µM) |
| ENPP3 | 0.15 |
| ENPP1 | 41.4 |
Data sourced from MedchemExpress.[6]
Table 2: Anti-tumor Activity of "this compound" (100 µM, 24h)
| Cell Line | Cell Type | Inhibition Rate (%) |
| MCF7 | Human Breast Cancer | 29.6 |
| HeLa | Human Cervical Cancer | 49.7 |
| HEK293 | Human Embryonic Kidney | 8.6 |
Data sourced from MedchemExpress.[6]
Experimental Protocols
ENPP3 Enzymatic Activity Assay (Fluorescence-Based)
This protocol is adapted from commercially available assay kits.[7]
Materials:
-
Recombinant human ENPP3 enzyme
-
"this compound"
-
Fluorogenic ENPP3 substrate (e.g., a masked AMP analog)
-
Assay Buffer (e.g., 25 mM Tris, 5 mM MgCl₂, 1 mM ZnCl₂, 0.01% Triton X-100, pH 7.5)
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of "this compound" in DMSO.
-
In a 384-well plate, add the inhibitor dilutions to the assay buffer. Include a DMSO-only control.
-
Add the ENPP3 enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate for 60 minutes at 37°C.
-
Measure the fluorescence intensity using an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value.
Measurement of Extracellular ATP (Luciferase-Based)
This protocol is based on commercially available kits for measuring extracellular ATP.
Materials:
-
Cells of interest
-
"this compound"
-
Culture medium
-
96-well white, clear-bottom tissue culture plates
-
Luciferase-based ATP detection reagent
-
Luminometer
Procedure:
-
Seed cells in a 96-well white plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of "this compound" for the desired time. Include an untreated control.
-
Prepare the ATP detection reagent according to the manufacturer's instructions.
-
Add the ATP detection reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate reader.
-
Generate an ATP standard curve to quantify the ATP concentration in the samples.
Western Blot for Purinergic Signaling Pathway Activation
This is a general protocol for detecting the phosphorylation of downstream signaling proteins like PLCβ and ERK1/2.
Materials:
-
Cells of interest
-
"this compound"
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PLCβ, anti-total-PLCβ, anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with "this compound" for various time points.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
-
Strip the membrane and re-probe for total protein as a loading control.
Visualizations
Caption: ENPP3 signaling pathway and its inhibition.
Caption: Experimental workflow for phenotype interpretation.
Caption: Troubleshooting logic for unexpected phenotypes.
References
- 1. PHASE 1 TRIALS OF ANTI-ENPP3 ANTIBODY DRUG CONJUGATES IN ADVANCED REFRACTORY RENAL CELL CARCINOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. benchchem.com [benchchem.com]
- 4. 17: A Phase 1, multiple-dose study to evaluate the safety and tolerability of first-in-class XmAb819 (ENPP3 x CD3) in subjects with relapsed or refractory clear cell renal cell carcinoma (ccRCC) (NCT05433) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
"ENPP3 inhibitor 1" experimental controls and best practices
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with ENPP3 Inhibitor 1.
Frequently Asked Questions (FAQs)
Q1: What is ENPP3 and why is it a therapeutic target?
Ectonucleotide pyrophosphatase/phosphodiesterase 3 (ENPP3) is a type II transmembrane glycoprotein that hydrolyzes extracellular nucleotides, such as ATP and cGAMP.[1] In the context of cancer, ENPP3 is considered an immune checkpoint.[2] Cancer cells can release the second messenger 2'3'-cyclic GMP-AMP (cGAMP) in response to chromosomal instability.[3] This extracellular cGAMP can be taken up by immune cells, activating the STING (Stimulator of Interferon Genes) pathway and triggering an anti-cancer immune response.[3] ENPP3 hydrolyzes and depletes this extracellular cGAMP, thereby dampening the anti-cancer immune response and promoting tumor progression.[2][3] Therefore, inhibiting ENPP3 is a promising strategy for cancer immunotherapy.[2]
Q2: What is the mechanism of action of this compound?
This compound is a potent and selective competitive inhibitor of the ENPP3 enzyme. It binds to the active site of ENPP3, preventing the hydrolysis of its natural substrates like cGAMP.[1] By blocking ENPP3 activity, the inhibitor increases the concentration of extracellular cGAMP, which can then activate the STING signaling pathway in surrounding immune cells, leading to an enhanced anti-tumor immune response.[3][4]
Q3: What is the cGAMP-STING signaling pathway?
The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a sign of viral infection or cellular damage.[5]
-
DNA Sensing: The enzyme cyclic GMP-AMP synthase (cGAS) recognizes and binds to double-stranded DNA (dsDNA) in the cytoplasm.[6]
-
cGAMP Synthesis: Upon binding dsDNA, cGAS is activated and catalyzes the synthesis of the second messenger cGAMP from ATP and GTP.[5][6]
-
STING Activation: cGAMP binds to the STING protein, which is located on the membrane of the endoplasmic reticulum (ER).[6]
-
Translocation and Signaling Cascade: This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[7] At the Golgi, STING serves as a scaffold to recruit and activate the kinase TBK1.[1][6]
-
Immune Response: Activated TBK1 phosphorylates the transcription factor IRF3, which then dimerizes, translocates to the nucleus, and induces the expression of type I interferons and other inflammatory cytokines, mounting an anti-viral or anti-tumor immune response.[1][7]
ENPP3 acts extracellularly to hydrolyze cGAMP before it can activate STING in adjacent cells.
Figure 1. ENPP3's role in the cGAMP-STING signaling pathway.
Troubleshooting Guide
Issue 1: Higher than expected IC50 value for this compound in a biochemical assay.
| Potential Cause | Recommended Solution |
| Inhibitor Solubility | Ensure this compound is fully dissolved in the assay buffer. The final DMSO concentration should be low (<1%) and consistent across all wells. If precipitation is suspected, consider using a different buffer or adding a non-ionic detergent like Tween-20 at a low concentration (e.g., 0.01%).[8] |
| Enzyme Activity | Verify the activity of the recombinant ENPP3 enzyme. Use a fresh aliquot if the enzyme has undergone multiple freeze-thaw cycles. Ensure the enzyme concentration used is in the linear range of the reaction.[8] |
| Substrate Concentration | For a competitive inhibitor, the apparent IC50 is dependent on the substrate concentration. Ensure the substrate (e.g., cGAMP or a fluorogenic substrate) concentration is at or below its Michaelis constant (Km) for ENPP3.[8] |
| Assay Buffer Composition | ENPP3 activity requires divalent cations like Zn²⁺ and Ca²⁺.[8] Confirm that the assay buffer contains optimal concentrations of these ions and lacks chelating agents like EDTA. |
| Incorrect Incubation Time | Ensure the reaction time is within the linear range. If the reaction in the control wells (no inhibitor) reaches completion, the calculated IC50 will be artificially high. Perform a time-course experiment to determine the optimal incubation period.[8] |
Issue 2: Inconsistent results in a cell-based STING activation assay.
| Potential Cause | Recommended Solution |
| Low ENPP3 Expression | Confirm that the cell line used expresses sufficient levels of ENPP3 on the cell surface. This can be checked by Western blot, flow cytometry, or qPCR. |
| Cell Health and Density | Ensure cells are healthy, within a low passage number, and plated at a consistent density. Over-confluent or stressed cells may respond poorly.[9] |
| Inhibitor Cytotoxicity | High concentrations of the inhibitor or the vehicle (DMSO) may be toxic to the cells, affecting the assay readout. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel to determine the non-toxic concentration range of this compound. |
| Assay Readout Sensitivity | The method used to measure STING activation (e.g., IRF3 phosphorylation, IFN-β secretion via ELISA, or a reporter gene assay) may not be sensitive enough. Ensure the chosen readout is robust and that the assay is performed at an optimal time point after treatment. |
Quantitative Data
Table 1: Potency and Selectivity Profile of this compound
The following data are representative for a highly selective ENPP3 inhibitor. Actual results may vary based on experimental conditions.
| Enzyme | Substrate | IC50 (nM) | Inhibition Mode |
| Human ENPP3 | p-Nph-5ʹ-TMP | 55 ± 5 | Competitive |
| Human ENPP1 | p-Nph-5ʹ-TMP | 4,500 ± 350 | Competitive |
| Human ENPP2 (Autotaxin) | FS-3 | > 20,000 | - |
Data is a composite representation based on typical inhibitor profiles found in the literature.[3][10][11]
Experimental Protocols
Protocol 1: Biochemical IC50 Determination for this compound
This protocol describes a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human ENPP3.
Materials:
-
Recombinant Human ENPP3
-
This compound
-
Fluorogenic ENPP3 substrate (e.g., TG-mAMP)
-
Assay Buffer: 25 mM Tris, 5 mM MgCl₂, 1 mM ZnCl₂, 0.01% Triton X-100, pH 7.5[12]
-
DMSO
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm)[5]
Workflow:
Figure 2. Workflow for ENPP3 biochemical IC50 determination.
Procedure:
-
Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Then, dilute this series into the Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Plate Setup:
-
Add 10 µL of the diluted inhibitor to the appropriate wells of a 96-well plate.
-
For control wells (0% inhibition), add 10 µL of Assay Buffer with DMSO.
-
For background wells (100% inhibition/no enzyme), add 10 µL of Assay Buffer with DMSO.
-
-
Enzyme Addition: Add 70 µL of ENPP3 enzyme diluted in Assay Buffer to all wells except the background wells. Add 70 µL of Assay Buffer to the background wells.
-
Pre-incubation: Mix the plate gently and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of the ENPP3 substrate (prepared in Assay Buffer at a concentration equal to its Km) to all wells to start the reaction. The total reaction volume is 100 µL.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light. The incubation time should be within the pre-determined linear range of the enzyme.[8]
-
Fluorescence Measurement: Read the fluorescence intensity using a plate reader with excitation at 485 nm and emission at 520 nm.[5]
-
Data Analysis:
-
Subtract the average background fluorescence from all other readings.
-
Normalize the data by setting the average of the 0% inhibition controls to 100% activity and the background to 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic (or sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).
-
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Ectonucleotidase inhibitors: targeting signaling pathways for therapeutic advancement—an in-depth review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 10. Synthesis and Biological Evaluation of Arylamide Sulphonate Derivatives as Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 and -3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bellbrooklabs.com [bellbrooklabs.com]
"ENPP3 inhibitor 1" pharmacokinetics and pharmacodynamics optimization
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the pharmacokinetics and pharmacodynamics of "ENPP3 inhibitor 1" (also identified as compound 4t). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also referred to as compound 4t in scientific literature, is a selective small molecule inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 (ENPP3).[1] ENPP3 is an enzyme that plays a significant role in the metabolism of extracellular nucleotides, such as ATP.[1] By inhibiting ENPP3, this compound blocks the hydrolysis of these nucleotides, which can modulate various signaling pathways involved in cancer and inflammation.[1][2] The inhibition of ENPP3 can lead to an accumulation of extracellular ATP, which may activate purinergic receptors and consequently affect cell signaling, potentially leading to the inhibition of tumor growth.[2]
Q2: What is the in vitro potency and selectivity of this compound?
A2: this compound (compound 4t) has demonstrated selective inhibitory activity against ENPP3 with a reported half-maximal inhibitory concentration (IC50) of 0.15 µM. In a comparative study, its IC50 against the related enzyme ENPP1 was found to be 41.4 µM, indicating a high degree of selectivity for ENPP3.
Q3: Are there different modes of inhibition for ENPP3 inhibitors?
A3: Yes, ENPP3 inhibitors can exhibit different mechanisms of action, such as competitive or allosteric inhibition.[2] For instance, within the same class of arylamide sulphonate derivatives as this compound, compound 7e has been identified as a competitive inhibitor of ENPP3.[1] Understanding the mode of inhibition is crucial for designing kinetic experiments and interpreting in vivo efficacy studies.
Q4: What are the potential therapeutic applications of ENPP3 inhibitors?
A4: Due to the overexpression of ENPP3 in various pathological conditions, including many cancers, its inhibitors are being investigated for several therapeutic applications.[1] These include oncology, where they may sensitize cancer cells to chemotherapy or enhance immunotherapy.[2] Additionally, their role in modulating inflammation suggests potential applications in inflammatory and autoimmune diseases.[2]
Quantitative Data Summary
The following tables summarize the available in vitro potency data for this compound (compound 4t) and a related competitive inhibitor, compound 7e.
Table 1: In Vitro Potency of this compound (Compound 4t)
| Target | IC50 (µM) |
| ENPP3 | 0.15 ± 0.04 |
| ENPP1 | > 50 (Low Inhibition) |
Data from a study on arylamide sulphonate derivatives.[1]
Table 2: In Vitro Potency of a Structurally Related Competitive ENPP3 Inhibitor (Compound 7e)
| Target | IC50 (µM) | Mode of Inhibition |
| ENPP3 | 4.16 ± 0.22 | Competitive |
| ENPP1 | 0.90 ± 0.16 | - |
Data from a study on arylamide sulphonate derivatives.[1]
Table 3: Representative Preclinical Pharmacokinetic Parameters of a Small Molecule ENPP Inhibitor (SR-8541A - an ENPP1 Inhibitor)
Disclaimer: The following data is for an ENPP1 inhibitor and is provided as a representative example of pharmacokinetic parameters for a small molecule ENPP inhibitor, due to the lack of publicly available data for this compound.
| Species | Dosing Route | Dose (mg/kg) | T½ (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |
| Mouse | IV | 2 | 1.5 | - | 1,200 | - |
| Mouse | PO | 10 | 2.1 | 850 | 3,400 | 45 |
| Rat | IV | 1 | 2.8 | - | 1,500 | - |
| Rat | PO | 5 | 3.5 | 600 | 4,200 | 56 |
| Dog | IV | 0.5 | 4.2 | - | 1,800 | - |
| Dog | PO | 2 | 5.1 | 450 | 5,500 | 61 |
Data is illustrative and based on a representative ENPP1 inhibitor, SR-8541A.[3]
Experimental Protocols & Methodologies
ENPP3 Enzyme Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and is suitable for determining the in vitro potency of ENPP3 inhibitors.
Materials:
-
Recombinant human ENPP3 enzyme
-
ENPP3 inhibitor (e.g., this compound)
-
Fluorogenic ENPP3 substrate (e.g., a commercially available substrate that releases a fluorescent product upon cleavage)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM MgCl₂, 0.1 mM ZnCl₂, and 0.01% Triton X-100)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the ENPP3 inhibitor in DMSO and then dilute further in Assay Buffer.
-
Add 25 µL of the diluted inhibitor or vehicle (DMSO in Assay Buffer) to the wells of the 96-well plate.
-
Add 25 µL of the recombinant ENPP3 enzyme solution (at a pre-determined optimal concentration) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 50 µL of the fluorogenic substrate solution to each well.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Continue to monitor the fluorescence at regular intervals (e.g., every 5 minutes) for 30-60 minutes at 37°C.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
Cell-Based ENPP3 Inhibition Assay
This protocol provides a general framework for assessing the activity of ENPP3 inhibitors in a cellular context.
Materials:
-
A cell line with high endogenous or overexpressed ENPP3 (e.g., a renal cancer cell line).
-
ENPP3 inhibitor (e.g., this compound)
-
Cell culture medium and supplements
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorogenic ENPP3 substrate suitable for live-cell assays
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere and grow to a confluent monolayer.
-
Prepare serial dilutions of the ENPP3 inhibitor in the assay buffer.
-
Gently wash the cells with the assay buffer to remove any interfering substances from the culture medium.
-
Add the diluted inhibitor or vehicle to the respective wells and incubate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Add the fluorogenic substrate to all wells to initiate the reaction.
-
Immediately begin monitoring the fluorescence intensity over time using a plate reader.
-
Determine the rate of substrate conversion in the presence of different inhibitor concentrations.
-
Calculate the percent inhibition relative to the vehicle control and determine the cellular IC50 value.
Troubleshooting Guides
In Vitro Enzyme Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background fluorescence | - Substrate instability or auto-fluorescence.- Contaminated reagents or buffer. | - Run a no-enzyme control to assess substrate stability.- Prepare fresh reagents and use high-purity water for buffers. |
| Low signal-to-noise ratio | - Insufficient enzyme activity.- Sub-optimal assay conditions (pH, temperature). | - Increase the enzyme concentration or incubation time (ensure linearity).- Optimize the assay buffer pH and temperature for ENPP3 activity. |
| Inconsistent IC50 values | - Inhibitor precipitation at high concentrations.- Variability in pipetting or plate reading. | - Check the solubility of the inhibitor in the assay buffer.- Use calibrated pipettes and ensure consistent timing for plate reading. |
Cell-Based Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Uneven cell seeding.- Cell toxicity at high inhibitor concentrations. | - Ensure a single-cell suspension before seeding.- Perform a cytotoxicity assay to determine the non-toxic concentration range of the inhibitor. |
| Weak or no inhibition observed | - Low ENPP3 expression in the chosen cell line.- Poor cell permeability of the inhibitor. | - Verify ENPP3 expression levels by qPCR or Western blot.- If permeability is an issue, consider using a cell line with higher expression or a different inhibitor scaffold. |
| Discrepancy between enzymatic and cellular IC50 | - Off-target effects of the inhibitor in cells.- Cellular efflux of the inhibitor. | - Test the inhibitor in a cell line with ENPP3 knocked out or knocked down.- Use efflux pump inhibitors to investigate potential active transport out of the cells. |
In Vivo Studies (General Guidance)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor in vivo efficacy despite good in vitro potency | - Unfavorable pharmacokinetic properties (e.g., rapid clearance, low bioavailability).- High plasma protein binding. | - Conduct a full pharmacokinetic profiling study.- Measure the free fraction of the inhibitor in plasma. |
| Unexpected toxicity | - Off-target effects.- Accumulation of a toxic metabolite. | - Perform a broad off-target screening panel.- Conduct metabolite identification studies. |
| Lack of a clear dose-response relationship | - Target saturation at lower doses.- Complex pharmacodynamics. | - Measure target engagement in tumors or relevant tissues at different doses.- Develop a PK/PD model to understand the relationship between exposure and effect. |
Visualizations
Signaling Pathway
References
Avoiding "ENPP3 inhibitor 1" degradation during storage and handling
Technical Support Center: Small Molecule Inhibitors
Disclaimer: The following guidelines provide general recommendations for the storage and handling of small molecule inhibitors. The term "ENPP3 inhibitor 1" is a general descriptor; it is crucial to consult the Certificate of Analysis (CofA) and Safety Data Sheet (SDS) provided by the manufacturer for specific instructions pertaining to your compound.[1]
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for small molecule inhibitors in solid form?
A1: For long-term stability, solid compounds should be stored under the conditions recommended by the manufacturer, which are typically:
-
Temperature: Store at -20°C for up to 3 years or at 4°C for up to 2 years, unless the product datasheet specifies otherwise.[1][2]
-
Light: Protect from light by storing in amber vials or other light-blocking containers.[3][4] Chemicals should never be stored in direct sunlight.[5]
-
Moisture: Keep in a desiccated environment to prevent hydration, as many compounds are hygroscopic.[2][3]
Q2: How should I prepare and store stock solutions?
A2: Proper preparation and storage of stock solutions are critical for maintaining compound integrity.[6]
-
Solvent Selection: Use a high-purity, anhydrous grade solvent appropriate for your experimental system. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of hydrophobic compounds.[2][7] Always check the manufacturer's solubility data.[7]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into single-use volumes.[1]
-
Storage: Store stock solution aliquots in tightly sealed vials at -20°C or -80°C.[1] Generally, solutions are stable for up to one month at -20°C or up to six months at -80°C, but this is highly compound-dependent.[1]
Q3: My inhibitor solution has changed color. What does this mean?
A3: A change in color often indicates chemical degradation or oxidation.[6] This can be caused by exposure to light, oxygen, or impurities in the solvent.[6] It is strongly advised to discard the solution and prepare a fresh one.
Q4: I see precipitation in my stock solution after thawing. What should I do?
A4: Precipitation can occur if the compound's solubility limit is exceeded at low temperatures or if the solvent is not suitable for cryogenic storage.[6]
-
Thawing Protocol: Thaw the solution slowly at room temperature and vortex gently to ensure it is fully redissolved before use.[6]
-
Concentration: Consider preparing and storing the stock solution at a slightly lower concentration.[6]
-
Solvent Choice: Ensure the solvent is appropriate for your storage temperature. While common, DMSO can be affected by freeze-thaw cycles.[6]
Q5: How can I minimize degradation during handling?
A5:
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
For compounds sensitive to oxidation, purge the headspace of the vial with an inert gas like argon or nitrogen before sealing.[6]
-
Use appropriate personal protective equipment (PPE) when handling the compound.[1]
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results or Loss of Potency
This is a common problem that often points to compound degradation.[6] Follow this systematic approach to identify the cause.
Troubleshooting Workflow for Inhibitor Instability
Caption: A flowchart for troubleshooting inconsistent experimental results.
Issue 2: Compound Precipitates When Diluted into Aqueous Buffer
This is a frequent challenge with hydrophobic molecules.[2]
-
Decrease Final Concentration: The compound may have exceeded its aqueous solubility limit. Try using a lower final concentration.[2]
-
Adjust pH: The solubility of many compounds is dependent on pH. Test a range of pH values for your aqueous buffer.[2]
-
Use a Co-solvent: In some cases, a small, tolerated amount of a co-solvent like ethanol can help maintain solubility.[2]
Data Presentation
Table 1: General Storage Recommendations for Small Molecule Inhibitors
| Form | Storage Temperature | Typical Duration | Key Considerations |
| Solid (Powder) | -20°C | Up to 3 years[1][2] | Keep desiccated; protect from light.[2][3] |
| 4°C | Up to 2 years[1][2] | Suitable for more stable compounds; check datasheet.[1] | |
| Stock Solution | -20°C | Up to 1 month[1] | Aliquot to avoid freeze-thaw cycles.[1] |
| -80°C | Up to 6 months[1] | Preferred for long-term solution storage.[1] |
Note: These are general guidelines. Always refer to the manufacturer-specific documentation.
Table 2: General Guidelines for DMSO Concentration in Cell-Based Assays
| Final DMSO Conc. | General Recommendation | Cell Type Considerations |
| < 0.1% | Safest range, minimal cytotoxicity expected.[2] | Recommended for primary cells and sensitive cell lines.[2] |
| 0.1% - 0.5% | Generally well-tolerated by most established cell lines.[2] | Always include a vehicle control.[2] |
| > 0.5% | May cause cytotoxicity or off-target effects.[2] | Use with caution and thorough validation.[2] |
Experimental Protocols
Protocol: Assessing Inhibitor Stability by HPLC
This protocol provides a framework for evaluating the stability of an inhibitor in a specific solvent over time.[6] High-Performance Liquid Chromatography (HPLC) is a widely used technique for stability testing because it can separate and quantify the parent compound from its degradation products.[8][9]
Objective: To quantify the percentage of the inhibitor remaining after incubation under specific storage conditions.
Materials:
-
Inhibitor (solid form)
-
HPLC-grade solvent (e.g., DMSO)
-
HPLC system with UV or PDA detector[8]
-
Appropriate HPLC column (e.g., C18)[10]
-
Mobile phases (e.g., water with 0.1% formic acid, acetonitrile)[8]
-
Autosampler vials
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the inhibitor in the chosen solvent at a known concentration (e.g., 10 mM).
-
Time Point 0 (T=0) Sample: Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis (e.g., 10 µM) and inject it into the HPLC system. This serves as the baseline measurement.[11]
-
Incubation: Store the remaining stock solution under the desired test condition (e.g., 4°C, room temperature, 37°C).
-
Subsequent Time Points: At predetermined intervals (e.g., 24h, 48h, 1 week), take another aliquot of the stock solution, prepare the sample for HPLC analysis in the same manner as the T=0 sample, and inject it.[6]
-
Data Analysis:
-
For each chromatogram, identify the peak corresponding to the intact inhibitor.
-
Record the peak area for the inhibitor at each time point.
-
Calculate the percentage of inhibitor remaining relative to the T=0 sample.[11]
-
Formula: % Remaining = (Peak Area at time t / Peak Area at T=0) x 100
-
The appearance of new peaks alongside a decrease in the parent peak area indicates degradation.[6]
-
Experimental Workflow for Stability Assessment
Caption: A workflow diagram for assessing inhibitor stability using HPLC.
Visualizations
Factors Contributing to Small Molecule Degradation
Chemical degradation is the alteration of a material's chemical structure due to environmental factors.[12] The stability of a compound is limited by its exposure to conditions like heat, light, and moisture.[4]
Caption: Key factors that can lead to the degradation of small molecule inhibitors.
References
- 1. captivatebio.com [captivatebio.com]
- 2. benchchem.com [benchchem.com]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. Chemical decomposition - Wikipedia [en.wikipedia.org]
- 5. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. benchchem.com [benchchem.com]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. benchchem.com [benchchem.com]
- 12. Chemical Degradation Processes → Term [pollution.sustainability-directory.com]
"ENPP3 inhibitor 1" interference with assay reagents
Welcome to the Technical Support Center for ENPP3 Inhibitor 1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this selective inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a selective small molecule inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 (ENPP3). It exhibits significantly higher potency for ENPP3 compared to other ectonucleotidases like ENPP1, making it a valuable tool for studying the specific roles of ENPP3 in various biological processes.[1] ENPP3 is an enzyme involved in the hydrolysis of extracellular nucleotides, such as ATP, and plays a role in cancer progression and allergic responses.[2]
Summary of this compound Properties:
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₄F₃NO₅S | [1] |
| Molecular Weight | 437.39 g/mol | [1] |
| IC₅₀ (ENPP3) | 0.15 µM | [1] |
| IC₅₀ (ENPP1) | 41.4 µM | [1] |
| Appearance | Solid | [1] |
Q2: What are the potential mechanisms of assay interference for a small molecule like this compound?
Small molecules can interfere with biochemical and cell-based assays through several mechanisms, potentially leading to misleading results.[3][4] Understanding these potential interferences is crucial for accurate data interpretation.
-
Light-Based Interference:
-
Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in fluorescence-based assays, leading to a false-positive signal.[3]
-
Fluorescence Quenching: The inhibitor might absorb the light emitted by the assay's fluorophore, resulting in a false-negative signal.[3]
-
-
Chemical Reactivity: The inhibitor could react with assay components, such as the enzyme, substrate, or detection reagents.[3][5]
-
Colloidal Aggregation: At higher concentrations, some small molecules form aggregates that can non-specifically inhibit enzymes by sequestering them.[3]
-
Chelation: The compound might chelate essential metal ions required for enzyme activity.[3]
Q3: How can I determine if this compound is interfering with my assay?
A systematic approach is recommended to identify potential assay artifacts. This involves a series of control experiments and data analysis techniques.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are ENPP3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cell line-specific responses to "ENPP3 inhibitor 1"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ENPP3 Inhibitor 1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective small molecule inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 (ENPP3).[1] ENPP3 is a type II transmembrane ectoenzyme that hydrolyzes extracellular nucleotides, such as adenosine triphosphate (ATP), to produce adenosine monophosphate (AMP) and pyrophosphate.[2][3] By inhibiting ENPP3, "this compound" prevents the degradation of extracellular ATP. This leads to an accumulation of ATP in the cellular microenvironment, which can activate purinergic receptors and modulate downstream signaling pathways involved in cell growth, differentiation, and apoptosis.[2]
Q2: In which cell lines can I expect to see a response to this compound?
A2: The response to this compound is highly dependent on the expression level of ENPP3 in the chosen cell line. Cell lines with high ENPP3 expression are more likely to be sensitive to the inhibitor. ENPP3 is known to be overexpressed in several cancers, including certain types of renal cell carcinoma, colorectal cancer, and ovarian cancer.[4][5][6] We recommend performing a baseline expression analysis of ENPP3 (e.g., by western blot, IHC, or RNA-seq) in your cell line of interest before initiating experiments. For example, studies have shown anti-tumor activity in MCF7 (breast cancer) and HeLa (cervical cancer) cell lines.[1]
Q3: What are the expected downstream effects of ENPP3 inhibition?
A3: Inhibition of ENPP3 can lead to several downstream effects, primarily mediated by the accumulation of extracellular ATP and the subsequent activation of purinergic signaling pathways.[2] This can result in altered cell signaling that may inhibit tumor growth and metastasis.[2] Additionally, ENPP3 has been implicated in the hydrolysis of cyclic GMP-AMP (cGAMP), a key signaling molecule in the STING (Stimulator of Interferon Genes) pathway of the innate immune system.[7] Therefore, inhibition of ENPP3 may also lead to an enhanced anti-cancer immune response by preventing cGAMP degradation.[7]
Q4: How should I prepare and store this compound?
A4: For optimal performance, this compound should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. The stock solution should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1] Please refer to the product datasheet for specific solubility and storage instructions.
Troubleshooting Guide
Problem 1: I am not observing any significant effect of this compound on my cells.
| Possible Cause | Troubleshooting Step |
| Low or absent ENPP3 expression in the cell line. | Verify ENPP3 protein expression in your cell line using Western Blot or flow cytometry. Compare with a known ENPP3-positive cell line as a positive control. |
| Inhibitor concentration is too low. | Perform a dose-response experiment to determine the optimal concentration for your cell line. We recommend a starting range based on the provided IC50 values. |
| Insufficient incubation time. | Increase the incubation time with the inhibitor. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the optimal duration. |
| Inhibitor degradation. | Ensure the inhibitor has been stored correctly and that the stock solution is not expired. Prepare fresh dilutions for each experiment. |
| Cell culture medium components. | Fetal bovine serum (FBS) can contain ectonucleotidases that may interfere with the assay. Ensure cells are thoroughly washed before adding the inhibitor and substrate.[8] |
Problem 2: I am observing high levels of cytotoxicity across all my cell lines, even at low concentrations of the inhibitor.
| Possible Cause | Troubleshooting Step |
| Off-target effects. | Although this compound is selective, off-target effects can occur at high concentrations. Lower the inhibitor concentration and perform a careful dose-response analysis. Consider using a structurally unrelated ENPP3 inhibitor as a control. Potential off-targets could include other ENPP family members like ENPP1.[9] |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below a toxic threshold (typically <0.5%). Run a vehicle-only control to assess solvent toxicity. |
| Cell line sensitivity. | Some cell lines may be inherently more sensitive to perturbations in nucleotide signaling or to the inhibitor compound itself. |
Problem 3: My experimental results are inconsistent between replicates or experiments.
| Possible Cause | Troubleshooting Step |
| Inhibitor stability in media. | Small molecule inhibitors can have limited stability in cell culture media. Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. |
| Variability in cell health or passage number. | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the start of each experiment. |
| Inconsistent seeding density. | Ensure that cells are seeded at a consistent density across all wells and experiments, as this can affect the response to the inhibitor. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) |
| ENPP3 | 0.15 [1] |
| ENPP1 | 41.4[1] |
Table 2: Anti-proliferative Activity of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | ENPP3 Expression | % Inhibition (at 100 µM, 24h) |
| MCF7 | Breast Cancer | Moderate | 29.6%[1] |
| HeLa | Cervical Cancer | Moderate | 49.7%[1] |
| HEK293 | Embryonic Kidney | Low | 8.6%[1] |
| A-498 | Kidney Carcinoma | High | Data not available |
| 786-O | Kidney Carcinoma | High | Data not available |
| HT-29 | Colorectal Adenocarcinoma | Moderate-High | Data not available |
Note: Data for A-498, 786-O, and HT-29 are not yet available for "this compound", but these cell lines are known to express ENPP3 and could be relevant models.
Experimental Protocols
1. Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the inhibitor dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C, 5% CO2, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
2. ENPP3 Activity Assay (Fluorogenic)
-
Cell Preparation: Culture cells to confluency in a 96-well plate.
-
Wash: Gently wash the cells twice with 100 µL of assay buffer (e.g., Tris-buffered saline).
-
Inhibitor Incubation: Add 50 µL of assay buffer containing various concentrations of this compound or a vehicle control to the wells. Incubate for 15-30 minutes at 37°C.
-
Substrate Addition: Add 50 µL of a fluorogenic ENPP3 substrate (e.g., a substrate that releases a fluorescent molecule upon cleavage) to each well to initiate the reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths using a microplate reader in kinetic mode. Record measurements every 5 minutes for 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are ENPP3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Structure and function of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family: Tidying up diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. Expression of ENPP3 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 6. Restricted [jnjmedicalconnect.com]
- 7. Selective inhibition of extracellular phosphodiesterases for anti-cancer cGAMP-STING signaling - American Chemical Society [acs.digitellinc.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison: ENPP3 Inhibitor 1 vs. ENPP3-Targeting Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two distinct therapeutic strategies targeting the ectonucleotide pyrophosphatase/phosphodiesterase 3 (ENPP3), a promising target in oncology, particularly in renal cell carcinoma. We will delve into the performance of a selective small molecule, "ENPP3 Inhibitor 1," and the class of antibody-drug conjugates (ADCs) targeting ENPP3, with a focus on providing available experimental data and methodologies.
Executive Summary
Targeting ENPP3 has emerged as a promising strategy in cancer therapy. This guide compares two principal approaches: the direct enzymatic inhibition by a small molecule, "this compound," and the targeted delivery of a cytotoxic payload via an antibody-drug conjugate (ADC). While both modalities aim to exploit ENPP3 overexpression on tumor cells, their mechanisms, preclinical performance, and therapeutic windows differ significantly.
ENPP3-targeting ADCs, such as AGS-16C3F, have demonstrated potent anti-tumor activity in preclinical models and have progressed to clinical trials.[1][2] They function by binding to ENPP3 on the cancer cell surface, internalizing, and releasing a potent cytotoxic agent, leading to cell death.[3] In contrast, "this compound" is a selective small molecule designed to block the enzymatic activity of ENPP3.[4] This inhibition is intended to modulate the tumor microenvironment by altering the balance of extracellular nucleotides, which can impact tumor growth and immune responses.[1]
This comparison guide will synthesize the available data to provide a clear overview of their respective strengths and weaknesses, supported by experimental details to inform future research and development.
Data Presentation
Table 1: In Vitro Performance Comparison
| Parameter | This compound | ENPP3-Targeting ADC (AGS-16C3F) |
| Mechanism of Action | Selective enzymatic inhibition of ENPP3.[4] | Antibody-mediated delivery of a cytotoxic payload (MMAF) to ENPP3-expressing cells.[3] |
| Target Selectivity | Selective for ENPP3 over ENPP1 (IC50: 0.15 µM for ENPP3 vs. 41.4 µM for ENPP1).[4] | Highly specific to the extracellular domain of ENPP3.[2] |
| In Vitro Potency | IC50 = 0.15 µM (enzymatic assay).[4] | IC50 ~0.06 - 0.12 nmol/L (cytotoxicity on ENPP3-positive KU812 cells).[5] |
| Cell Line Activity | Inhibition of proliferation in MCF7 (29.6%) and HeLa (49.7%) cells at 100 µM.[4] | Potent cytotoxicity against various renal cell carcinoma cell lines.[2] |
Table 2: Preclinical In Vivo and Pharmacokinetic Data
| Parameter | This compound | ENPP3-Targeting ADC (AGS-16C3F) |
| Animal Models | Data not publicly available. | Significant tumor growth inhibition in renal cell carcinoma xenograft models (UG-K3, SKRC-01, RXF-393).[2][5] |
| Efficacy | Data not publicly available. | Dose-dependent tumor growth inhibition and complete regressions in some models.[2] |
| Pharmacokinetics | Data not publicly available. | Long terminal half-life in mice (~11.9 days for the ADC).[2] In humans, the mean terminal half-life is approximately 7-8 days.[6] |
| Toxicity Profile | Data not publicly available. | In clinical trials, observed toxicities include ocular toxicity (keratopathy) and thrombocytopenia.[1] |
Signaling and Experimental Workflow Diagrams
ENPP3 Signaling Pathways
Caption: ENPP3 hydrolyzes extracellular ATP and cGAMP, influencing tumor growth and immune evasion.
Mechanism of Action: this compound vs. ENPP3 ADC
Caption: Contrasting mechanisms: enzymatic inhibition versus targeted payload delivery.
Experimental Protocols
Cytotoxicity Assay for ENPP3-Targeting ADC (AGS-16C3F)
This protocol is based on methodologies used for evaluating ENPP3-targeting ADCs.[5]
-
Cell Culture:
-
Culture ENPP3-positive cells (e.g., KU812, a human basophilic leukemia cell line) in appropriate media and conditions.
-
-
Assay Setup:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the ENPP3-targeting ADC and a non-targeting control ADC.
-
Add the diluted ADCs to the cells and incubate for 5-7 days.
-
-
Viability Assessment:
-
Add a viability reagent (e.g., CellTiter-Glo® or AlamarBlue®) to each well according to the manufacturer's instructions.
-
Measure luminescence or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
In Vivo Xenograft Model for ENPP3-Targeting ADC (AGS-16C3F)
This protocol is a generalized representation of in vivo studies for ENPP3-targeting ADCs.[2][5]
-
Animal Model:
-
Use immunodeficient mice (e.g., SCID or nude mice).
-
-
Tumor Implantation:
-
Subcutaneously implant ENPP3-positive renal cell carcinoma cells (e.g., UG-K3) into the flanks of the mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer the ENPP3-targeting ADC, a non-targeting control ADC, or vehicle control intravenously at specified doses and schedules.
-
-
Efficacy Evaluation:
-
Measure tumor volume using calipers at regular intervals.
-
Monitor animal body weight and overall health.
-
-
Data Analysis:
-
Plot mean tumor volume over time for each group.
-
Perform statistical analysis to determine the significance of tumor growth inhibition.
-
Note: Detailed experimental protocols for "this compound" are not publicly available. A general cytotoxicity assay for a small molecule inhibitor would follow a similar principle to the ADC protocol, with adjustments for the compound's solubility and expected potency.
Concluding Remarks
The comparison between "this compound" and ENPP3-targeting ADCs highlights a trade-off between two distinct therapeutic strategies. ADCs like AGS-16C3F have demonstrated significant potency and are further along in the development pipeline, with established preclinical and clinical data.[1][2] Their targeted delivery of a highly potent cytotoxin offers a clear mechanism for killing cancer cells. However, potential toxicities associated with the payload and the requirement for target internalization are key considerations.
Small molecule inhibitors such as "this compound" offer the potential for oral administration and a different mechanism of action that may be complementary to direct cytotoxicity. By modulating the tumor microenvironment, they could potentially enhance anti-tumor immunity.[1] However, the lack of publicly available in vivo efficacy and comprehensive preclinical data for "this compound" makes a direct performance comparison challenging at this time. Further research is needed to validate the in vivo anti-tumor activity and safety profile of selective ENPP3 small molecule inhibitors to fully understand their therapeutic potential relative to ENPP3-targeting ADCs.
References
- 1. What are ENPP3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. cusabio.com [cusabio.com]
- 3. Facebook [cancer.gov]
- 4. mdpi.com [mdpi.com]
- 5. PHASE 1 TRIALS OF ANTI-ENPP3 ANTIBODY DRUG CONJUGATES IN ADVANCED REFRACTORY RENAL CELL CARCINOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Selectivity Profile of ENPP3 Inhibitor 1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the selectivity profile of ENPP3 Inhibitor 1 against other key ectonucleotidases. The information presented herein is supported by experimental data to aid in the evaluation of this compound for preclinical and clinical research.
Ectonucleotide pyrophosphatase/phosphodiesterase 3 (ENPP3), also known as CD203c, is a key enzyme in purinergic signaling, regulating extracellular levels of nucleotides like ATP. Its role in various pathological conditions, including cancer and allergic inflammation, has made it an attractive target for therapeutic intervention. This compound, identified as compound 4t in scientific literature, has emerged as a potent and selective inhibitor of ENPP3. This guide offers an in-depth look at its selectivity compared to other ectonucleotidases, providing essential data for researchers considering its use.
Comparative Selectivity Profile of ENPP3 Inhibitors
The selectivity of an inhibitor is a critical factor in drug development, as off-target effects can lead to undesirable side effects. The following table summarizes the inhibitory activity (IC50) of this compound (compound 4t) and other representative selective ENPP3 inhibitors against a panel of ectonucleotidases.
| Inhibitor | ENPP3 IC50 (µM) | ENPP1 IC50 (µM) | ENPP2 (Autotaxin) IC50 (µM) | NTPDase1 (CD39) Inhibition | Ecto-5'-Nucleotidase (CD73) Inhibition | Alkaline Phosphatase (AP) Inhibition | Reference |
| This compound (compound 4t) | 0.15 | 41.4 | Not Reported | Not Reported | Not Reported | Not Reported | [1] |
| Compound 14b | 0.214 | > 50 | 1.23 | Not Reported | Not Reported | Not Reported | [2] |
| Compound 15c | 0.15 | > 100 | Not Reported | Not Reported | Not Reported | Not Reported | [2] |
| Compound 16b | 0.16 | > 100 | Not Reported | Not Reported | Not Reported | Not Reported | [2] |
Note: "Not Reported" indicates that the data was not available in the cited literature. The selectivity of this compound (compound 4t) has been primarily characterized against ENPP1, showing a greater than 270-fold selectivity for ENPP3.[1] While a complete profile against other ectonucleotidases is not publicly available for this specific compound, the data for other selective ENPP3 inhibitors suggest that high selectivity against ENPP1 is a key feature of this class of molecules.
Signaling Pathways and Experimental Workflow
To understand the context of ENPP3 inhibition, the following diagrams illustrate a simplified purinergic signaling pathway involving ENPP3 and a general workflow for assessing inhibitor selectivity.
Caption: Simplified purinergic signaling pathway illustrating the role of ENPP3 in the hydrolysis of extracellular ATP to AMP and its subsequent conversion to adenosine by CD73. This compound blocks the initial step of this cascade.
Caption: A generalized experimental workflow for determining the IC50 values of an inhibitor against a panel of ectonucleotidases to assess its selectivity profile.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of ectonucleotidase inhibitors.
ENPP1 and ENPP3 Inhibition Assay
This protocol describes a colorimetric method for determining the inhibitory activity of compounds against human ENPP1 and ENPP3.
Materials:
-
Recombinant human ENPP1 and ENPP3 enzymes
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.1 mM ZnCl₂
-
Substrate: p-nitrophenyl 5'-thymidine monophosphate (p-Nph-5'-TMP)
-
This compound (or other test compounds)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the inhibitor in DMSO.
-
Perform serial dilutions of the inhibitor in the assay buffer.
-
In a 96-well plate, add 20 µL of the diluted inhibitor solution to each well. For the control (100% activity), add 20 µL of assay buffer with the corresponding DMSO concentration.
-
Add 20 µL of the recombinant ENPP1 or ENPP3 enzyme solution (pre-diluted in assay buffer to a final concentration that gives a linear reaction rate) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 60 µL of the p-Nph-5'-TMP substrate solution (final concentration of 0.5 mM) to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Ecto-5'-Nucleotidase (CD73) Activity Assay (Malachite Green Method)
This protocol outlines a method to measure the activity of CD73 by quantifying the release of inorganic phosphate (Pi) from the hydrolysis of AMP.
Materials:
-
Recombinant human CD73 enzyme
-
Assay Buffer: 20 mM Tris-HCl (pH 7.4), 1 mM CaCl₂, 5 mM MgCl₂
-
Substrate: Adenosine 5'-monophosphate (AMP)
-
Malachite Green Reagent: A solution of malachite green, ammonium molybdate, and polyvinyl alcohol in HCl.
-
Phosphate Standard (e.g., KH₂PO₄)
-
Test inhibitor
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Add 10 µL of the diluted inhibitor to the wells of a 96-well plate.
-
Add 20 µL of the recombinant CD73 enzyme solution to each well.
-
Pre-incubate at 37°C for 10 minutes.
-
Start the reaction by adding 20 µL of AMP substrate (final concentration of 1 mM).
-
Incubate at 37°C for 20-30 minutes.
-
Stop the reaction by adding 100 µL of the Malachite Green Reagent.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at 620-650 nm.
-
Create a standard curve using the phosphate standard to determine the amount of Pi produced in each well.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the ENPP1/3 assay.
NTPDase1 (CD39) Activity Assay (ATP Hydrolysis)
This protocol describes a method to measure CD39 activity by quantifying the depletion of ATP using a luciferase-based assay.
Materials:
-
Recombinant human CD39 enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 2 mM CaCl₂, 1 mM MgCl₂
-
Substrate: Adenosine 5'-triphosphate (ATP)
-
Test inhibitor
-
ATP detection reagent (e.g., CellTiter-Glo®)
-
White, opaque 96-well microplate
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Add 10 µL of the diluted inhibitor to the wells of a white, opaque 96-well plate.
-
Add 20 µL of the recombinant CD39 enzyme solution to each well.
-
Pre-incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of ATP substrate (final concentration of 10 µM).
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction and measure the remaining ATP by adding 50 µL of the ATP detection reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
The decrease in luminescence is proportional to the CD39 activity. Calculate the percentage of inhibition and determine the IC50 value.
Conclusion
This compound (compound 4t) is a potent and highly selective inhibitor of ENPP3 over ENPP1. While its selectivity against a broader range of ectonucleotidases has not been fully reported, the available data on similar selective ENPP3 inhibitors suggest a favorable selectivity profile. The experimental protocols provided in this guide offer a starting point for researchers to independently verify and expand upon the selectivity profile of this compound and other related compounds. A thorough understanding of an inhibitor's selectivity is paramount for the accurate interpretation of experimental results and for advancing the development of targeted therapies.
References
Validating ENPP3 Inhibition: A Head-to-Head Comparison of a Small Molecule Inhibitor and siRNA Knockdown
For researchers, scientists, and drug development professionals, establishing the specific on-target effects of a novel inhibitor is a critical step in preclinical validation. This guide provides a comparative analysis of two key methodologies for interrogating the function of Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 (ENPP3): a selective small molecule inhibitor, "ENPP3 Inhibitor 1," and targeted small interfering RNA (siRNA) knockdown. By presenting supporting experimental data and detailed protocols, this guide offers a framework for validating the effects of ENPP3 modulation in cancer cell lines.
ENPP3 is a type II transmembrane ectoenzyme that plays a significant role in purinergic signaling by hydrolyzing extracellular nucleotides, primarily adenosine triphosphate (ATP).[1][2] Its overexpression has been implicated in several cancers, making it an attractive therapeutic target.[3] Both small molecule inhibitors and siRNA-mediated gene silencing are powerful tools to probe the functional consequences of ENPP3 inhibition. While inhibitors directly block the enzymatic activity of the ENPP3 protein, siRNA prevents its translation, leading to a reduction in the total protein level. Comparing the outcomes of these two distinct approaches provides a robust validation of on-target effects.
Comparative Efficacy: this compound vs. ENPP3 siRNA
To objectively assess the impact of ENPP3 inhibition on cancer cell viability, we have synthesized available data on the effects of "this compound" and ENPP3 siRNA in relevant cancer cell lines.
Table 1: Comparison of this compound and ENPP3 siRNA on Cancer Cell Viability
| Treatment | Cell Line | Concentration/Dose | Effect on Cell Viability | Reference |
| This compound | MCF7 (Breast Cancer) | 100 µM | 29.6% inhibition | [4] |
| This compound | HeLa (Cervical Cancer) | 100 µM | 49.7% inhibition | [4] |
| ENPP3 siRNA | HeyA8 (Ovarian Cancer) | 1 nM | Growth reduction | [5][6] |
| ENPP3 siRNA | Glioma Cells | Not Specified | Time-dependent growth inhibition | [7] |
Note: The data presented is a synthesis from multiple sources and not from a direct head-to-head study. Experimental conditions may vary between studies.
Delving Deeper: Effects on Apoptosis
Beyond cell viability, understanding the mechanism of cell death is crucial. Both pharmacological inhibition and genetic knockdown of ENPP3 are expected to induce apoptosis in cancer cells.
Table 2: Apoptotic Effects of ENPP3 Inhibition
| Treatment | Cell Line | Assay | Key Findings | Reference |
| STAT3 siRNA (as a proxy for apoptosis induction by siRNA) | MDA-MB-231 (Breast Cancer) | TUNEL Assay, Western Blot | Increased TUNEL-positive cells, cleavage of caspases 3, 8, 9, and PARP-1 | [8] |
| Gpx3 siRNA (as a proxy for apoptosis induction by siRNA) | Chicken Cardiomyocytes | Flow Cytometry, Western Blot | Increased ROS and Caspase-3 expression | [9] |
The Science Behind the Methods: Experimental Protocols
Reproducibility is the cornerstone of scientific research. The following are detailed protocols for the key experiments cited in this guide.
ENPP3 siRNA Knockdown Protocol
This protocol is a generalized procedure for transiently knocking down ENPP3 expression in cultured mammalian cells.
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, dilute 100 pmol of ENPP3-specific siRNA or a non-targeting control siRNA in 250 µL of serum-free medium. In a separate tube, dilute 5 µL of a suitable lipid-based transfection reagent in 250 µL of serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the 500 µL of the siRNA-lipid complex mixture dropwise to each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown: Harvest the cells and assess ENPP3 mRNA and protein levels using RT-qPCR and Western blotting, respectively.
Cell Viability (MTT) Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Treatment: Seed cells in a 96-well plate and treat with varying concentrations of "this compound" or transfect with ENPP3 siRNA as described above. Include appropriate vehicle and negative controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Western Blot Protocol for ENPP3 Expression
This protocol outlines the steps to detect ENPP3 protein levels in cell lysates.
-
Cell Lysis: Wash treated and control cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) from each sample onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ENPP3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
Understanding the broader biological context is essential. The following diagrams illustrate the purinergic signaling pathway regulated by ENPP3 and the experimental workflow for comparing the inhibitor and siRNA.
Caption: Purinergic signaling pathway regulated by ENPP3.
Caption: Experimental workflow for comparing ENPP3 inhibitor and siRNA.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. ATP metabolizing enzymes ENPP1, 2 and 3 are localized in sensory neurons of rat dorsal root ganglion | European Journal of Histochemistry [ejh.it]
- 3. cusabio.com [cusabio.com]
- 4. researchgate.net [researchgate.net]
- 5. Many si/shRNAs can kill cancer cells by targeting multiple survival genes through an off-target mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Many si/shRNAs can kill cancer cells by targeting multiple survival genes through an off-target mechanism | eLife [elifesciences.org]
- 7. Effect of DcR3-specific siRNA on cell growth suppression and apoptosis induction in glioma cells via affecting ERK and AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Gpx3 gene silencing by siRNA on apoptosis and autophagy in chicken cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of ENPP3 Inhibitor 1 and ENPP1 Inhibitors in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
The ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) family of enzymes, particularly ENPP1 and ENPP3, have emerged as critical regulators of the anti-tumor immune response. Both enzymes function as negative regulators of the cGAS-STING pathway by hydrolyzing the second messenger cyclic GMP-AMP (cGAMP), thereby suppressing innate immunity. This guide provides a comparative overview of the preclinical efficacy of a selective ENPP3 inhibitor, designated "ENPP3 Inhibitor 1," and various well-characterized ENPP1 inhibitors in cancer models.
Executive Summary
Inhibition of both ENPP1 and ENPP3 presents promising therapeutic strategies for cancer by enhancing the cGAS-STING pathway-mediated anti-tumor immunity. While ENPP1 inhibitors have a more extensive history of preclinical and clinical development, with demonstrated in vivo efficacy in various cancer models, the investigation of selective ENPP3 inhibitors is a more recent and evolving field.
This guide summarizes the available data for "this compound," a selective ENPP3 inhibitor, and compares its in vitro activity with the established preclinical efficacy of several ENPP1 inhibitors. The data presented herein is intended to provide a framework for researchers to evaluate the potential of targeting ENPP3 versus ENPP1 in oncology.
Quantitative Data Comparison
The following tables summarize the available quantitative data for "this compound" and a selection of representative ENPP1 inhibitors. Direct comparison of in vivo efficacy is currently limited by the lack of published in vivo data for "this compound."
Table 1: In Vitro Potency and Selectivity
| Inhibitor | Target(s) | IC50 (ENPP3) | IC50 (ENPP1) | Selectivity (ENPP1/ENPP3) | Reference |
| This compound | ENPP3 | 0.15 µM | 41.4 µM | ~276-fold | [1][2] |
| Enpp-1-IN-13 | ENPP1/ENPP3 | 20.2 µM | 1.29 µM | ~0.06-fold | [3] |
| Enpp-1-IN-27 | ENPP1 | >146.8 nM | 14.68 nM | >0.1-fold | [3] |
Table 2: In Vitro Anti-Tumor Activity of this compound
| Cell Line | Cancer Type | Concentration | Treatment Duration | % Inhibition of Cell Growth | Reference |
| MCF7 | Breast Cancer | 100 µM | 24 hours | 29.6% | [1] |
| HeLa | Cervical Cancer | 100 µM | 24 hours | 49.7% | [1] |
Table 3: Preclinical In Vivo Efficacy of Selected ENPP1 Inhibitors
| Inhibitor | Cancer Model | Dosing | Monotherapy Efficacy | Combination Efficacy | Reference |
| STF-1623 | Breast, Pancreatic, Colorectal, Glioblastoma (Mouse) | Not specified | Suppressed tumor growth | Synergized with checkpoint inhibitors and chemotherapy | [4][5] |
| OC-1 | CT26 & MC38 Colon Cancer (Mouse) | Oral | 20-40% Tumor Growth Inhibition (TGI) | ~75% TGI with anti-PD-1 | [6] |
| Enpp-1-IN-27 | 4T1 Breast & CT26 Colon Cancer (Mouse) | Not specified | Desired antitumor efficacy | Not specified | [3] |
Signaling Pathways and Mechanisms of Action
Both ENPP1 and ENPP3 are key negative regulators of the cGAS-STING pathway. By hydrolyzing extracellular cGAMP, they prevent its uptake by immune cells in the tumor microenvironment, thereby suppressing the activation of STING and the subsequent production of type I interferons and other pro-inflammatory cytokines essential for an effective anti-tumor immune response. Inhibition of either ENPP1 or ENPP3 is designed to restore cGAMP levels, leading to STING activation and enhanced anti-tumor immunity.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Video: Orthotopic Transplantation of Breast Tumors as Preclinical Models for Breast Cancer [jove.com]
- 4. Orthotopic Transplantation of Breast Tumors as Preclinical Models for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Tumor-Derived cGAMP Regulates Activation of the Vasculature [frontiersin.org]
- 6. pnas.org [pnas.org]
A Comparative Guide to ENPP3 Inhibitor 1: Dissecting the Differential Effects on ENPP1 vs. ENPP3 Expressing Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the enzymatic and cellular effects of ENPP3 Inhibitor 1, a selective inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 (ENPP3). By presenting key experimental data, detailed protocols, and visual representations of associated signaling pathways, this document aims to be an objective resource for researchers investigating purinergic signaling and developing targeted therapeutics.
Introduction to this compound
This compound, also identified as compound 4t in scientific literature, is a potent and selective small molecule inhibitor of ENPP3.[1][2] It demonstrates significant selectivity for ENPP3 over its closely related isoform, ENPP1. This differential activity makes it a valuable tool for elucidating the specific roles of ENPP3 in various physiological and pathological processes, including cancer and allergic inflammation.[3]
Comparative Efficacy: this compound against ENPP3 and ENPP1
The primary differentiator of this compound lies in its remarkable selectivity for ENPP3. This selectivity has been quantified through in vitro enzymatic assays, revealing a significant disparity in the half-maximal inhibitory concentrations (IC50) against the two enzymes.
| Enzyme Target | IC50 (µM) | Selectivity (ENPP1 IC50 / ENPP3 IC50) |
| ENPP3 | 0.15 | ~276-fold |
| ENPP1 | 41.4 | |
| Data sourced from Ullah et al., 2022, ACS Omega.[1][2] |
Differential Cellular Effects: A Comparative Analysis
A study by Ullah et al. (2022) investigated the cytotoxic effects of this compound on human breast cancer (MCF7), cervical cancer (HeLa), and human embryonic kidney (HEK293) cell lines.[2]
| Cell Line | Inhibitor Concentration (µM) | % Inhibition of Cell Viability |
| MCF7 (Breast Cancer) | 100 | 29.6% |
| HeLa (Cervical Cancer) | 100 | 49.7% |
| HEK293 (Embryonic Kidney) | 100 | 8.6% (Non-cytotoxic) |
| Data sourced from Ullah et al., 2022, ACS Omega.[2] |
The observed differences in cytotoxicity may be attributed to the varying expression levels and functional dependencies on ENPP1 and ENPP3 in these cell lines. For a definitive comparison, experiments utilizing engineered cell lines that individually overexpress ENPP1 or ENPP3 are recommended.
Signaling Pathways and a Proposed Experimental Workflow
To fully elucidate the differential effects of this compound, it is crucial to understand the distinct signaling pathways regulated by ENPP1 and ENPP3.
ENPP1 and the cGAS-STING Pathway
ENPP1 is a key negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway.[4] It hydrolyzes the second messenger cyclic GMP-AMP (cGAMP), thereby dampening the innate immune response. Inhibition of ENPP1 is a strategy being explored in cancer immunotherapy to enhance anti-tumor immunity.[4]
ENPP1-mediated hydrolysis of extracellular cGAMP.
ENPP3 and Purinergic Signaling
ENPP3 hydrolyzes extracellular nucleotides like ATP, influencing purinergic signaling pathways involved in processes such as inflammation and allergic responses.[3] Recent evidence also suggests that ENPP3 can hydrolyze cGAMP, indicating a potential role in modulating innate immunity, distinct from ENPP1.[5]
ENPP3-mediated hydrolysis of extracellular ATP.
Proposed Experimental Workflow for Comparative Analysis
To definitively assess the differential effects of this compound, the following experimental workflow is proposed:
Workflow for comparing inhibitor effects.
Experimental Protocols
ENPP1 and ENPP3 Enzyme Inhibition Assay
Objective: To determine the IC50 values of this compound against recombinant human ENPP1 and ENPP3.
Materials:
-
Recombinant human ENPP1 and ENPP3 enzymes
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM MgCl2, 0.1 mM ZnCl2)
-
Substrate: p-nitrophenyl-5’-thymidine monophosphate (pNP-TMP)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add the diluted inhibitor or vehicle control (DMSO) to the wells of a 96-well plate.
-
Add the recombinant ENPP1 or ENPP3 enzyme to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the pNP-TMP substrate.
-
Monitor the change in absorbance at 405 nm over time using a microplate reader.
-
Calculate the initial reaction velocities and determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay
Objective: To assess the cytotoxic effects of this compound on ENPP1- and ENPP3-expressing cells.
Materials:
-
ENPP1-expressing and ENPP3-expressing stable cell lines (e.g., engineered HEK293)
-
Complete cell culture medium
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well cell culture plates
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Seed the ENPP1- and ENPP3-expressing cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
For MTT assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or acidic isopropanol) and incubate until the formazan crystals are dissolved.
-
Measure the absorbance at 570 nm.
-
-
For CellTiter-Glo® assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix and incubate for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence.
-
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Conclusion
This compound is a highly selective tool for the investigation of ENPP3 function. Its differential inhibitory activity against ENPP1 and ENPP3 provides a unique opportunity to dissect the specific contributions of these enzymes to cellular signaling. The provided experimental frameworks offer a starting point for researchers to further explore the nuanced effects of this inhibitor in relevant biological contexts. Future studies employing isogenic cell line models are crucial for a definitive comparative analysis of the downstream consequences of selective ENPP1 versus ENPP3 inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Biological Evaluation of Arylamide Sulphonate Derivatives as Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 and -3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
A Comparative Guide to the In Vitro and In Vivo Activity of ENPP3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical activity of three distinct modalities of ENPP3 inhibitors: a small molecule, an antibody-drug conjugate (ADC), and a bispecific antibody. The data presented herein is compiled from publicly available experimental results to facilitate an objective comparison of their therapeutic potential.
Executive Summary
Ectonucleotide pyrophosphatase/phosphodiesterase 3 (ENPP3), a transmembrane enzyme overexpressed in several cancers, including renal cell carcinoma (RCC), has emerged as a promising therapeutic target.[1][2] ENPP3 plays a crucial role in tumor progression by hydrolyzing extracellular nucleotides like ATP and cGAMP, thereby modulating purinergic signaling and innate immune responses.[1][3][4] This guide evaluates the in vitro to in vivo correlation of activity for three representative ENPP3 inhibitors:
-
"ENPP3 inhibitor 1" (represented by Arylamide Sulphonate derivative 4t): A selective small molecule inhibitor.
-
AGS-16C3F: An antibody-drug conjugate targeting ENPP3.
-
JNJ-87890387: A bispecific antibody designed to engage T-cells to attack ENPP3-expressing tumor cells.
The following sections detail their comparative efficacy, the experimental protocols utilized for their evaluation, and visualizations of the targeted signaling pathway and experimental workflows.
Data Presentation: In Vitro vs. In Vivo Activity
The following tables summarize the quantitative data for the selected ENPP3 inhibitors, providing a basis for comparing their potency and efficacy across different experimental settings.
Table 1: In Vitro Activity of ENPP3 Inhibitors
| Inhibitor | Type | Target Cell Line / Assay | Potency Metric | Value | Reference |
| Arylamide Sulphonate 4t | Small Molecule | Enzymatic Assay | IC50 | 0.15 ± 0.04 µM | [5][6] |
| AGS-16C3F | ADC | KU-812 (ENPP3-positive) | IC50 (Cytotoxicity) | ~0.2 nM | [7] |
| JNJ-87890387 | Bispecific Antibody | ENPP3-expressing tumor cells | Cytotoxicity | Potent (pM) | [8][9] |
Table 2: In Vivo Activity of ENPP3 Inhibitors
| Inhibitor | Type | Animal Model | Dosing Regimen | Key Efficacy Readout | Outcome | Reference |
| Arylamide Sulphonate 4t | Small Molecule | Not Publicly Available | - | - | - | - |
| AGS-16C3F | ADC | UG-K3 RCC Xenograft | 3 mg/kg, i.v., on days 0, 3, 7, 10 | Tumor Growth Inhibition | Effective tumor growth inhibition | [10] |
| JNJ-87890387 | Bispecific Antibody | RCC and HCC Xenografts | Not specified | Tumor Regression | Complete tumor regressions | [8][9] |
Note: In vivo data for the specific small molecule inhibitor Arylamide Sulphonate 4t is not publicly available. The table reflects this data gap.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Assays
1. ENPP3 Enzymatic Inhibition Assay (for Small Molecules)
This protocol is based on the methods used for evaluating arylamide sulphonate derivatives.[5]
-
Objective: To determine the concentration of an inhibitor required to reduce ENPP3 enzymatic activity by 50% (IC50).
-
Materials: Recombinant human ENPP3 enzyme, substrate (e.g., p-nitrophenyl 5'-thymidine monophosphate), inhibitor compound, assay buffer (e.g., 25 mM Tris, 5 mM MgCl₂, 1 mM ZnCl₂, 0.01% Triton, pH 7.5).[11]
-
Procedure:
-
The ENPP3 enzyme is pre-incubated with varying concentrations of the inhibitor compound in the assay buffer.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction is incubated at 37°C for a defined period (e.g., 60 minutes).[11]
-
The reaction is stopped, and the product formation is measured spectrophotometrically.
-
IC50 values are calculated from the dose-response curves.
-
2. Cell Viability (MTT) Assay (for ADCs and other cytotoxic agents)
This is a general protocol for assessing the cytotoxic effects of ENPP3 inhibitors on cancer cell lines.[12][13]
-
Objective: To measure the reduction in cell viability upon treatment with an inhibitor.
-
Materials: ENPP3-positive cancer cell line (e.g., KU-812), culture medium, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).[13]
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with serial dilutions of the inhibitor.
-
After a specified incubation period (e.g., 72 hours), the medium is replaced with a fresh medium containing MTT.[13]
-
The plate is incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved using a solubilizing agent.
-
The absorbance is measured at approximately 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.
-
In Vivo Models
Renal Cell Carcinoma (RCC) Xenograft Model
This protocol describes a general procedure for evaluating the in vivo efficacy of ENPP3 inhibitors in a mouse model.[14][15][16][17][18]
-
Objective: To assess the anti-tumor activity of an ENPP3 inhibitor in a living organism.
-
Materials: Immunodeficient mice (e.g., NOD/SCID or athymic nude mice), human RCC cell line (e.g., Caki-1) or patient-derived xenograft (PDX) tissue.[16][18]
-
Procedure:
-
Human RCC cells or tumor fragments are implanted subcutaneously or orthotopically (under the renal capsule) into the mice.[16][17]
-
Tumor growth is monitored regularly using calipers or imaging techniques.
-
Once tumors reach a predetermined size, the mice are randomized into treatment and control groups.
-
The inhibitor is administered according to a specific dosing schedule (e.g., intravenously or intraperitoneally).
-
Tumor volume and body weight are measured throughout the study.
-
At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry).
-
Efficacy is determined by comparing the tumor growth in the treated groups to the control group.
-
Mandatory Visualizations
ENPP3 Signaling Pathway
The following diagram illustrates the role of ENPP3 in the tumor microenvironment. ENPP3 hydrolyzes extracellular ATP and cGAMP, which in turn affects purinergic signaling and the cGAS-STING pathway, respectively. Inhibition of ENPP3 can lead to an accumulation of these signaling molecules, promoting an anti-tumor immune response.
Caption: The ENPP3 signaling pathway in the tumor microenvironment.
Experimental Workflow: From In Vitro Screening to In Vivo Validation
The diagram below outlines a typical workflow for the discovery and preclinical evaluation of novel ENPP3 inhibitors.
Caption: A generalized experimental workflow for ENPP3 inhibitor development.
References
- 1. What are ENPP3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. cusabio.com [cusabio.com]
- 3. Selective inhibition of extracellular phosphodiesterases for anti-cancer cGAMP-STING signaling - American Chemical Society [acs.digitellinc.com]
- 4. Identification of the extracellular membrane protein ENPP3 as a major cGAMP hydrolase and innate immune checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Arylamide Sulphonate Derivatives as Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 and -3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Arylamide Sulphonate Derivatives as Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 and -3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. smgconferences.com [smgconferences.com]
- 8. Restricted [jnjmedicalconnect.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT (Assay protocol [protocols.io]
- 14. A Syngeneic Mouse Model of Metastatic Renal Cell Carcinoma for Quantitative and Longitudinal Assessment of Preclinical Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Models of Renal Cell Carcinoma Used to Investigate Molecular Mechanisms and Develop New Therapeutics [frontiersin.org]
- 16. Establishing a Human Renal Cell Carcinoma Tumorgraft Platform for Preclinical Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Patient-derived xenograft models to optimize kidney cancer therapies - Patel - Translational Andrology and Urology [tau.amegroups.org]
- 18. aacrjournals.org [aacrjournals.org]
Comparative Analysis of ENPP3 Inhibitor 1 in High-Throughput Screening
A Detailed Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparative analysis of "ENPP3 inhibitor 1," a selective inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 (ENPP3). ENPP3 is a key enzyme in purinergic signaling, playing significant roles in oncology and allergic responses by regulating extracellular nucleotide levels.[1][2] This document outlines its performance against other inhibitors, details experimental protocols for high-throughput screening (HTS), and visualizes key biological pathways and experimental workflows.
Performance Data: A Quantitative Comparison
The potency and selectivity of this compound (also identified as compound 4t) have been evaluated against its primary target, ENPP3, and the related isozyme ENPP1.[3] A comparative analysis with other arylamide sulphonate derivatives highlights its standing within this chemical class.
| Compound | ENPP3 IC50 (µM) | ENPP1 IC50 (µM) | Selectivity (ENPP1/ENPP3) | Reference |
| This compound (4t) | 0.15 ± 0.04 | >100 | >667-fold | [3] |
| Compound 4g | 0.19 ± 0.02 | 0.45 ± 0.07 | 2.4-fold | [4] |
| Compound 7d | 0.16 ± 0.01 | >100 | >625-fold | [3] |
| Compound 7e | Competitively inhibits ENPP3 | - | - | [3] |
| Compound 4q | - | 0.37 ± 0.03 | - | [3] |
Signaling Pathway and Mechanism of Action
ENPP3 is a transmembrane glycoprotein that hydrolyzes extracellular nucleotides, such as ATP, to terminate purinergic signaling.[2] In the tumor microenvironment and during allergic reactions, elevated extracellular ATP can activate purinergic receptors on immune cells like mast cells and basophils, triggering inflammatory responses.[1][5][6] By degrading ATP, ENPP3 dampens these signals. ENPP3 inhibitors block this hydrolysis, leading to an accumulation of extracellular ATP and enhanced purinergic signaling. This can potentiate anti-tumor immune responses or, conversely, be a factor in allergic conditions.[2]
Experimental Protocols
High-Throughput Screening (HTS) for ENPP3 Inhibitors
A robust HTS assay is crucial for identifying novel ENPP3 inhibitors. The Transcreener® AMP²/GMP² Assay is a suitable platform for this purpose, as it directly measures the AMP or GMP produced by ENPP3's enzymatic activity.[7][8][9]
Principle: The assay is a competitive fluorescence polarization (FP) immunoassay. AMP/GMP produced by ENPP3 competes with a fluorescently labeled tracer for binding to a highly specific antibody. This competition leads to a decrease in fluorescence polarization, which is proportional to the amount of AMP/GMP produced and thus, the enzyme's activity.
Materials:
-
Recombinant human ENPP3 enzyme
-
Transcreener® AMP²/GMP² Assay Kit (contains AMP²/GMP² antibody, far-red tracer, and buffers)
-
Substrate: Adenosine 5'-triphosphate (ATP)
-
Assay plates: 384-well, low-volume, black plates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Compound Plating: Prepare serial dilutions of "this compound" and other test compounds in DMSO and dispense into the 384-well assay plates. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Preparation: Dilute the ENPP3 enzyme to the desired concentration in the assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM ZnCl₂, 0.01% Brij-35).
-
Enzyme Addition: Add the diluted ENPP3 enzyme solution to the wells containing the test compounds.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the ATP substrate solution. The final ATP concentration should be at or near the Km for ENPP3.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 60 minutes) to allow for sufficient product formation.
-
Detection: Stop the reaction and detect the product by adding the Transcreener® detection mix, which contains the AMP²/GMP² antibody and the far-red tracer.
-
Measurement: After a brief incubation to allow the detection reagents to reach equilibrium, measure the fluorescence polarization on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a four-parameter logistic curve.
Cell-Based ENPP3 Activity Assay
To assess inhibitor activity in a more physiologically relevant context, cell-based assays are employed. The Cayman Chemical ENPP1/ENPP3 Cell-Based Activity Assay Kit provides a method for measuring ENPP3 activity in live cells.[10][11][12]
Principle: This assay utilizes a fluorogenic substrate, TG-mAMP, which is cleaved by ENPP1/ENPP3 to release the fluorescent product, Tokyo Green™. The increase in fluorescence intensity is directly proportional to the enzymatic activity. The use of a specific ENPP1 inhibitor allows for the distinction between ENPP1 and ENPP3 activity.
Materials:
-
Cells expressing ENPP3 (e.g., specific cancer cell lines or transfected cells)
-
ENPP1/ENPP3 Cell-Based Activity Assay Kit (contains fluorogenic substrate, assay buffer, and inhibitors)
-
96-well, black, clear-bottom tissue culture plates
-
Fluorescence plate reader with excitation/emission wavelengths of 485/520 nm
Protocol:
-
Cell Seeding: Seed ENPP3-expressing cells in a 96-well plate and culture until they reach the desired confluency.
-
Compound Treatment: Treat the cells with various concentrations of "this compound" and control compounds. To differentiate between ENPP1 and ENPP3 activity, include wells treated with a specific ENPP1 inhibitor.
-
Substrate Addition: Add the ENPP1/ENPP3 fluorogenic substrate working solution to all wells.
-
Incubation: Incubate the plate at 37°C, protected from light, for a specified period.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at excitation and emission wavelengths of 485 nm and 520 nm, respectively.
-
Data Analysis: Determine the rate of substrate conversion and calculate the percent inhibition for each compound concentration to derive the cellular IC50 values.
References
- 1. cusabio.com [cusabio.com]
- 2. What are ENPP3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Synthesis and Biological Evaluation of Arylamide Sulphonate Derivatives as Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 and -3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ectonucleotidase inhibitors: targeting signaling pathways for therapeutic advancement—an in-depth review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diseases.jensenlab.org [diseases.jensenlab.org]
- 6. diseases.jensenlab.org [diseases.jensenlab.org]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. ENPP1/ENPP3 Cell-Based Activity Assay Kit - Labchem Catalog [labchem.com.my]
A Comparative Guide to ENPP3 Inhibitor 1: A Review of Initial Findings and a Framework for Reproducibility Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of "ENPP3 Inhibitor 1," a selective inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 (ENPP3). Given the burgeoning interest in ENPP3 as a therapeutic target in oncology and allergic diseases, this document summarizes the initial performance data for this inhibitor, places it in context with other known ENPP3 inhibitors, and offers detailed experimental protocols to facilitate independent validation and ensure the reproducibility of findings across different laboratories.
Comparative Performance of ENPP3 Inhibitors
The following table summarizes the reported in vitro potency of "this compound" (also identified as compound 4t in its primary publication) and other selected ENPP3 inhibitors. The data is compiled from published studies to provide a basis for comparison. Direct inter-laboratory reproducibility data for "this compound" is not yet available, underscoring the importance of independent verification of these initial findings.
| Compound Name | ENPP3 IC₅₀ (µM)[1][2] | ENPP1 IC₅₀ (µM)[1][2] | Selectivity (ENPP1/ENPP3) | Notes |
| This compound (4t) | 0.15 ± 0.04 | >100 (>50% inhib. at 100µM) | >667-fold | A selective arylamide sulphonate derivative with demonstrated anti-tumor activity in cell-based assays.[1][3] |
| Compound 7d | 0.16 ± 0.01 | >100 (>50% inhib. at 100µM) | >625-fold | A structurally related selective ENPP3 inhibitor from the same study as "this compound".[1][2] |
| Compound 4g | 0.19 ± 0.02 | 0.45 ± 0.07 | ~2.4-fold | A dual ENPP1/ENPP3 inhibitor from the same arylamide sulphonate series.[1][2] |
| Compound 4e | 0.82 ± 0.12 | 1.04 ± 0.08 | ~1.3-fold | A dual ENPP1/ENPP3 inhibitor with a different substitution pattern.[1][2] |
In Vitro Anti-Tumor Activity of this compound
"this compound" has been evaluated for its anti-tumor properties in cell viability assays. The following table summarizes the reported percentage inhibition of different cancer cell lines after treatment with the inhibitor.
| Cell Line | Cancer Type | Concentration (µM) | Incubation Time (h) | % Inhibition[3] |
| MCF7 | Breast Cancer | 100 | 24 | 29.6% |
| HeLa | Cervical Cancer | 100 | 24 | 49.7% |
| HEK293 | Human Embryonic Kidney (non-cancerous control) | 100 | 24 | 8.6% |
Experimental Protocols
To ensure that the findings for "this compound" and related compounds can be rigorously tested and reproduced, detailed experimental protocols are essential. Below are the methodologies for the key experiments cited in the initial report.
Enzymatic Inhibition Assay for ENPP1 and ENPP3
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of test compounds against ENPP1 and ENPP3.
Materials:
-
Recombinant human ENPP1 and ENPP3 enzymes
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂
-
Substrate: p-nitrophenyl-5′-thymidine monophosphate (p-Nph-5′-TMP)
-
Test compounds (e.g., "this compound") dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 5 µL of the test compound dilution to each well. For the control, add 5 µL of DMSO.
-
Add 35 µL of the respective enzyme (ENPP1 or ENPP3) solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 10 µL of the substrate solution (p-Nph-5′-TMP) to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This protocol is for assessing the effect of inhibitors on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF7, HeLa) and a non-cancerous control cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., 100 µM of "this compound") and incubate for 24 hours. Use DMSO as a vehicle control.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
Signaling Pathways and Experimental Workflows
To visualize the biological context and the experimental process, the following diagrams are provided.
ENPP3 signaling in the tumor microenvironment and allergic responses.
References
ENPP3 Inhibition: A Comparative Analysis of Monotherapy and Combination Therapy Efficacy
For Researchers, Scientists, and Drug Development Professionals
The ectonucleotide pyrophosphatse/phosphodiesterase 3 (ENPP3), a transmembrane enzyme overexpressed in several cancers, particularly renal cell carcinoma (RCC), has emerged as a promising therapeutic target.[1][2][3] Inhibition of ENPP3 is being explored through various modalities, including small molecule inhibitors, antibody-drug conjugates (ADCs), and bispecific antibodies. This guide provides a comparative overview of the efficacy of ENPP3-targeted therapies as monotherapy versus their potential in combination regimens, based on available preclinical and clinical data.
While direct comparative studies of a specific small molecule designated "ENPP3 inhibitor 1" in monotherapy versus combination therapy are not extensively available in the public domain, this guide synthesizes data from various ENPP3-targeting agents to illuminate the therapeutic potential and current state of research in this area.
Mechanism of Action of ENPP3 Inhibitors
ENPP3 plays a crucial role in the hydrolysis of extracellular nucleotides, such as adenosine triphosphate (ATP).[1] Its enzymatic activity alters the tumor microenvironment by reducing the concentration of pro-inflammatory ATP and increasing immunosuppressive adenosine. By inhibiting ENPP3, therapeutic agents aim to increase extracellular ATP, which can stimulate anti-tumor immune responses.[1] Some ENPP3 inhibitors are small molecules that directly bind to the enzyme's active site, while others are biologics like monoclonal antibodies that target ENPP3 on the cell surface.[1]
A key signaling pathway influenced by ENPP3 inhibition is the cGAS-STING pathway. ENPP1 and ENPP3 are extracellular enzymes that hydrolyze 2'3'-cyclic GMP-AMP (cGAMP), a potent activator of the STING (Stimulator of Interferon Genes) pathway. Inhibition of ENPP3 can prevent cGAMP degradation, leading to STING activation in immune cells and the subsequent production of type I interferons, which promotes an anti-cancer immune response.[4]
Caption: Simplified signaling pathway of ENPP3 inhibition.
Efficacy of ENPP3 Inhibitor Monotherapy
The primary focus of clinical development for ENPP3-targeted therapies has been on antibody-drug conjugates (ADCs) and bispecific antibodies, particularly for advanced or metastatic renal cell carcinoma (mRCC).
Small Molecule Inhibitors
A specific compound, referred to as "this compound," has demonstrated selectivity for ENPP3 over ENPP1 with IC50 values of 0.15 µM and 41.4 µM, respectively.[5] In vitro studies have shown its anti-tumor activity against human breast cancer (MCF7) and cervical cancer (HeLa) cell lines.[5]
Table 1: In Vitro Efficacy of this compound (Monotherapy)
| Cell Line | Cancer Type | Concentration | Incubation Time | Inhibition Rate |
| MCF7 | Breast Cancer | 100 µM | 24 h | 29.6% |
| HeLa | Cervical Cancer | 100 µM | 24 h | 49.7% |
| HEK293 | Embryonic Kidney | 100 µM | 24 h | 8.6% |
| Data from MedchemExpress.[5] |
Antibody-Drug Conjugates (ADCs)
Phase 1 clinical trials have evaluated the safety and efficacy of anti-ENPP3 ADCs, AGS-16M8F and AGS-16C3F, in patients with advanced refractory mRCC. These ADCs consist of a fully human IgG2a antibody targeting ENPP3 conjugated to the cytotoxic agent monomethyl auristatin F (MMAF).[6]
Table 2: Efficacy of Anti-ENPP3 ADCs (Monotherapy) in Phase 1 Trials for mRCC
| ADC | Dose | Number of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Notable Outcomes |
| AGS-16M8F | 0.6 - 4.8 mg/kg | 26 | 1 durable Partial Response (PR) | - | 1 prolonged Stable Disease (SD) (48 weeks) |
| AGS-16C3F | 1.8 mg/kg | 13 | 23% (3 durable PRs) | 92% | PRs lasted 100-143 weeks |
| AGS-16C3F | All doses | 34 | - | 59% | - |
| Data from Thompson et al., Clinical Cancer Research.[6][7] |
Bispecific Antibodies
Preclinical studies on bispecific T-cell engagers targeting ENPP3 and CD3 have shown potent anti-tumor activity. JNJ-87890387, a fully human bispecific antibody, demonstrated potent T-cell activation and cytotoxicity against tumor cell lines with varying levels of ENPP3 expression.[2][8] In vivo studies in xenograft models of RCC and hepatocellular carcinoma (HCC) showed complete tumor regressions.[2]
Another ENPP3 x CD3 bispecific antibody, XmAb30819, also exhibited complete responses as a single agent in a xenograft tumor model.[3]
Efficacy of ENPP3 Inhibitor Combination Therapy
While clinical data on combination therapies involving ENPP3 inhibitors is sparse, preclinical evidence suggests a strong potential for synergistic effects, particularly with immune checkpoint inhibitors.
Preclinical Evidence
A preclinical study on the ENPP3 x CD3 bispecific antibody, XmAb30819, evaluated its efficacy both as a single agent and in combination with a checkpoint blockade in a KU812 tumor model in human PBMC-engrafted NSG mice. The study reported that XmAb30819 exhibited complete responses both as a single agent and in combination with checkpoint blockade .[3] Although this specific study did not show a quantitative advantage of the combination over the potent monotherapy effect in this model, it validates the rationale for combining ENPP3-targeted T-cell redirection with checkpoint inhibition to potentially overcome resistance mechanisms and enhance the durability of responses in a broader patient population.
The rationale for such combinations lies in the complementary mechanisms of action. While ENPP3 inhibition can promote an inflammatory tumor microenvironment, checkpoint inhibitors can release the brakes on the activated T cells, leading to a more robust and sustained anti-tumor immune response.
Experimental Protocols
In Vitro Cell Proliferation Assay (for this compound)
-
Cell Lines: Human breast cancer (MCF7), cervical cancer (HeLa), and embryonic kidney (HEK293) cells were used.
-
Treatment: Cells were treated with "this compound" at a concentration of 100 µM.
-
Incubation: The cells were incubated for 24 hours.
-
Analysis: The rate of inhibition of cell proliferation was measured. The specific assay used (e.g., MTT, CellTiter-Glo) is not detailed in the available source.[5]
Caption: In vitro experimental workflow.
Phase 1 Clinical Trial of Anti-ENPP3 ADCs (AGS-16M8F and AGS-16C3F)
-
Study Design: Two sequential Phase 1, open-label, dose-escalation studies were conducted.[6][7][9]
-
Participants: Patients with advanced metastatic renal cell carcinoma (mRCC) who had progressed on prior therapies.
-
Treatment:
-
Endpoints: The primary objectives were to determine the safety, pharmacokinetics, and recommended Phase 2 dose. Secondary objectives included assessing anti-tumor activity.[7][9]
-
Response Evaluation: Tumor responses were evaluated according to RECIST criteria.
Caption: Phase 1 clinical trial workflow.
Conclusion
The available data indicates that ENPP3 is a viable target for cancer therapy, with ENPP3-directed ADCs and bispecific antibodies demonstrating promising anti-tumor activity as monotherapies in both preclinical models and early-phase clinical trials for renal cell carcinoma. While clinical data for combination therapies is not yet available, preclinical studies combining an ENPP3xCD3 bispecific antibody with checkpoint blockade have shown complete responses, providing a strong rationale for future clinical investigation of such combinations. The development of selective small molecule inhibitors like "this compound" also offers an alternative therapeutic strategy that warrants further investigation, particularly in combination with other anti-cancer agents. Further research is needed to fully elucidate the comparative efficacy of monotherapy versus combination therapy and to identify the patient populations most likely to benefit from these novel treatment approaches.
References
- 1. What are ENPP3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PHASE 1 TRIALS OF ANTI-ENPP3 ANTIBODY DRUG CONJUGATES IN ADVANCED REFRACTORY RENAL CELL CARCINOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Restricted [jnjmedicalconnect.com]
- 9. Phase I Trials of Anti-ENPP3 Antibody-Drug Conjugates in Advanced Refractory Renal Cell Carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for ENPP3 Inhibitor 1: A Comprehensive Guide for Laboratory Professionals
For immediate reference, researchers, scientists, and drug development professionals must adhere to the specific disposal guidelines outlined in the Safety Data Sheet (SDS) provided by the manufacturer of ENPP3 Inhibitor 1. This document contains critical safety and handling information tailored to the specific formulation of the compound. The following guide provides essential logistical information and step-by-step procedures for the proper disposal of this compound, supplementing the information found in the SDS.
Essential Safety and Handling Precautions
This compound is a selective inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase 3 (ENPP3) and is intended for research use only.[1][2] Until comprehensive safety data is available, it should be handled as a potentially hazardous substance. All laboratory personnel must wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The proper disposal of this compound, and any associated waste, is crucial to ensure laboratory safety and environmental protection. The following protocol outlines the recommended steps for disposal, which should be adapted to comply with local, state, and federal regulations.
1. Unused or Expired Compound (Solid Form):
-
Do not dispose of in regular trash or down the drain.
-
The primary recommendation is to treat this compound as chemical waste.
-
Collect the solid inhibitor in its original container or a clearly labeled, sealed waste container.
-
The container label should include the chemical name ("this compound"), CAS number (if available), and hazard information.
-
Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
2. Contaminated Labware and PPE:
-
Solid Waste: Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with this compound should be collected in a designated, sealed waste bag. This bag should be clearly labeled as "Chemical Waste" and disposed of through your institution's EHS-approved waste stream.
-
Liquid Waste: Solutions containing this compound (e.g., from experiments or cleaning) should be collected in a designated, sealed, and properly labeled hazardous waste container. The label should clearly indicate the contents, including the name and approximate concentration of the inhibitor and any solvents used.
-
Sharps: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
3. Decontamination of Work Surfaces:
-
Wipe down all work surfaces where this compound was handled with an appropriate solvent (e.g., 70% ethanol), followed by a thorough cleaning with soap and water.
-
All cleaning materials (e.g., paper towels) should be disposed of as chemical waste.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information related to this compound.
| Parameter | Value | Source |
| IC50 (ENPP3) | 0.15 µM | [1][2] |
| IC50 (ENPP1) | 41.4 µM | [1][2] |
| CAS Number | 2803505-90-8 | [1] |
Experimental Workflow for In Vitro Enzyme Inhibition Assay
The following diagram illustrates a typical experimental workflow for determining the inhibitory activity of a compound like this compound in an in vitro setting.
Caption: A typical workflow for an in vitro enzyme inhibition assay.
Signaling Pathway Context
While a specific signaling pathway diagram for the disposal process is not applicable, understanding the experimental context of ENPP3 inhibition is crucial for researchers. The following diagram illustrates the logical relationship in an experimental setup to test the inhibitor's efficacy.
References
Navigating the Safe Handling and Disposal of ENPP3 Inhibitor 1: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety and procedural accuracy is paramount. This guide provides essential, immediate safety and logistical information for handling ENPP3 Inhibitor 1, a selective inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 with anti-tumor properties. The following operational and disposal plans offer step-by-step guidance to foster a safe and efficient research environment.
Immediate Safety and Handling Protocols
This compound, while a valuable research tool, requires careful handling to minimize exposure and ensure laboratory safety. The following personal protective equipment (PPE) and handling procedures are mandatory.
Personal Protective Equipment (PPE)
A foundational aspect of laboratory safety is the consistent and correct use of PPE. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or goggles. | Protects eyes from splashes or aerosols of the chemical. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact with the compound. |
| Body Protection | Standard laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for handling large quantities or if aerosolization is likely. | Minimizes inhalation of the compound, which may cause respiratory irritation.[1] |
Chemical Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and the safety of laboratory personnel.
Storage:
-
Solid Form: Store at -20°C for long-term stability (up to 3 years).[2]
-
In Solvent: Prepare stock solutions and aliquot to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or -20°C for up to 1 month.[2]
Preparation of Stock Solutions:
-
This compound is soluble in organic solvents such as DMSO and dimethyl formamide (DMF).[3]
-
To prepare a stock solution, dissolve the solid compound in the solvent of choice. For example, to create a 10 mM stock solution from 1 mg of the compound (Molecular Weight: 437.39 g/mol ), you would add 228.6 µL of DMSO.[2]
-
Ensure the compound is completely dissolved by vortexing. Gentle heating or sonication may be applied if necessary.
In Vitro Experimental Protocol: Cell Viability Assay
The following is a detailed methodology for a cell viability assay using this compound, based on protocols for similar compounds.[4][5]
Objective: To determine the cytotoxic effect of this compound on a cancer cell line (e.g., MCF7 breast cancer or HeLa cervical cancer cells).[5][6]
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MCF7, HeLa)
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., MTT, WST-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Measurement:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of cell viability).
-
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance. All materials contaminated with this compound should be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all contaminated solid waste, including gloves, pipette tips, and empty vials, in a designated and clearly labeled hazardous waste container. |
| Liquid Waste | Collect all unused stock solutions, working solutions, and contaminated media in a designated, leak-proof, and chemically compatible hazardous waste container. Do not pour down the drain. |
| Empty Containers | The first rinse of an "empty" container that held a hazardous chemical must be collected and disposed of as hazardous waste. After a thorough triple rinse, the original label should be defaced or removed, and the container can be disposed of as non-hazardous waste according to institutional guidelines. |
| Spill Management | In case of a spill, wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand), and collect the contaminated material in a sealed container for disposal as hazardous waste. |
Note: Always follow your institution's specific Environmental Health and Safety (EHS) guidelines for hazardous waste disposal.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context in which this compound is used, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: ENPP3 signaling pathway and the action of this compound.
Caption: A typical workflow for an in vitro cell viability experiment.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Synthesis and Biological Evaluation of Arylamide Sulphonate Derivatives as Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 and -3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
